Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-8(13)7(12)6-4-10-9(14-2)11-5-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENZQDKAHBKPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(N=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743656 | |
| Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-52-1 | |
| Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Introduction: The Significance of Pyrimidine-Based α-Keto Esters in Drug Discovery
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities. When functionalized with an α-keto ester moiety at the C5 position, as in Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a molecule of significant interest for drug development professionals is created. This structural motif serves as a versatile pharmacophore and a key building block for the synthesis of more complex molecules with potential applications as antivirals, antineoplastics, and immunomodulators. The α-keto ester functionality, in particular, is a known reactive handle for various chemical transformations, enabling the exploration of a wide chemical space in the quest for novel therapeutic entities.
This technical guide provides a comprehensive overview of a proposed synthetic route to this compound and a detailed protocol for its characterization. The methodologies presented are grounded in established chemical principles and are designed to be both robust and reproducible in a research and development setting.
Proposed Synthesis of this compound
The synthesis of the target compound can be strategically approached through a multi-step sequence, commencing with the commercially available 2-methoxypyrimidine. The proposed pathway involves the introduction of a suitable functional group at the 5-position to facilitate the subsequent installation of the ethyl oxoacetate side chain. A plausible and efficient method involves the lithiation of a halogenated precursor followed by reaction with diethyl oxalate.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Methoxy-5-bromopyrimidine
-
Rationale: Bromination at the C5 position of the pyrimidine ring is a crucial first step to introduce a handle for subsequent functionalization. The 5-position is electronically favored for electrophilic substitution in pyrimidines. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.
-
Procedure:
-
To a solution of 2-methoxypyrimidine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-methoxy-5-bromopyrimidine.
-
Step 2: In situ Generation of 2-Methoxy-5-lithiopyrimidine
-
Rationale: Halogen-lithium exchange is a classic and highly efficient method for the generation of organolithium reagents. This nucleophilic species is essential for the subsequent C-C bond formation with diethyl oxalate. The reaction is performed at low temperature (-78 °C) to prevent side reactions.
-
Procedure:
-
Dissolve 2-methoxy-5-bromopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Step 3: Synthesis of this compound
-
Rationale: The highly nucleophilic 2-methoxy-5-lithiopyrimidine will readily attack one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of ethoxide yields the desired α-keto ester. Diethyl oxalate is a readily available and suitable C2-building block for this transformation.[1][2][3][4]
-
Procedure:
-
To the freshly prepared solution of 2-methoxy-5-lithiopyrimidine at -78 °C, add a solution of diethyl oxalate (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.
-
Characterization of this compound
A comprehensive characterization of the synthesized compound is imperative to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.80 | s | 2H | H-4, H-6 (Pyrimidine) | Protons on the pyrimidine ring are expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms. |
| ~4.40 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ | Typical chemical shift for a methylene group adjacent to an ester oxygen. |
| ~4.10 | s | 3H | -OCH₃ | Singlet for the methoxy group protons on the pyrimidine ring.[5][6] |
| ~1.40 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ | Typical chemical shift for a methyl group of an ethyl ester. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | C =O (keto) | The ketone carbonyl carbon is expected to be significantly downfield. |
| ~165.0 | C =O (ester) | The ester carbonyl carbon appears at a characteristic downfield position. |
| ~163.0 | C-2 (Pyrimidine) | Carbon attached to the methoxy group and two nitrogen atoms.[7][8] |
| ~158.0 | C-4, C-6 (Pyrimidine) | Equivalent carbons in the pyrimidine ring, deshielded by the nitrogen atoms. |
| ~120.0 | C-5 (Pyrimidine) | Carbon atom attached to the oxoacetate group. |
| ~63.0 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~55.0 | -OCH₃ | Methoxy carbon.[5] |
| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1740-1720 | Strong | C=O stretch (ester) | Characteristic strong absorption for an ester carbonyl group.[9][10][11] |
| ~1700-1680 | Strong | C=O stretch (keto) | Characteristic strong absorption for a ketone carbonyl group, potentially at a slightly lower frequency due to conjugation with the pyrimidine ring.[9][10][11] |
| ~1600-1550 | Medium | C=N, C=C stretch (pyrimidine ring) | Aromatic ring stretching vibrations.[12][13] |
| ~1300-1000 | Strong | C-O stretch | Stretching vibrations of the ester and ether C-O bonds. |
Table 4: Predicted Mass Spectrometry Data (HRMS-ESI)
| m/z (calculated) | m/z (found) | Assignment | Rationale |
| 211.0662 | --- | [M+H]⁺ | Protonated molecular ion. |
| 233.0481 | --- | [M+Na]⁺ | Sodium adduct of the molecular ion. |
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and subsequent fragmentation of the pyrimidine ring, providing further structural confirmation.[14][15][16][17][18]
Conclusion
This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of this compound. The proposed synthetic strategy leverages well-established organometallic and condensation reactions, offering a reliable pathway to this valuable building block. The detailed characterization protocol, including predicted spectroscopic data, provides a comprehensive framework for the verification of the final product's identity and purity. This information is intended to empower researchers and drug development professionals in their efforts to synthesize and utilize this and related pyrimidine derivatives for the advancement of novel therapeutic agents.
References
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- Gas-phase fragmentation of protonated C60-pyrimidine deriv
- Mass spectral fragmentation modes of pyrimidine deriv
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (n.d.). Canadian Journal of Chemistry.
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- SYNTHESIS OF PYRIMIDINE DERIV
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An In-depth Technical Guide to Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate for Researchers and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structure, which marries a pyrimidine core with an ethyl oxoacetate side chain, presents a versatile scaffold for the development of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore, found in a multitude of FDA-approved drugs, and is known to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside insights into its synthesis, reactivity, and potential applications, to empower researchers in their quest for new medicines.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental physical and chemical properties of a compound is paramount for its successful application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, we can compile its known attributes and draw inferences from related structures.
Core Structural and Physical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | ChemScene[1] |
| Molecular Weight | 210.19 g/mol | ChemScene[1] |
| CAS Number | 1346597-52-1 | ChemScene[1] |
| Purity | ≥95% | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8℃ | ChemScene[1] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Computed Chemical Properties
Computational models provide valuable estimations of a molecule's behavior and characteristics.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 78.38 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 0.231 | ChemScene[1] |
| Hydrogen Bond Acceptors | 6 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
The low LogP value suggests that the compound is relatively hydrophilic, which could influence its pharmacokinetic properties, such as absorption and distribution. The presence of multiple hydrogen bond acceptors indicates its potential to interact with biological macromolecules through hydrogen bonding.
Synthesis and Reactivity: Forging the Core Scaffold
Proposed Synthetic Pathway
A potential synthetic approach could involve the reaction of 2-methoxy-5-pyrimidinecarboxaldehyde with diethyl oxalate in the presence of a suitable base.
Diagram 2: Proposed Synthesis Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory conditions.
Materials:
-
2-Methoxy-5-pyrimidinecarboxaldehyde
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add a solution of 2-methoxy-5-pyrimidinecarboxaldehyde (1.0 equivalent) in anhydrous ethanol dropwise.
-
After stirring for 15 minutes, add diethyl oxalate (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl until the pH is neutral.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Analytical Characterization: Confirming Identity and Purity
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. Standard spectroscopic techniques would be employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the pyrimidine ring protons.
-
¹³C NMR: Would reveal the carbon skeleton of the molecule, including the carbonyl carbons of the ester and ketone, and the carbons of the pyrimidine and methoxy groups.
-
-
Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functionalities, as well as C-O and C-N stretching vibrations.
-
Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
Applications in Drug Development: A Scaffold of Potential
The pyrimidine core is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The presence of the methoxy and ethyl oxoacetate substituents on the pyrimidine ring of this compound offers multiple points for further chemical modification, allowing for the fine-tuning of its pharmacological profile. This makes it an attractive starting material or intermediate for the synthesis of compound libraries aimed at identifying new drug candidates.
While specific biological activity data for this compound is not yet prevalent in the public domain, its structural motifs suggest potential for investigation in several therapeutic areas. The α-ketoester functionality, for instance, is a known pharmacophore in various enzyme inhibitors.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule for drug discovery and development. This guide has consolidated the available information on its physicochemical properties and proposed a viable synthetic strategy. Future research should focus on the experimental validation of its physical and chemical properties, the optimization of its synthesis, and a thorough investigation of its biological activities. The elucidation of its pharmacological profile will be a critical step in unlocking the full therapeutic potential of this versatile pyrimidine derivative. As our understanding of this compound grows, so too will its potential to contribute to the development of the next generation of medicines.
References
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Dandia, A., Singh, R., & Khaturia, S. (2006). A new convenient one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones in aqueous medium. Journal of the Brazilian Chemical Society, 17(7), 1443-1446. [Link]
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An In-depth Technical Guide to Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate (CAS 1346597-52-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a pyrimidine core functionalized with a methoxy group and an ethyl α-ketoester substituent, presents a unique combination of reactive sites for the synthesis of complex, biologically active molecules.[2] Pyrimidine derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of therapeutic activities, including antiviral, anticancer, and antimalarial properties.[2] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, a proposed synthetic route, expected reactivity, and potential applications of this valuable building block.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below. This data is essential for planning synthetic transformations and ensuring safe handling and storage.[3]
| Property | Value | Reference(s) |
| CAS Number | 1346597-52-1 | [3] |
| Molecular Formula | C₉H₁₀N₂O₄ | [3] |
| Molecular Weight | 210.19 g/mol | [3] |
| Appearance | (Predicted) White to off-white solid or oil | N/A |
| Purity | ≥95% (as commercially available) | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
| Topological Polar Surface Area (TPSA) | 78.38 Ų | [3] |
| logP (calculated) | 0.231 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 4 | [3] |
| SMILES | CCOC(=O)C(=O)C1=CN=C(N=C1)OC | [3] |
Proposed Synthesis
The proposed synthetic pathway involves two main steps:
-
Lithiation of 2-methoxy-5-bromopyrimidine: This step involves a halogen-metal exchange to generate a nucleophilic organolithium species at the 5-position of the pyrimidine ring.
-
Acylation with diethyl oxalate: The generated lithiated pyrimidine then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form the desired α-ketoester.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-methoxy-5-bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Diethyl oxalate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-methoxy-5-bromopyrimidine (1.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour to ensure complete halogen-metal exchange.
-
Acylation: A solution of diethyl oxalate (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, the reaction is stirred at -78 °C for 2 hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reactivity and Synthetic Applications
The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The α-ketoester moiety and the pyrimidine ring offer distinct sites for chemical modification.
Reactions at the α-Ketoester Moiety
The α-ketoester functionality is a key reactive handle for various transformations:
-
Reduction: The ketone can be selectively reduced to an α-hydroxy ester, a common structural motif in many natural products and pharmaceuticals.
-
Reductive Amination: The ketone can undergo reductive amination to introduce an amino group, leading to the formation of α-amino acid derivatives.[5]
-
Wittig and Related Reactions: The ketone can react with phosphorus ylides to form α,β-unsaturated esters.
-
Heterocycle Formation: The 1,2-dicarbonyl system can serve as a precursor for the synthesis of various heterocyclic rings, such as quinoxalines (via condensation with 1,2-diamines) or imidazoles.
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An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate: A Case Study in Data Accessibility
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Spectroscopic Data
In the landscape of chemical research and drug development, the meticulous characterization of novel compounds is paramount. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), form the bedrock of molecular structure elucidation and purity assessment. This guide was intended to provide a comprehensive analysis of the spectroscopic data for Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a molecule of interest within the broader class of pyrimidine derivatives often explored in medicinal chemistry.
This scenario presents a common challenge in the scientific community, particularly for non-commercially produced or niche intermediates. The absence of such foundational data can impede further research and development efforts. Therefore, this guide will pivot to address the implications of this data gap and provide a framework for the predicted spectroscopic features of this compound based on established principles of spectroscopy and the analysis of structurally similar compounds. Furthermore, we will outline the methodologies that would be employed to acquire and interpret this data, should a sample of the compound be available.
Molecular Structure and Predicted Spectroscopic Characteristics
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal signals corresponding to each unique proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 | Singlet | 2H | H4, H6 (Pyrimidine) | Protons on electron-deficient aromatic rings are significantly deshielded and appear at high chemical shifts. |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and a methyl group, resulting in a quartet. |
| ~4.1 | Singlet | 3H | -OCH₃ | The methoxy protons are in a singlet as there are no adjacent protons to couple with. |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are adjacent to a methylene group, resulting in a triplet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C=O (Ketone) | The α-keto carbonyl carbon is highly deshielded. |
| ~165 | C=O (Ester) | The ester carbonyl carbon is also deshielded, but typically less so than a ketone. |
| ~160-170 | C2, C4, C6 (Pyrimidine) | Carbons in the electron-deficient pyrimidine ring will appear at high chemical shifts. |
| ~120 | C5 (Pyrimidine) | The carbon atom of the pyrimidine ring attached to the glyoxylate moiety. |
| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is shifted downfield by the adjacent oxygen. |
| ~55 | -OCH₃ | The methoxy carbon is in a typical range for such functional groups. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester is found in the upfield aliphatic region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted Infrared (IR) Spectrum
The IR spectrum will highlight the presence of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1730-1750 | C=O stretch | Ester carbonyl |
| ~1680-1700 | C=O stretch | Ketone carbonyl |
| ~1550-1600 | C=N and C=C stretch | Pyrimidine ring |
| ~1200-1300 | C-O stretch | Ester and ether |
| ~2850-3000 | C-H stretch | Aliphatic |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Predicted Mass Spectrum
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Expected at m/z = 210, corresponding to the molecular weight of the compound (C₉H₁₀N₂O₄).
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Cleavage of the bond between the two carbonyl groups.
-
Fragmentation of the pyrimidine ring.
-
Fragmentation Pathway in Mass Spectrometry
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion and Future Outlook
While the actual experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its predicted spectral characteristics and the established methodologies for their acquisition and interpretation. The inability to locate this data underscores a broader challenge in the accessibility of chemical characterization information, which is crucial for the advancement of scientific research.
For researchers and organizations in possession of this compound, it is highly encouraged to perform the analyses outlined in this guide and to consider publishing the data in open-access repositories to benefit the wider scientific community. Until then, the predictive analyses presented here, grounded in the fundamental principles of spectroscopy, offer a valuable starting point for anyone working with this or structurally related molecules.
References
Due to the lack of specific literature containing the experimental data for the topic compound, a formal reference list citing such data cannot be provided. The information presented is based on established principles of organic spectroscopy, which are covered in standard university-level textbooks and reference materials on the subject.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Molecular structure and formula of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate.
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from chemical databases, this document serves as a technical resource for professionals engaged in the synthesis and evaluation of novel molecular entities.
Chemical Identity and Molecular Architecture
This compound is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methoxy group and an ethyl oxoacetate moiety. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its potential biological activity.
Nomenclature and Identifiers
-
Systematic Name: Ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate
-
Common Synonym: 2-(2-Methoxypyrimidin-5-yl)-2-oxoacetic acid ethyl ester
-
CAS Number: 1346597-52-1[1]
-
Molecular Formula: C₉H₁₀N₂O₄[1]
-
Molecular Weight: 210.19 g/mol [1]
Structural Representation
The two-dimensional structure of this compound is depicted below. The molecule features a pyrimidine ring, which is a diazine, at its core. A methoxy group is attached at the 2-position, and an ethyl oxoacetate group is at the 5-position.
Figure 2. Plausible retrosynthetic pathway for this compound.
Hypothetical Synthesis Protocol:
-
Methoxylation: 2-Chloro-5-bromopyrimidine could be reacted with sodium methoxide in a suitable solvent like methanol or THF to yield 2-methoxy-5-bromopyrimidine. This is a standard nucleophilic aromatic substitution reaction.
-
Metal-Halogen Exchange and Acylation: The 5-bromo substituent on the pyrimidine ring can be converted to an organometallic species (e.g., a Grignard or organolithium reagent) via metal-halogen exchange. This nucleophilic intermediate can then be reacted with an excess of diethyl oxalate to introduce the ethyl oxoacetate moiety at the 5-position.
-
Work-up and Purification: The reaction would be quenched with a mild acid, followed by extraction and purification using techniques like column chromatography to isolate the desired product, this compound.
Causality in Experimental Choices:
-
Choice of Starting Material: 2-Chloro-5-bromopyrimidine is a commercially available and logical precursor, with the two different halogen atoms allowing for selective reactions. The chlorine at the 2-position is more activated towards nucleophilic substitution than the bromine at the 5-position.
-
Grignard/Organolithium Formation: This is a classic and effective method for creating a carbon-carbon bond on an aromatic ring at the position of a halogen.
-
Diethyl Oxalate as Acylating Agent: This reagent provides the necessary ethyl oxoacetate group in a single step.
Potential Applications in Drug Discovery and Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs, including antivirals and anticancer agents. While specific biological activity for this compound is not yet reported, its structural motifs suggest several areas of potential interest for researchers.
As a Scaffold for Kinase Inhibitors
The pyrimidine ring is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2- and 5-positions can be further elaborated to target specific pockets within the ATP-binding site, thereby conferring potency and selectivity.
Intermediate in the Synthesis of More Complex Molecules
The ethyl oxoacetate group is a versatile functional handle for further chemical transformations. It can undergo a variety of reactions, such as:
-
Knoevenagel Condensation: Reaction with active methylene compounds to extend the carbon chain.
-
Heterocycle Formation: Condensation with binucleophiles (e.g., hydrazines, ureas) to construct more complex heterocyclic systems.
-
Reduction: Selective reduction of the ketone or ester to introduce new stereocenters.
These potential transformations make this compound a valuable building block for creating libraries of diverse compounds for high-throughput screening.
Conclusion
This compound is a compound with significant potential as a scaffold and intermediate in medicinal chemistry. Its pyrimidine core, combined with strategically placed functional groups, offers a platform for the design and synthesis of novel therapeutic agents. While experimental data on its properties and biological activity are currently limited, this guide provides a solid foundation based on its chemical structure and established principles of drug design. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
Sources
An Enigmatic Building Block: Unraveling the Potential of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-methoxy-5-pyrimidinyl)-2-oxoacetate is a unique heterocyclic compound characterized by a pyrimidine ring substituted with a methoxy group and an ethyl oxoacetate moiety. This arrangement of functional groups suggests a rich and versatile reactivity profile, positioning it as a potentially valuable, yet currently under-documented, building block in the synthesis of complex organic molecules. Its structural motifs are frequently encountered in biologically active compounds, hinting at its promise in the fields of medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of the known properties and explore the theoretical potential of this compound as a strategic component in modern organic synthesis.
Physicochemical Properties and Structural Features
A foundational understanding of a building block's intrinsic properties is paramount for its effective application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1346597-52-1 | ChemScene |
| Molecular Formula | C₉H₁₀N₂O₄ | ChemScene |
| Molecular Weight | 210.19 g/mol | ChemScene |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
The structure of this compound features several key reactive sites that are likely to dictate its chemical behavior:
-
The α-Keto Ester Moiety: This versatile functional group is a cornerstone of organic synthesis, susceptible to a wide array of transformations. The electrophilic ketone and ester carbonyl carbons are prime targets for nucleophilic attack.
-
The Pyrimidine Ring: As an electron-deficient heterocycle, the pyrimidine ring can influence the reactivity of its substituents and can itself participate in various reactions, including nucleophilic aromatic substitution under certain conditions.
-
The Methoxy Group: This electron-donating group at the 2-position of the pyrimidine ring can modulate the electronic properties of the heterocyclic system, potentially influencing its reactivity and the regioselectivity of reactions.
Synthetic Utility: A Landscape of Potential
While specific, documented applications of this compound as a building block are not prevalent in the readily accessible scientific literature, its structure allows for informed predictions of its potential roles in the construction of diverse molecular architectures, particularly in the realm of heterocyclic chemistry.
Gateway to Fused Pyrimidine Systems
One of the most promising applications of this building block lies in its potential to serve as a precursor to a variety of fused pyrimidine ring systems. The α-keto ester functionality is a well-established handle for constructing new rings.
Conceptual Workflow for Fused Heterocycle Synthesis:
Figure 1. Conceptual workflow for the synthesis of fused pyrimidine derivatives.
Experimental Rationale:
The reaction of α-keto esters with binucleophiles is a classic and powerful strategy for heterocycle synthesis. For instance, condensation with guanidine or substituted guanidines could lead to the formation of pteridine derivatives, which are core structures in many biologically active molecules. Similarly, reactions with other nitrogen-based nucleophiles like amidines or hydrazines could provide access to a diverse array of fused nitrogen-containing heterocycles. The methoxy group on the pyrimidine ring could potentially be used as a handle for further functionalization, for example, through nucleophilic aromatic substitution, to introduce additional diversity into the target molecules.
Participation in Multicomponent Reactions
The structural features of this compound make it an ideal candidate for participation in multicomponent reactions (MCRs). MCRs are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.
Hypothetical Multicomponent Reaction Strategy:
Figure 2. A hypothetical Ugi-type multicomponent reaction.
Causality in Experimental Design:
In a hypothetical Ugi-type reaction, the ketone of the α-keto ester could react with an amine to form a Schiff base in situ. This intermediate could then be attacked by an isocyanide, followed by interception by the ester group (or an external nucleophile) to generate highly functionalized and complex molecular scaffolds. The pyrimidine moiety would be incorporated into the final product, offering a handle for tuning the pharmacological properties of the resulting compounds.
Challenges and Future Directions
The primary challenge in utilizing this compound is the current lack of detailed, publicly available research on its reactivity and synthetic applications. To unlock its full potential, future research should focus on:
-
Systematic Reactivity Profiling: A thorough investigation of its reactions with a wide range of nucleophiles and electrophiles is necessary to map out its chemical behavior.
-
Development of Novel Synthetic Methodologies: Exploring its use in various named reactions and multicomponent reactions will be crucial to establish its utility as a versatile building block.
-
Application in Target-Oriented Synthesis: The synthesis of libraries of compounds based on this scaffold for screening against various biological targets could lead to the discovery of new drug candidates.
Conclusion
This compound stands as a building block of significant, albeit largely unexplored, potential. Its combination of a reactive α-keto ester and a functionalized pyrimidine ring suggests a wide range of possible applications in the synthesis of complex heterocyclic molecules. While the current body of literature is sparse, the foundational principles of organic chemistry allow for the rational design of synthetic strategies that could leverage its unique structure. For medicinal chemists and synthetic organic chemists, this compound represents an intriguing opportunity to develop novel synthetic routes and access new chemical space in the quest for the next generation of therapeutic agents. Further research into the reactivity and applications of this enigmatic molecule is highly warranted and promises to be a fruitful area of investigation.
References
At present, there is a lack of specific peer-reviewed articles detailing the synthesis and application of this compound as a building block. The information regarding its existence and basic properties is primarily available from chemical supplier catalogs.
The Ascendancy of Pyrimidines: A Technical Guide to the Discovery of Novel Bioactive Compounds
Abstract
The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, is a cornerstone in the development of novel therapeutics.[1] Its prevalence in the structure of nucleobases—cytosine, thymine, and uracil—underscores its biological significance, rendering it a privileged structure in medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the discovery of novel pyrimidine-based bioactive compounds, with a focus on strategic synthesis, high-throughput screening, biological evaluation, and the elucidation of mechanisms of action, particularly within the realm of anticancer research.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrimidine and its derivatives are foundational to a multitude of biological processes.[2] As integral components of nucleic acids, they are central to genetic information storage and transfer.[3] Beyond this fundamental role, the pyrimidine nucleus is a key feature in various vitamins and coenzymes, such as thiamine (Vitamin B1) and riboflavin.[2][4] This inherent biological relevance has made the pyrimidine scaffold a highly attractive starting point for the design of therapeutic agents.
The versatility of the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, allows for extensive chemical modification.[3][5] This structural flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is crucial for enhancing potency and selectivity while minimizing off-target effects.[1][6] Consequently, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[1][5][7] Several FDA-approved drugs, such as 5-fluorouracil (anticancer) and zidovudine (antiviral), incorporate the pyrimidine core, highlighting its clinical significance.[3][6]
Strategic Synthesis of Pyrimidine-Based Compound Libraries
The generation of diverse libraries of pyrimidine derivatives is a critical first step in the discovery of novel bioactive compounds. The choice of synthetic strategy is paramount and is often dictated by the desired substitution patterns and the need for efficiency and scalability.
Classical and Modern Synthetic Approaches
A variety of synthetic methodologies have been developed for the construction of the pyrimidine ring.[6] Traditional methods, such as the Biginelli reaction, which involves the acid-catalyzed three-component reaction of an aldehyde, a β-ketoester, and a urea derivative, remain valuable for producing dihydropyrimidines.[8] Another classical approach is the cyclocondensation of 1,3-dicarbonyl compounds with reagents like urea or guanidine.[6]
In recent years, significant advancements have been made in pyrimidine synthesis, focusing on improving yields, reducing reaction times, and employing more environmentally friendly conditions.[6] These modern approaches include:
-
Metal-Catalyzed Cross-Coupling Reactions: These reactions have become instrumental in the functionalization of the pyrimidine core.[8]
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically accelerate reaction rates and improve yields.[8]
-
Multicomponent Reactions (MCRs): These reactions, in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex pyrimidine derivatives.[3]
-
Green Chemistry Approaches: The use of environmentally benign catalysts and solvent-free conditions is a growing trend in pyrimidine synthesis.[6][9]
Workflow for Library Synthesis
The synthesis of a focused library of pyrimidine-based compounds for screening purposes typically follows a structured workflow.
Caption: Workflow for the design and synthesis of a pyrimidine-based compound library.
High-Throughput Screening (HTS) for Hit Identification
Once a diverse library of pyrimidine compounds has been synthesized and characterized, the next step is to identify "hit" molecules that exhibit a desired biological activity. High-throughput screening (HTS) is a crucial technology that enables the rapid evaluation of large numbers of compounds.[10]
HTS assays for pyrimidine derivatives can be broadly categorized into two main approaches:
-
Target-Based Screening: This approach involves testing compounds for their ability to modulate the activity of a specific, predetermined biological target, such as a protein kinase or a receptor, that is implicated in a disease pathway.[10]
-
Phenotypic Screening: In this approach, compounds are evaluated for their ability to induce a desired change in the phenotype of a cell or an organism, such as inducing apoptosis in cancer cells or inhibiting viral replication.[10] Phenotypic screening has the advantage of not requiring prior knowledge of a specific molecular target.[10]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Biological Evaluation and Mechanism of Action Studies
Compounds that are identified as hits in HTS assays undergo further biological evaluation to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Structure-Activity Relationship (SAR) Studies
SAR studies are a cornerstone of medicinal chemistry and involve systematically modifying the structure of a hit compound to understand how different chemical groups influence its biological activity.[11] For pyrimidine derivatives, SAR studies have revealed key insights. For example, substitutions at the C-2, C-4, and C-5 positions of the pyrimidine ring can significantly impact their potency and selectivity as kinase inhibitors.[12][13] Electron-withdrawing groups at the C-5 or C-6 positions have been shown to enhance the anticancer potency of some pyrimidine derivatives.[6]
Elucidating the Mechanism of Action
Understanding how a bioactive compound exerts its effects at the molecular level is crucial for its development as a therapeutic agent. For pyrimidine-based anticancer agents, several mechanisms of action have been identified:
-
Kinase Inhibition: Many pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][14]
-
Inhibition of DNA Synthesis: Some pyrimidine analogs, such as 5-fluorouracil, mimic natural nucleosides and interfere with the synthesis of DNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[3][6]
-
Targeting the Folate Pathway: Certain pyrimidine derivatives can inhibit enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), which are essential for nucleotide biosynthesis.[15]
Caption: Competitive inhibition of a protein kinase by a pyrimidine-based inhibitor.
Lead Optimization and Preclinical Development
Promising lead compounds with confirmed biological activity and a well-defined mechanism of action undergo lead optimization to improve their drug-like properties. This involves modifying the chemical structure to enhance potency, selectivity, and metabolic stability, while reducing toxicity.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a significant role in guiding lead optimization.[16][17] These in silico techniques can predict how changes in chemical structure will affect a compound's activity and can help to prioritize the synthesis of new derivatives.[16][17]
The optimized lead compounds are then subjected to a battery of preclinical studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy and safety in animal models.
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful area of research in the quest for novel bioactive compounds. Its inherent biological significance and synthetic tractability make it a privileged structure in medicinal chemistry.[1][4] The integration of modern synthetic methods, high-throughput screening, detailed biological evaluation, and computational drug design has accelerated the discovery of pyrimidine-based compounds with therapeutic potential. As our understanding of the molecular basis of disease deepens, the rational design of new generations of pyrimidine derivatives holds immense promise for addressing unmet medical needs, particularly in the field of oncology.
References
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Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060–6098. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 22(2), 1775–1788. [Link]
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Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (n.d.). Bioorganic & Medicinal Chemistry, 21(15), 4488-4501. [Link]
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Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. (2019). European Journal of Medicinal Chemistry, 164, 256-269. [Link]
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia. Retrieved from [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Current Drug Discovery Technologies.
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2056. [Link]
- Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). Semantic Scholar.
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules, 26(21), 6497. [Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2023). RSC Advances, 13(42), 29497-29511. [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Journal of Molecular Structure, 1278, 134937. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). Molecules, 26(19), 5932. [Link]
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Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). Molecules, 26(19), 5932. [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). Current Organic Chemistry. Retrieved from [Link]
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Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved from [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5194. [Link]
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Computational Methods in the Design of Anticancer Drugs. (2024). International Journal of Molecular Sciences, 25(6), 3505. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). Molecules. Retrieved from [Link]
- A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. (2023). Journal of Chemical and Life Sciences, 2(11), 1198-1216.
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). Molecules, 26(18), 5644. [Link]
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Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). Molecules, 17(11), 13197-13209. [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). Molecules. Retrieved from [Link]
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Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (2024). International Journal of Molecular Sciences, 25(2), 1141. [Link]
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Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. (n.d.). Future Medicinal Chemistry. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). Molecules. Retrieved from [Link]
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Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
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Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (n.d.). Recent Patents on Anti-cancer Drug Discovery, 9(3), 295-329. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2056. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). Pharmaceuticals. Retrieved from [Link]
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The Pyrimidine Scaffold: A Technical Guide to its Enduring Role in Drug Discovery
Abstract
The pyrimidine nucleus, a cornerstone of medicinal chemistry, stands as a testament to the power of privileged scaffolds in drug discovery. Its inherent presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil—provides a biological relevance that few other heterocyclic systems can claim. This, combined with its synthetic tractability, has cemented the pyrimidine core as a remarkably versatile and enduring platform for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the pyrimidine scaffold in modern drug discovery, with a particular focus on its application in oncology as kinase inhibitors. We will delve into the causality behind experimental choices in synthetic chemistry, explore the intricacies of structure-activity relationships, and provide detailed, field-proven protocols for the synthesis and evaluation of these vital compounds.
The Strategic Advantage of the Pyrimidine Core
The unique arrangement of two nitrogen atoms at positions 1 and 3 within the six-membered aromatic ring of pyrimidine imparts a distinct set of physicochemical properties that are highly advantageous for drug design. These nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. Furthermore, the pyrimidine ring is amenable to substitution at multiple positions, allowing medicinal chemists to meticulously fine-tune steric, electronic, and pharmacokinetic properties. This synthetic versatility enables the creation of vast and diverse chemical libraries, significantly increasing the probability of identifying lead compounds with optimal therapeutic indices. The landscape of FDA-approved drugs continues to evolve, with a growing number of therapeutics incorporating the pyrimidine scaffold, highlighting its ongoing importance in addressing a myriad of diseases, especially in the face of emerging drug resistance.[1]
Synthetic Strategies: Building the Pyrimidine Core
The construction of the pyrimidine ring and its subsequent functionalization are critical steps in the drug discovery process. A variety of robust synthetic methodologies have been developed, each with its own advantages depending on the desired substitution pattern and overall molecular complexity.
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction is a powerful and efficient one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis. DHPMs themselves have shown a wide range of biological activities and also serve as versatile intermediates for further elaboration.
Experimental Protocol: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
-
Materials:
-
Aldehyde (e.g., benzaldehyde, 1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., HCl, 3-4 drops)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and ethanol (10 mL).
-
Add the acid catalyst (e.g., 3-4 drops of concentrated HCl) to the mixture.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Synthesis from Diaminopyrimidines: A Versatile Route
Commercially available diaminopyrimidines, such as 2,4-diamino-6-chloropyrimidine, serve as excellent starting materials for the synthesis of a diverse array of substituted pyrimidines. The chloro substituent at the 6-position is particularly useful as it can be readily displaced by various nucleophiles.
Experimental Protocol: Synthesis of 2,4-Diamino-6-substituted Pyrimidines
-
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Appropriate nucleophile (e.g., an alcohol or amine)
-
Base (e.g., NaH)
-
Dry solvent (e.g., DMSO)
-
-
Procedure:
-
Chlorination: Convert 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine by heating with phosphorus oxychloride.[2] After the reaction, the mixture is carefully quenched with ice water and neutralized to precipitate the product.[2]
-
Nucleophilic Substitution: To a solution of the nucleophile (e.g., (S)-2,3-isopropylideneglycerol) in a dry solvent like DMSO, add a strong base such as sodium hydride (NaH) and stir at room temperature.[2]
-
Add 2,4-diamino-6-chloropyrimidine to the reaction mixture and heat to 90 °C for several hours.[2]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extract the product with an organic solvent such as ethyl acetate.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
-
Pyrimidine Scaffolds as Kinase Inhibitors in Oncology
A particularly fruitful application of pyrimidine-based drug design has been in the development of kinase inhibitors for cancer therapy.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyrimidine derivatives have been successfully developed to target key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[3]
Mechanism of Action: Targeting the EGFR-PI3K-Akt Signaling Pathway
The EGFR-PI3K-Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Pyrimidine-based tyrosine kinase inhibitors (TKIs) are designed to competitively bind to the ATP-binding pocket of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K-Akt pathway.
Caption: EGFR-PI3K-Akt signaling pathway and pyrimidine inhibitor action.
Structure-Activity Relationship (SAR) of Pyrimidine-based Kinase Inhibitors
The potency and selectivity of pyrimidine-based kinase inhibitors are profoundly influenced by the nature and position of substituents on the pyrimidine ring. Understanding these structure-activity relationships is crucial for the rational design of novel and more effective therapeutics.
The following table presents data on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives designed as dual PI3K/mTOR inhibitors, illustrating the impact of structural modifications on their inhibitory activity.
| Entry | Structure | R | IC₅₀ PI3Kα (nM) | IC₅₀ mTOR (nM) |
| 1 | 2-morpholino-4-(p-tolylamino) | H | 12 ± 3 | 140 ± 28 |
| 2 | 2-morpholino-4-(p-tolylamino) | CH₃ | 13 ± 4 | 61 ± 18 |
| 3 | 2-morpholino-4-((4-methoxyphenyl)amino) | H | 10 ± 3 | 100 ± 20 |
| 4 | 2-morpholino-4-((4-methoxyphenyl)amino) | CH₃ | 10 ± 2 | 100 ± 31 |
| 5 | 2-morpholino-4-((4-(trifluoromethoxy)phenyl)amino) | H | 3 ± 1 | 100 ± 26 |
Data adapted from Molecules 2021, 26(18), 5349.[4]
From this data, we can infer several SAR trends. For instance, the introduction of a methyl group at the 7-position (compare entry 1 and 2) appears to improve mTOR inhibition while having minimal impact on PI3Kα activity. Furthermore, substitution on the 4-anilino ring with a trifluoromethoxy group (entry 5) significantly enhances PI3Kα inhibition.
Biological Evaluation: From In Vitro Assays to Cellular Cytotoxicity
The discovery and development of a novel pyrimidine-based drug is a multi-step process that begins with the evaluation of its biological activity. A typical workflow involves initial screening in biochemical assays followed by characterization in cell-based models.
Caption: A typical workflow for pyrimidine-based drug discovery.
In Vitro Kinase Inhibition Assay
Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Experimental Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (pyrimidine derivatives)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound or DMSO control.
-
Add the kinase to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]
-
Cellular Cytotoxicity Assessment: The MTT Assay
Once a compound has demonstrated potent in vitro activity, it is crucial to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. The assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials:
-
Cancer cell line of interest
-
Culture medium
-
Test compounds (pyrimidine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the compound.
-
FDA-Approved Pyrimidine-Containing Drugs: A Snapshot of Clinical Success
The versatility and efficacy of the pyrimidine scaffold are underscored by the large and growing number of FDA-approved drugs that incorporate this core structure. These drugs span a wide range of therapeutic areas, from oncology and infectious diseases to immunology and neurological disorders.[6][7][8]
| Drug Name | Therapeutic Class | Mechanism of Action |
| Imatinib | Anticancer | Tyrosine kinase inhibitor (BCR-Abl, c-KIT, PDGFR) |
| Gefitinib | Anticancer | EGFR tyrosine kinase inhibitor |
| 5-Fluorouracil | Anticancer | Thymidylate synthase inhibitor |
| Capecitabine | Anticancer | Prodrug of 5-fluorouracil |
| Gemcitabine | Anticancer | Nucleoside analog, DNA synthesis inhibitor |
| Zidovudine (AZT) | Antiviral (HIV) | Reverse transcriptase inhibitor |
| Trimethoprim | Antibacterial | Dihydrofolate reductase inhibitor |
| Minoxidil | Vasodilator | Potassium channel opener |
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful and enduring platform in the quest for novel therapeutic agents.[3] Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent pyrimidine derivatives, the exploration of novel biological targets, and the application of innovative drug delivery strategies to enhance therapeutic efficacy and minimize off-target effects. The integration of computational methods, such as QSAR and molecular modeling, will further accelerate the design and optimization of the next generation of pyrimidine-based drugs.
References
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available from: [Link]
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Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. Available from: [Link]
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Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem. Available from: [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]
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Synthesis of 5-fluorouracil-lactoside derivatives and experimental study on their anti-oral squamous cell carcinoma activity. National Center for Biotechnology Information. Available from: [Link]
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Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules. Available from: [Link]
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Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica. Available from: [Link]
-
Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. PubMed. Available from: [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap.
-
Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. ResearchGate. Available from: [Link]
-
Synthesis of New 5-Fluorouracil Derivatives as Possible Prodrug for Targeting Cancer Cells. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]
-
In vitro kinase assay. protocols.io. Available from: [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
-
FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. Available from: [Link]
-
(PDF) ChemInform Abstract: Recent Progress in the Chemistry of Dihydropyrimidinones. ResearchGate. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available from: [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. Available from: [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available from: [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. Available from: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]
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Kinase assays. BMG LABTECH. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]
-
Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. Available from: [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. ScienceDirect. Available from: [Link]
-
FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. PubMed. Available from: [Link]
-
Different examples of FDA-approved pyrimidine-based antimicrobial drugs. ResearchGate. Available from: [Link]
-
List of Pyrimidine and fused pyrimidine marketed drugs. ResearchGate. Available from: [Link]
-
Diagram demonstrating EGFR‐PI3K‐AKT‐mTOR signaling pathway. AKT,... ResearchGate. Available from: [Link]
-
KEGG PI3K-Akt signaling pathway. KEGG. Available from: [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available from: [Link]
-
A diagrammatic sketch illustrating the signalling pathway of the EGFR/PI3K/AKT/mTOR and coumarin targeting retrieved by Biorender.com templates ²⁹. ResearchGate. Available from: [Link]
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. Available from: [Link]
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Methodological & Application
Protocol for the synthesis of sulfonylurea herbicides using Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate.
Application Note & Protocol: Synthesis of Pyrimidine-Based Sulfonylurea Herbicides
Abstract
Sulfonylureas are a class of highly effective herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants.[1][2][3] Their high efficacy at low application rates and low mammalian toxicity have made them a cornerstone of modern agriculture.[2][3] This document provides a comprehensive guide for the synthesis of sulfonylurea herbicides, focusing on the prevalent and robust method of coupling an aryl sulfonyl isocyanate with a heterocyclic amine, specifically a 2-aminopyrimidine derivative. We will detail the underlying chemical principles, provide a step-by-step laboratory protocol, and discuss methods for the characterization and analysis of the final product. While this guide outlines the standard, validated pathway, we also address the potential use of alternative starting materials, such as Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, and the necessary transformations required for its integration into the synthesis workflow.
Introduction: Mechanism of Action
The herbicidal activity of sulfonylureas is rooted in their ability to specifically inhibit the plant enzyme Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is crucial for the first step in the synthesis of the essential amino acids valine, leucine, and isoleucine.[2] As animals obtain these amino acids through their diet, they lack the ALS enzyme, which is the primary reason for the low toxicity of sulfonylurea herbicides in mammals.[5] Inhibition of ALS leads to a rapid halt in cell division and plant growth, ultimately resulting in weed death.[1]
Caption: Mechanism of sulfonylurea herbicide action.
General Synthetic Pathway
The most direct and widely adopted method for synthesizing sulfonylureas involves the nucleophilic addition of a heterocyclic amine to an aryl sulfonyl isocyanate.[2][6] This reaction forms the critical sulfonylurea bridge (-SO₂-NH-C(O)-NH-) that links the aryl and heterocyclic moieties.
The overall reaction can be generalized as:
Aryl-SO₂-N=C=O (Aryl Sulfonyl Isocyanate) + H₂N-Heterocycle (Heterocyclic Amine) → Aryl-SO₂-NH-C(O)-NH-Heterocycle (Sulfonylurea)
This guide focuses on the use of a 2-aminopyrimidine as the heterocyclic component, a common structural feature in many commercial sulfonylurea herbicides.[7][8]
Caption: General workflow for sulfonylurea herbicide synthesis.
PART I: Synthesis of Key Intermediates
A. Aryl Sulfonyl Isocyanate Preparation
The aryl sulfonyl isocyanate is a highly reactive intermediate. It is typically prepared from the corresponding aryl sulfonamide by reaction with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene) in an inert solvent.
-
Causality: The sulfonamide's nitrogen acts as a nucleophile, attacking the carbonyl carbon of phosgene. Subsequent elimination of two molecules of HCl generates the isocyanate. This reaction must be conducted under strictly anhydrous conditions, as isocyanates readily react with water to form unstable carbamic acids, which decompose to the starting sulfonamide and CO₂, reducing yield. Due to the extreme toxicity of phosgene, using safer equivalents like triphosgene with catalytic activation is standard practice in modern laboratories.
B. The Heterocyclic Amine: 2-Aminopyrimidine
The heterocyclic amine provides selectivity and influences the herbicidal activity spectrum. A common building block is 2-amino-4,6-dimethoxypyrimidine.
-
Note on the Specified Precursor, this compound: The starting material specified in the topic, this compound, is not a direct precursor for the standard sulfonylurea coupling reaction. The core requirement is a primary amino group (-NH₂), typically at the 2-position of the pyrimidine ring. The provided compound has a methoxy group (-OCH₃) at this position. Therefore, a synthetic conversion is necessary:
-
Amination: The 2-methoxy group must be displaced by an amino group. This can be a challenging transformation, often requiring harsh conditions such as heating with ammonia or an ammonia source in a sealed vessel.
-
Functionality at Position 5: The ethyl oxoacetate group at the 5-position would be carried through the synthesis, resulting in a final sulfonylurea with this specific substitution. This group can influence the herbicide's properties, such as solubility and soil mobility.
Researchers using this starting material must first develop a robust protocol for converting the 2-methoxy group to a 2-amino group before proceeding with the main coupling reaction described below.
-
PART II: Protocol for Sulfonylurea Synthesis (Coupling)
This protocol describes the coupling of a generic aryl sulfonyl isocyanate with 2-amino-4,6-dimethoxypyrimidine as a representative example.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier Example |
| 2-Amino-4,6-dimethoxypyrimidine | Heterocyclic amine | >98% | Sigma-Aldrich |
| 2-Methoxycarbonylbenzenesulfonyl isocyanate | Aryl sulfonyl isocyanate | >95% | TCI Chemicals |
| Acetonitrile (CH₃CN), Anhydrous | Reaction solvent | >99.8% | Fisher Scientific |
| Triethylamine (TEA) or DBU | Non-nucleophilic base | >99% | Acros Organics |
| Diethyl Ether | Precipitation/Washing | ACS Grade | VWR |
| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath | Reaction setup | N/A | N/A |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to maintain an inert, anhydrous atmosphere.
-
Charge the flask with 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).
-
-
Initial Dissolution:
-
Begin stirring the mixture at room temperature under a positive pressure of nitrogen until the amine is fully dissolved.
-
Expert Insight: Complete dissolution is critical to ensure a homogeneous reaction and prevent localized overheating during the addition of the isocyanate.
-
-
Cooling and Base Addition:
-
Cool the reaction flask to 0-5 °C using an ice-water bath.
-
While not always necessary, adding a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) can facilitate the reaction by activating the amine.
-
-
Isocyanate Addition:
-
Dissolve the aryl sulfonyl isocyanate (1.05 eq) in a minimal amount of anhydrous acetonitrile and load it into the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred, cooled amine solution over 30-45 minutes.
-
Causality: This reaction is exothermic. Slow, controlled addition at low temperature is crucial to prevent the formation of side products and ensure selective formation of the desired sulfonylurea bridge.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting amine spot and the appearance of a new, typically higher polarity, product spot indicates reaction completion.
-
-
Product Isolation and Work-up:
-
Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add diethyl ether to the concentrated mixture while stirring to precipitate the sulfonylurea product, which is often a white solid.
-
Trustworthiness: This precipitation step serves as an initial purification. The solubility of the higher molecular weight sulfonylurea product is typically much lower in less polar solvents like diethyl ether compared to acetonitrile.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with small portions of cold diethyl ether to remove any unreacted starting materials or soluble impurities.
-
Dry the purified solid under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography may be employed.
-
PART III: Characterization and Data Analysis
Confirming the identity and purity of the synthesized compound is a critical, self-validating step of the protocol.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key signals to identify include the two distinct N-H protons of the sulfonylurea bridge (often appearing as broad singlets between δ 8-12 ppm), as well as the characteristic aromatic and pyrimidine proton/carbon signals.[1][7]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion.[7]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.[9]
Example Data Table (Hypothetical Product)
| Parameter | Result | Method |
| Yield | 85-95% | Gravimetric |
| Appearance | White crystalline solid | Visual |
| Purity | >98% | HPLC |
| ¹H NMR | Conforms to expected structure | 400 MHz, DMSO-d₆ |
| HRMS (ESI) | [M+H]⁺: Calc: 413.0920, Found: 413.0918 | TOF-MS |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet reagents/solvent- Inactive isocyanate | - Ensure all glassware is dry and use anhydrous solvents.- Use freshly prepared or properly stored isocyanate. |
| Multiple Products (TLC) | - Reaction temperature too high- Rapid addition of isocyanate | - Maintain reaction at 0-5 °C during addition.- Add isocyanate solution slowly over at least 30 minutes. |
| Product Fails to Precipitate | - Product is too soluble in the solvent mixture | - Further concentrate the reaction mixture.- Use a less polar anti-solvent for precipitation (e.g., hexanes). |
References
-
Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). ResearchGate. [Link]
-
Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65. [Link]
-
Sulfonylurea. (2023). Wikipedia. [Link]
-
Xiao, J. P. (2016). Theoretical Studies On The Hydrolysis Mechanism Of Sulfonylure Herbicides And Its Isocyanate Synthesis. Globe Thesis. [Link]
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Li, Y., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2329. [Link]
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Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates. (2015). ResearchGate. [Link]
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Guttieri, M. J., et al. (1992). Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia. Plant Physiology, 100(4), 1757-1763. [Link]
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What Are Sulfonylureas Herbicides? (2023). Stanford Chemicals. [Link]
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Wang, C., et al. (2018). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 23(12), 323. [Link]
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Li, P.-F., et al. (2005). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities, 26(8), 1459. [Link]
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Synthesis of new herbicides from the class of sulfonylureas. (2021). ResearchGate. [Link]
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Chemical structures of the selected sulfonylurea herbicides. (n.d.). ResearchGate. [Link]
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Wang, C., et al. (2018). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 23(12), 323. [Link]
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Controllable Ion-Repulsion Enables Rapid and Trace-Level Detection of Hydrophobic Sulfonylurea Herbicides with ICPMS/MS without the Organic Mode. (2022). Analytical Chemistry, 94(25), 8933-8941. [Link]
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Development of the Simultaneous Analysis of 36 Sulfonylurea Herbicide Residues in Agricultural Products Using LC-MS/MS. (2022). The Korean Journal of Pesticide Science, 26(4), 362-381. [Link]
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The Strategic Application of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate in the Synthesis of Advanced Kinase Inhibitors
Introduction: In the landscape of modern oncology and drug discovery, the development of potent and selective kinase inhibitors remains a cornerstone of targeted therapy. The pyrimidine scaffold is a privileged structure in this domain, frequently serving as the core of numerous FDA-approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding within the kinase hinge region, a critical interaction for inhibitory activity.[1][2] Within the arsenal of synthetic building blocks available to medicinal chemists, Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate has emerged as a key intermediate, offering a versatile platform for the construction of complex kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this valuable reagent, complete with detailed protocols and mechanistic insights.
The inherent reactivity of the α-ketoester functionality in this compound, coupled with the electronic properties of the 2-methoxypyrimidine ring, makes it an ideal precursor for the synthesis of various heterocyclic systems known to possess kinase inhibitory activity. This application note will focus on a practical, multi-step synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, a scaffold known to target various kinases involved in cell proliferation and signaling pathways, such as Cyclin-Dependent Kinases (CDKs).[3][4]
Chemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is paramount for its effective use and storage.
| Property | Value | Source |
| CAS Number | 1346597-52-1 | [5] |
| Molecular Formula | C₉H₁₀N₂O₄ | [5] |
| Molecular Weight | 210.19 g/mol | [5] |
| Appearance | Off-white to yellow solid | Commercially available |
| Storage | Store at 2-8°C, sealed in a dry environment | [5] |
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Synthetic Application: Synthesis of a Pyrazolo[1,5-a]pyrimidine CDK Inhibitor
This section details a representative synthetic protocol for the preparation of a potent kinase inhibitor from this compound. The described workflow is designed to be a self-validating system, with clear checkpoints and analytical guidance.
Experimental Workflow Diagram
Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Protocol 1: Synthesis of Intermediate 1 - Ethyl 2-hydrazono-2-(2-methoxy-5-pyrimidinyl)acetate
This initial step involves the condensation of the α-keto group of the starting material with hydrazine to form a hydrazone. This reaction is typically straightforward and proceeds under mild conditions.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask at room temperature.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add hydrazine hydrate dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if of sufficient purity.
Causality: The use of an ice bath during the initial addition of hydrazine hydrate helps to control the exothermicity of the reaction. The slight excess of hydrazine ensures the complete conversion of the starting material.
Protocol 2: Synthesis of Intermediate 2 - Ethyl 5,7-dimethyl-2-(2-methoxypyrimidin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
This key cyclization step constructs the pyrazolo[1,5-a]pyrimidine core, a critical pharmacophore for kinase inhibition. The reaction proceeds via a condensation reaction between the hydrazone intermediate and a 1,3-dicarbonyl compound.[6]
Materials:
-
Intermediate 1 (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial acetic acid
-
Reflux condenser
-
Heating mantle
Procedure:
-
Combine Intermediate 1 and acetylacetone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.
Causality: Acetic acid serves as both the solvent and an acid catalyst for the cyclization reaction. The electron-withdrawing nature of the pyrimidine ring facilitates the intramolecular cyclization.
Protocol 3: Synthesis of Intermediate 3 - 5,7-dimethyl-2-(2-methoxypyrimidin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Hydrolysis of the ester to the corresponding carboxylic acid is a necessary step to enable subsequent amide bond formation.
Materials:
-
Intermediate 2 (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve Intermediate 2 in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1N HCl, which will cause the carboxylic acid to precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry thoroughly.
Causality: Lithium hydroxide is a strong base that effectively hydrolyzes the ethyl ester. The acidification step is crucial for protonating the carboxylate salt to yield the desired carboxylic acid, which is typically less soluble in water.
Protocol 4: Synthesis of the Final Product - Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor
The final step involves the coupling of the carboxylic acid with a selected amine to introduce diversity and modulate the pharmacological properties of the final compound.
Materials:
-
Intermediate 3 (1.0 eq)
-
Substituted aniline (or other amine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Intermediate 3 in anhydrous DMF.
-
Add the substituted aniline, followed by DIPEA and HATU.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine if it is in a salt form.
Kinase Inhibition and Signaling Pathway
The synthesized pyrazolo[1,5-a]pyrimidine derivatives are designed to act as ATP-competitive inhibitors of protein kinases, such as CDKs. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[4]
CDK Signaling Pathway Diagram
Caption: Simplified CDK signaling pathway and the mechanism of inhibition.
The pyrazolo[1,5-a]pyrimidine core of the synthesized inhibitor is designed to fit into the ATP-binding pocket of CDK2. By forming key hydrogen bonds and other interactions within the active site, it prevents the binding of ATP, thereby inhibiting the phosphorylation of substrate proteins like Rb. This leads to cell cycle arrest and prevents cancer cell proliferation.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. The protocols outlined in this application note provide a robust and reproducible pathway for the synthesis of a pyrazolo[1,5-a]pyrimidine-based inhibitor. The causality-driven explanations for each experimental step are intended to empower researchers to adapt and optimize these methods for the synthesis of novel and potent kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
-
El-Sayed, M. A. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic chemistry, 85, 436–450.[7]
-
Ghareb, N., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific reports, 12(1), 11727.[4]
-
Hassan, A. E. A., et al. (2020). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC advances, 10(56), 33965–33980.[3]
-
William, A., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of medicinal chemistry, 47(7), 1589–1604.[5]
-
Abdel-Wahab, B. F., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC advances, 11(36), 22359–22383.[6]
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- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyrimidine α-Ketoesters in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its prevalence is due to its ability to mimic the purine and pyrimidine bases in nucleic acids, allowing for interactions with a wide array of biological targets, including protein kinases.[2] Within the vast landscape of pyrimidine-based building blocks, α-ketoesters such as Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate serve as highly versatile intermediates. The dual electrophilic nature of the adjacent ketone and ester functionalities allows for controlled, stepwise reactions to construct complex heterocyclic systems. This document provides detailed application notes and protocols for the synthesis and utilization of this compound, a key intermediate in the synthesis of several targeted therapies, including the renowned tyrosine kinase inhibitor, Imatinib.[3] Understanding the synthetic pathways and reaction mechanisms involving this intermediate is crucial for process optimization, analogue synthesis, and the discovery of new chemical entities.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its effective use in synthesis, including reaction setup, workup, and purification.
| Property | Value | Source |
| CAS Number | 1346597-52-1 | [4][5] |
| Molecular Formula | C₉H₁₀N₂O₄ | [4] |
| Molecular Weight | 210.19 g/mol | [4] |
| Appearance | Not specified (typically a solid or oil) | - |
| Purity | ≥95% - ≥98% | [4][5] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
| SMILES | CCOC(=O)C(=O)C1=CN=C(OC)N=C1 | [4][5] |
Part 1: Synthesis of this compound
The preparation of this key α-ketoester intermediate is most effectively achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for coupling a pyrimidine-containing ester with a diethyl oxalate to introduce the desired α-ketoester functionality.
Reaction Scheme: Claisen Condensation
Caption: Synthesis of the target intermediate via Claisen condensation.
Protocol 1: Synthesis via Claisen Condensation
Rationale: This protocol utilizes sodium ethoxide as a strong base to deprotonate the α-carbon of a suitable precursor, which then acts as a nucleophile attacking diethyl oxalate. The choice of ethanol as a solvent is critical as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions.
Materials:
-
Methyl 2-methoxypyrimidine-5-carboxylate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Toluene
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve methyl 2-methoxypyrimidine-5-carboxylate (1.0 eq) and diethyl oxalate (1.5 eq) in anhydrous ethanol (10 mL per gram of starting ester).
-
Base Addition: While stirring under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol (21 wt%, 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. To the resulting residue, add toluene and cool in an ice bath. Slowly add 2M HCl with vigorous stirring to neutralize the excess base and protonate the enolate product, until the pH of the aqueous layer is ~4-5.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Part 2: Application in Heterocyclic Synthesis - Formation of a 2-Aminopyrimidine Core
A primary application of this compound is its reaction with guanidine derivatives to form a 2-aminopyrimidine ring. This cyclocondensation reaction is a key step in the synthesis of numerous kinase inhibitors.[6]
Reaction Scheme: Cyclocondensation with Guanidine
Caption: Formation of the 2-aminopyrimidine core via cyclocondensation.
Protocol 2: Synthesis of a 2-Aminopyrimidine Derivative
Rationale: This protocol describes a general procedure for the cyclocondensation of the α-ketoester with a guanidine salt. The reaction is base-catalyzed, where the guanidine acts as the N-C-N binucleophile. The initial nucleophilic attack of a guanidine nitrogen occurs at the keto-carbonyl, followed by an intramolecular cyclization with the elimination of ethanol and water to form the aromatic pyrimidine ring. Isopropanol is a suitable solvent due to its high boiling point and ability to dissolve both polar and non-polar reactants.
Materials:
-
This compound
-
A suitable guanidine derivative (e.g., Guanidine nitrate)
-
Sodium hydroxide (NaOH)
-
Isopropanol
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol (15 mL per gram of ketoester), add the guanidine nitrate (1.2 eq).
-
Base Addition: Add a solution of sodium hydroxide (2.5 eq) in water to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Precipitation and Filtration: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the mixture under reduced pressure and triturate the residue with water to induce precipitation.
-
Washing: Wash the collected solid with water and then with a small amount of cold ethyl acetate to remove residual impurities.
-
Drying: Dry the product under vacuum to obtain the desired 2-aminopyrimidine derivative. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided herein for its preparation via Claisen condensation and its subsequent application in forming 2-aminopyrimidine cores through cyclocondensation offer reliable and scalable methods for researchers in drug discovery and development. The strategic use of this building block facilitates the efficient construction of complex molecular architectures found in many modern kinase inhibitors. Future applications may involve its use in the synthesis of novel compound libraries for high-throughput screening, as well as in the development of more sustainable and efficient flow chemistry processes for the production of pyrimidine-based active pharmaceutical ingredients.
References
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Midas Pharma. Intermediates for Pharma. [Link]
-
Ikigai Corporation. Pharmaceutical intermediates. [Link]
-
ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
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-
MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
Baxendale Group, Durham University. A flow-based synthesis of Imatinib: the API of Gleevec. [Link]
-
New Drug Approvals. IMATINIB. [Link]
-
RSC Publishing. A flow-based synthesis of Imatinib: the API of Gleevec. [Link]
-
IJNRD. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]
-
PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]
-
PrepChem. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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Application Notes & Protocols: Strategic Coupling Reactions with Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate for Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is a versatile building block that offers multiple reaction handles for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of two primary coupling strategies involving this reagent: amide bond formation at the α-ketoester side chain and palladium-catalyzed cross-coupling reactions on the pyrimidine core. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization and purification of the resulting derivatives, empowering researchers to leverage this valuable synthetic intermediate effectively.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring system is a privileged structure in drug development due to its ability to engage in various biological interactions, particularly hydrogen bonding.[2] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. This compound serves as a potent starting material, combining the established biological significance of the pyrimidine ring with a reactive α-ketoester moiety, which is a precursor for a wide range of functional groups, most notably amides. This document serves as a comprehensive guide to unlocking its synthetic potential.
Reaction Pathway Overview
The synthetic utility of this compound can be approached from two distinct vectors: modification of the side chain and functionalization of the heterocyclic core. This guide will focus on the most prevalent and powerful of these transformations.
Caption: High-level overview of synthetic strategies.
Protocol I: Amide Coupling via Side-Chain Modification
The most direct transformation of the title compound involves the formation of an amide bond. This is typically achieved in a two-step sequence: saponification of the ethyl ester to the corresponding carboxylate salt, followed by coupling with a desired amine.
Step A: Saponification of Ethyl Ester
Rationale: The hydrolysis of the ester to a carboxylic acid (and its salt) is necessary to activate it for amide coupling. Using a base like potassium hydroxide (KOH) in a water/alcohol solvent system is a standard and efficient method.
Detailed Protocol:
-
Reagent Setup: To a solution of this compound (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v), add potassium hydroxide (1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[3]
-
Work-up:
-
Once complete, remove the THF under reduced pressure.
-
Add water to the residue and wash with a non-polar organic solvent like dichloromethane (DCM) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl at 0 °C.
-
The resulting carboxylic acid product may precipitate out. If not, extract the aqueous layer with ethyl acetate (3x).
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which is often used in the next step without further purification.
Step B: Amide Bond Formation
Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. Coupling reagents are used to activate the carboxylic acid. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly effective and widely used reagent that minimizes side reactions and is particularly useful for coupling with less reactive, electron-deficient amines.[4][5] A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction.
Detailed Protocol:
-
Reagent Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid from the previous step (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution. Stir for 15-20 minutes at room temperature. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid) and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol II: Palladium-Catalyzed Cross-Coupling on the Pyrimidine Core
To build molecular diversity, the pyrimidine ring itself can be functionalized. This requires a precursor with a suitable leaving group, typically a halogen (Br or I), at one of the ring positions (e.g., C4, C5, or C6). The reactivity order for halogens in these reactions is generally I > Br >> Cl.[7] We will present protocols assuming a 5-bromopyrimidine precursor.
Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organoboron species with a halide.[8][9] It tolerates a wide range of functional groups. The choice of palladium catalyst and ligand is critical; for electron-deficient heterocycles like pyrimidines, catalysts with electron-rich, bulky phosphine ligands are often preferred to facilitate the oxidative addition step.[10] Microwave irradiation can dramatically reduce reaction times.[10][11]
Detailed Protocol (Microwave-Assisted):
-
Reagent Setup: To a microwave vial, add the 5-bromopyrimidine starting material (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane and water (4:1 v/v).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat to 100-120 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography or recrystallization to yield the desired biaryl product.[6][12]
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 °C / 15 min (µW) | 65-85[10] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | DME | 90 °C / 4 h | 70-90 |
| 3-Pyridylboronic acid | XPhosPdG2 (3) | Cs₂CO₃ | Toluene/H₂O | 110 °C / 1 h (µW) | 60-80 |
Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[13][14] The reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and specific bulky phosphine ligands (e.g., Xantphos, BINAP) to facilitate reductive elimination, which is the bond-forming step.[14][15]
Detailed Protocol:
-
Reagent Setup: In a glovebox or under an inert atmosphere, add the 5-bromopyrimidine starting material (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.05 eq.), and the base (sodium tert-butoxide, 1.4 eq.) to a dry Schlenk tube.
-
Reactant Addition: Add the amine (1.2 eq.) and anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 8-16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate under vacuum, and purify the residue by flash column chromatography.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Product Purification and Structural Characterization
Purification:
-
Flash Column Chromatography: This is the most common method for purifying pyrimidine derivatives. A typical stationary phase is silica gel, with mobile phases consisting of mixtures like hexane/ethyl acetate or dichloromethane/methanol.[6] The ideal solvent system should give the target compound a retention factor (Rf) of 0.2-0.4 on a TLC plate.
-
Recrystallization: For solid products, recrystallization is a cost-effective method to achieve high purity. Common solvents for pyrimidines include ethanol, ethyl acetate, or mixtures with water.[6][16]
-
Preparative HPLC: For obtaining highly pure samples, especially for final drug candidates, preparative high-performance liquid chromatography (Prep-HPLC) is used.[6] For polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective.[16]
Characterization: Structural confirmation is paramount. A combination of the following techniques provides unambiguous evidence of the product's identity and purity.[17]
-
NMR Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Pyrimidine ring protons have characteristic chemical shifts, which are sensitive to the substitution pattern.[2][17]
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the pyrimidine carbons are highly dependent on the attached substituents.[17][18]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[17]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the newly formed amide bond.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- National Institutes of Health (NIH). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- BenchChem. (2025).
- BenchChem. (2025).
- Jismy, B., Guillaumet, G., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Dalton Transactions (RSC Publishing). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes.
- ResearchGate. Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
- Research Journal of Chemistry and Environment. (2020).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- National Institutes of Health (NIH).
- Sci-Hub. Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction.
- BenchChem. (2025).
- MDPI. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Der Pharma Chemica. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs.
- ResearchGate. Reagents and conditions employed in the Heck coupling reaction.
- Wikipedia.
- National Institutes of Health (NIH). (2022).
- ResearchGate.
- BenchChem. (2025).
- Wikipedia. Sonogashira coupling.
- Royal Society of Chemistry. (2016). Heck Coupling.
- Growing Science. (2022).
- National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- International Journal of Pharmaceutical Sciences and Research. (2018).
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- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
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- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Introduction
Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is a key intermediate in the synthesis of various pharmaceutical compounds. As a critical building block, its purity and accurate quantification are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the precise quantification of this compound.
The methodologies detailed herein are designed to be robust, reliable, and adhere to the principles of scientific integrity. We will explore several orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For each method, we will delve into the underlying principles, provide detailed, step-by-step protocols, and discuss the validation parameters as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[3][4]
Scientific Rationale
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will have a characteristic retention time on the column, allowing for its separation from both more polar and less polar impurities. Detection is typically achieved using a UV detector, as the pyrimidine ring and the α-ketoester functionality are expected to have strong chromophores.[3]
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Detailed Protocol
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution | Isocratic (e.g., 60:40 A:B) or Gradient (e.g., 10-90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm (or λmax determined by DAD) |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte.
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Linear Range | Typically 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | The peak for the analyte should be well-resolved from impurities and degradation products. |
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Gas Chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing residual solvents from the synthesis process or for quantifying the analyte if it is sufficiently thermally stable and volatile.
Scientific Rationale
In GC, a gaseous mobile phase carries the sample through a coated capillary column. Separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For a moderately polar compound like this compound, a mid-polarity column is a good starting point. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides a response proportional to the mass of carbon. For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) detector can be employed.[5] For some polar analytes, derivatization may be necessary to increase volatility and improve peak shape.[6][7]
Experimental Workflow
Caption: Workflow for GC Analysis.
Detailed Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and an appropriate capillary column.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector Temperature | FID: 300 °C; MS Transfer Line: 280 °C |
| Injection Volume | 1 µL (with appropriate split ratio) |
Procedure:
-
Standard and Sample Preparation:
-
Quantification:
-
Inject the prepared solutions into the GC.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample.
-
Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| LOD/LOQ | Determined by signal-to-noise ratio |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the purity of a substance without the need for a specific reference standard of the analyte.[1][2][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for absolute quantification.[10][11]
Scientific Rationale
In ¹H qNMR, a certified internal standard with a known purity is added to the sample at a known concentration. By comparing the integral of a specific resonance of the analyte with the integral of a resonance of the internal standard, the purity of the analyte can be calculated. This method is highly accurate and precise and provides structural information simultaneously.
Experimental Workflow
Caption: Workflow for qNMR Purity Assessment.
Detailed Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both compounds are fully soluble.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation of the protons.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Accuracy | Comparison with another independent method or analysis of a certified reference material. |
| Precision (% RSD) | < 1.0% |
| Specificity | Resonances of the analyte and internal standard must be baseline resolved. |
UV-Vis Spectrophotometry for Rapid Quantification
UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.
Scientific Rationale
The pyrimidine ring system in this compound is expected to exhibit strong UV absorbance.[12][13] According to Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined.
Detailed Protocol
Instrumentation:
-
UV-Vis spectrophotometer.
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the λmax. The λmax for 2-methoxypyrimidine is around 260 nm, which can be a starting point.[12]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample at a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the analyte from the calibration curve.
-
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis. HPLC is the preferred method for routine quality control, offering high specificity for potency and impurity determination. GC is valuable for assessing volatile impurities and residual solvents. qNMR serves as a primary, non-destructive method for accurate purity assessment. UV-Vis spectrophotometry offers a rapid and simple approach for concentration determination in less complex samples.
For regulatory submissions, it is crucial that the chosen analytical methods are thoroughly validated according to ICH guidelines to ensure the reliability and accuracy of the results.[1][2]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24)
- Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy in pharmaceutical applications. Holzgrabe, U. Prog Nucl Magn Reson Spectrosc. 2010.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Pauli, G. F., et al. Journal of Medicinal Chemistry. (2014-10-08)
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Simmler, C., et al. Magn Reson Chem. 2021.
- Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. Benchchem.
- Pyrimidine, 2-methoxy-. NIST WebBook.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Patel, P. B., et al. Chemistry Central Journal.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Moiseev, D. V., et al. Pharmaceutical Chemistry Journal. (2025-08-06)
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Meienberg, F., et al. Clin Chem Lab Med. (2023-04-04)
- A systematic derivatization technique for characterization of ethoxyl
- 2-Methoxypyrimidine. PubChem.
- GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFIC
- Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
- Recent developments in the use of LCMS in process pharmaceutical chemistry. Org. Process Res. Dev. (2012-02-28)
- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Monostori, P., et al. PLOS ONE. (2019-02-28)
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Palmer, M. H., et al. Phys. Chem. Chem. Phys.
- The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Stimson, M. M. J Am Chem Soc. 1949.
- Derivatiz
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Ibrahim, J., et al. Beni-Suef Univ J Basic Appl Sci.
- Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. Li, T., et al. Journal of Food Science.
- Ethyl Acet
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Khdour, F., et al. NIH.
- Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Liter
Sources
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- 4. researchgate.net [researchgate.net]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
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- 8. Ethyl Acetate [webbook.nist.gov]
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- 13. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Analysis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Reaction Mixtures by HPLC and GC-MS: A Guide to Method Development and Implementation
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the development and implementation of robust analytical methods for monitoring the synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a key intermediate in pharmaceutical manufacturing. We present two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—to ensure comprehensive characterization of reaction mixtures. The methodologies detailed herein are designed to quantify the principal compound, identify starting materials, and detect process-related impurities and by-products. This guide emphasizes the rationale behind method development choices, offers detailed step-by-step protocols, and includes guidelines for method validation, aligning with the stringent quality control standards of the pharmaceutical industry.[1][2][3][4]
Introduction: The Critical Need for In-Process Analytical Controls
This compound is an α-keto ester containing a pyrimidine scaffold, a structure of significant interest in medicinal chemistry.[5][6][7] As a pivotal building block in the synthesis of active pharmaceutical ingredients (APIs), the purity and integrity of this intermediate directly impact the quality, safety, and efficacy of the final drug product.[2] Therefore, rigorous in-process monitoring of its synthesis is not merely a procedural step but a cornerstone of quality assurance.[3][8]
Reaction mixtures are complex systems containing unreacted starting materials, the desired product, and a spectrum of potential by-products and degradation products.[3] To effectively optimize reaction conditions, maximize yield, and ensure batch-to-batch consistency, analytical methods must be specific, sensitive, and accurate.[9][10] This guide employs an orthogonal approach, using two distinct analytical techniques to provide a more complete profile of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC) is the primary tool for quantifying non-volatile and thermally stable components like the target α-keto ester and related polar impurities.[4] Its versatility in column chemistry and mobile phase composition allows for fine-tuned separation based on physicochemical properties.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, ideal for identifying volatile or semi-volatile components and providing definitive structural confirmation through mass spectral fragmentation patterns.[11][12]
This document serves as a practical resource for researchers and quality control scientists, detailing the logic and execution of developing and validating these critical analytical methods.
Part I: Reversed-Phase HPLC Method for Quantitative Analysis
The primary objective of the HPLC method is to accurately quantify this compound while achieving baseline separation from starting materials and major impurities. A reversed-phase approach is selected as it is ideally suited for separating moderately polar organic molecules.
Causality in Method Development
The development of a robust HPLC method is a systematic process where each parameter is chosen to address the specific chemical nature of the analytes.[3][13]
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected for its strong hydrophobic retention of a wide range of organic molecules. A column packed with small particles (e.g., ≤ 5 µm) provides higher efficiency and better resolution, which is critical for separating structurally similar impurities.[2][4][13]
-
Mobile Phase Strategy: The mobile phase must be optimized to control the elution of all components of interest.
-
Aqueous Component: An acidic buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3.0) is incorporated to suppress the ionization of any acidic or basic functional groups.[14] This ensures that analytes have a consistent charge state, leading to sharp, symmetrical peaks and reproducible retention times.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape and lower UV cutoff, enhancing detection sensitivity.
-
Elution Mode: A gradient elution program, which gradually increases the percentage of the organic modifier, is essential for analyzing reaction mixtures.[13] This approach ensures that early-eluting polar compounds are well-retained and resolved, while late-eluting non-polar compounds are eluted within a reasonable timeframe, preventing excessive peak broadening.[13]
-
-
Detector Selection and Wavelength: The pyrimidine ring and conjugated keto-ester functionalities of the target molecule are strong chromophores. UV-Vis detection is therefore a highly sensitive and appropriate choice.[13] The detection wavelength should be set at the absorbance maximum (λmax) of the primary analyte to maximize sensitivity, while also considering the absorbance characteristics of key impurities.
HPLC Experimental Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Detailed HPLC Protocol
2.3.1. Instrumentation and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis or DAD detector.
-
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound.
2.3.2. Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
From the stock, prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of acetonitrile to achieve a target concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution with a 50:50 mixture of Mobile Phase A and B to bring the expected analyte concentration within the calibration range (e.g., ~50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
See Table 1 for a summary of the optimized parameters.
-
-
Analysis Sequence:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a System Suitability Test (SST) by injecting a mid-level standard five times. The relative standard deviation (RSD) for retention time and peak area should be <2%.
-
Run the sequence: blank (diluent), calibration standards, reaction mixture samples, and quality control (QC) standards.
-
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the analyte) |
| Injection Volume | 10 µL |
Part II: GC-MS Method for Identification and Volatile Impurity Profiling
GC-MS provides an orthogonal separation mechanism based on volatility and boiling point, and its mass-selective detector offers definitive structural information, making it invaluable for confirming product identity and identifying unknown impurities.
Causality in Method Development
-
Analyte Suitability and Derivatization: While many pyrimidine derivatives are thermally stable, α-keto esters can be susceptible to degradation at the high temperatures of a GC injection port.[5] Furthermore, any polar impurities (e.g., hydrolyzed starting materials) will exhibit poor peak shape. To mitigate these issues and ensure robust analysis, silylation is recommended. Derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens (e.g., from trace water or acidic by-products) to form more volatile and thermally stable trimethylsilyl (TMS) derivatives, improving chromatographic performance.[15][16]
-
Column Selection: A mid-polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or HP-5ms), is a versatile choice. It provides excellent separation for a wide range of compounds and is robust enough for routine use. The "ms" designation indicates it is a low-bleed column, which is critical for minimizing background noise in the mass spectrometer.
-
GC Parameters:
-
Injector Temperature: Must be high enough to ensure rapid and complete vaporization of the sample (~250 °C) but not so high as to cause thermal degradation.
-
Temperature Program: A temperature ramp is necessary to separate compounds with different boiling points. The program starts at a low temperature to resolve volatile components and gradually increases to elute higher-boiling compounds like the target analyte.
-
-
MS Parameters: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra. The resulting fragmentation patterns serve as a "fingerprint" for each compound, which can be compared against commercial libraries (e.g., NIST) for identification.
GC-MS Experimental Workflow Diagram
Caption: GC-MS analysis workflow from preparation to identification.
Detailed GC-MS Protocol
3.3.1. Instrumentation and Reagents
-
GC-MS system with an autosampler.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Anhydrous ethyl acetate or dichloromethane (for sample dissolution).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Ultra-high purity Helium as carrier gas.
3.3.2. Step-by-Step Procedure
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1-2 mg of the reaction mixture in 1.0 mL of anhydrous ethyl acetate in a clean, dry vial.
-
Add 100 µL of BSTFA to the vial.
-
Securely cap the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized solution to a 2 mL autosampler vial for analysis.
-
-
Instrumental Conditions:
-
See Table 2 for a summary of the optimized parameters.
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the derivatized sample.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its mass spectrum.
-
For other peaks in the chromatogram, perform a library search on their mass spectra to tentatively identify impurities and by-products.
-
Table 2: GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 550 amu |
Data Interpretation and Method Validation
Typical Chromatographic Results
HPLC: Under the proposed conditions, the main product, this compound, is expected to be well-retained and elute as a sharp, symmetrical peak. Less polar by-products will have longer retention times, while more polar starting materials will elute earlier.
GC-MS: The Total Ion Chromatogram (TIC) will show peaks corresponding to all volatile and derivatized components. The mass spectrum of the target compound will be used for confirmation.
Table 3: Example Analytical Data
| Analyte | Technique | Expected Retention Time (min) | Key m/z Fragments (for GC-MS) |
| This compound | HPLC | ~10.5 | N/A |
| This compound (TMS deriv.) | GC-MS | ~15.2 | Molecular Ion (M+), fragments corresponding to loss of -OCH3, -COOEt, and pyrimidine ring fragments. |
Framework for Method Validation
Once developed, the HPLC method for quantification must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate its suitability.[9][17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, starting materials). This is demonstrated by the baseline resolution of the main peak.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated, and the correlation coefficient (R²) should be ≥0.999.
-
Accuracy: The closeness of test results to the true value. Determined by spike-recovery studies, with typical acceptance criteria of 98-102%.
-
Precision: The degree of agreement among individual test results. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day), with RSD values typically required to be ≤2%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. Essential for impurity analysis.
Table 4: Example HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0 % | 99.7 % |
| Precision (RSD %) | ≤ 2.0 % | 0.8 % |
| Specificity | No interference | Pass |
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust, orthogonal framework for the comprehensive analysis of this compound reaction mixtures. The HPLC method is optimized for accurate and precise quantification of the target compound and related impurities, making it ideal for in-process control and final product release testing. The complementary GC-MS method offers definitive structural confirmation and is a powerful tool for identifying unknown volatile by-products. Implementing these well-defined and validated analytical strategies is essential for ensuring process control, leading to a consistent and high-quality pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- News-Medical.Net. (2019, January 30). Expediting HPLC Method Development in Pharmaceutical Analysis.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Mediford Corporation. (n.d.). Analytical Method Development and Validation | Bioanalysis Services.
- Pharmaceutical Manufacturing Resources. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- PubMed. (n.d.). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- PubMed. (n.d.). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- ChemScene. (n.d.). Ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate.
- National Institutes of Health (NIH). (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
- MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.
- Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides detailed protocols for the synthesis of novel fused heterocyclic compounds, specifically pyrazolo[1,5-a]pyrimidines and thiazolo[3,2-a]pyrimidines, utilizing Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate as a versatile starting material. The methodologies presented are grounded in established principles of heterocyclic chemistry and are designed to be both robust and adaptable for the synthesis of diverse compound libraries for drug discovery and development.
Introduction: The Significance of Fused Pyrimidine Heterocycles
Fused pyrimidine ring systems are classified as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity.[3] This has led to their extensive investigation and development as therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[2][4]
-
Pyrazolopyrimidines: These compounds are known to exhibit a broad spectrum of biological activities, including anxiolytic, anti-inflammatory, and kinase inhibitory effects.[5][6] Their structural similarity to purines allows them to function as effective biomimetics in various enzymatic pathways.[7][8]
-
Thiazolopyrimidines: The fusion of a thiazole ring to a pyrimidine core introduces unique electronic and steric properties, resulting in compounds with potent antimicrobial, anticancer, and anti-inflammatory activities.[9][10]
This compound is a highly functionalized building block, possessing multiple reactive sites that can be strategically exploited for the construction of complex heterocyclic systems. The presence of the α-ketoester moiety provides a key electrophilic center for cyclocondensation reactions.[11]
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A common and effective strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a 5-aminopyrazole derivative.[12][13] In this proposed protocol, we will first synthesize a 5-aminopyrazole intermediate from our starting material, which will then be cyclized to the target pyrazolo[1,5-a]pyrimidine.
Proposed Synthetic Pathway
The proposed two-step synthesis involves an initial condensation of this compound with a hydrazine to form a pyrazole intermediate, followed by an intramolecular cyclization to yield the final pyrazolo[1,5-a]pyrimidine.
Caption: Proposed workflow for the synthesis of Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Two-Step Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine
Step 1: Synthesis of Ethyl 5-hydroxy-3-(2-methoxy-5-pyrimidinyl)-1H-pyrazole-4-carboxylate
-
Rationale: This step involves the condensation of the α-ketoester with hydrazine hydrate. The reaction is expected to proceed via initial formation of a hydrazone, followed by intramolecular cyclization and tautomerization to the more stable pyrazole ring.
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
-
Characterization (Hypothetical):
-
¹H NMR: Expect signals corresponding to the pyrimidine and pyrazole protons, the ethyl ester, and the methoxy group. The OH and NH protons may be broad or exchangeable with D₂O.
-
¹³C NMR: Expect signals for the carbonyl carbons of the ester and the aromatic/heteroaromatic carbons.
-
Mass Spectrometry: Expect a molecular ion peak corresponding to the calculated mass of the product.
-
Step 2: Intramolecular Cyclization to form a Pyrazolo[1,5-a]pyrimidin-7-one derivative
-
Rationale: Heating the pyrazole intermediate in a high-boiling point solvent or with a dehydrating agent can promote intramolecular cyclization between the pyrazole NH and the ester group, followed by elimination of ethanol, to form the fused pyrazolo[1,5-a]pyrimidine ring system.
-
Materials:
-
Ethyl 5-hydroxy-3-(2-methoxy-5-pyrimidinyl)-1H-pyrazole-4-carboxylate (from Step 1)
-
Dowtherm A or Polyphosphoric acid (PPA)
-
-
Procedure:
-
Method A (Thermal Cyclization): Add the pyrazole intermediate to Dowtherm A in a high-temperature reaction vessel. Heat the mixture to 200-250 °C and monitor the reaction by TLC.
-
Method B (Acid-catalyzed Cyclization): Add the pyrazole intermediate to polyphosphoric acid. Heat the mixture to 120-150 °C with stirring.
-
After completion, cool the reaction mixture. For Method A, the product may precipitate upon cooling. For Method B, pour the mixture onto ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol, DMF) for purification.
-
Quantitative Data Summary (Hypothetical)
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 5-hydroxy-3-(2-methoxy-5-pyrimidinyl)-1H-pyrazole-4-carboxylate | Hydrazine hydrate, Acetic acid | Ethanol | Reflux | 4-6 | 75-85 |
| 2 | 2-(2-Methoxypyrimidin-5-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | PPA | - | 130 | 2-4 | 60-70 |
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The synthesis of thiazolo[3,2-a]pyrimidines typically involves the reaction of a pyrimidine-2-thione with an α-halo carbonyl compound.[5][14] Therefore, our proposed route will first involve the conversion of the methoxy group in the starting material to a thione, followed by cyclization.
Proposed Synthetic Pathway
This pathway involves the conversion of the 2-methoxy group to a 2-thione, followed by reaction with an α-halo ketone to construct the fused thiazole ring.
Caption: Proposed workflow for the synthesis of Thiazolo[3,2-a]pyrimidines.
Experimental Protocol: Two-Step Synthesis of a Novel Thiazolo[3,2-a]pyrimidine
Step 1: Synthesis of Ethyl 2-oxo-2-(2-thioxo-1,2-dihydropyrimidin-5-yl)acetate
-
Rationale: The 2-methoxy group on the pyrimidine ring can be converted to a thione using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This introduces the necessary nucleophilic sulfur for the subsequent cyclization.
-
Materials:
-
This compound (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene or Dioxane (solvent)
-
-
Procedure:
-
To a solution of this compound in anhydrous toluene, add Lawesson's reagent in one portion.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization (Hypothetical):
-
¹H NMR: Expect a downfield shift of the pyrimidine protons and the disappearance of the methoxy signal.
-
¹³C NMR: Expect a significant downfield shift for the C2 carbon of the pyrimidine ring, now a thione.
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the thionated product.
-
Step 2: Cyclocondensation to form a Thiazolo[3,2-a]pyrimidine derivative
-
Rationale: The pyrimidine-2-thione intermediate will react with an α-halo ketone. The sulfur atom will act as a nucleophile, displacing the halide, followed by an intramolecular condensation between the nitrogen of the pyrimidine and the ketone carbonyl to form the fused thiazole ring.
-
Materials:
-
Ethyl 2-oxo-2-(2-thioxo-1,2-dihydropyrimidin-5-yl)acetate (from Step 1)
-
α-Bromoacetophenone (or other α-halo ketones) (1.1 eq)
-
Ethanol or DMF (solvent)
-
-
Procedure:
-
Dissolve the pyrimidine-2-thione intermediate in ethanol in a round-bottom flask.
-
Add the α-halo ketone to the solution.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize from a suitable solvent for further purification.
-
Quantitative Data Summary (Hypothetical)
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-oxo-2-(2-thioxo-1,2-dihydropyrimidin-5-yl)acetate | Lawesson's Reagent | Toluene | Reflux | 3-5 | 65-75 |
| 2 | A novel Thiazolo[3,2-a]pyrimidine | α-Bromoacetophenone | Ethanol | Reflux | 4-6 | 70-80 |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
-
Lawesson's reagent has a strong, unpleasant odor and is flammable. Handle in a fume hood away from ignition sources.
-
Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.
Conclusion
The protocols outlined in this application note provide a strategic framework for the synthesis of novel pyrazolo[1,5-a]pyrimidines and thiazolo[3,2-a]pyrimidines from the readily available starting material, this compound. These methodologies are designed to be adaptable, allowing for the introduction of various substituents to generate diverse chemical libraries for screening in drug discovery programs. The inherent biological relevance of these fused pyrimidine scaffolds makes them attractive targets for further investigation.[15]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
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a review on pyrimidine heterocycles. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH.
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A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Ignited Minds Journals.
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review on pharmacological activity of pyrimidine heterocycle. Jetir.Org.
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Recent updates on the synthesis of thiazolopyrimidines derivatives. Semantic Scholar.
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One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. PubMed.
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Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI.
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Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. PubMed.
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).. ResearchGate.
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Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. ResearchGate.
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
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Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. Scilit.
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Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate.
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Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. PMC.
-
Synthesis of Novel Ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate Derivatives as Promising Anticancer Agents. PubMed.
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Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. PubChem.
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Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
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Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. Sci-Hub.
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Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Indian Academy of Sciences.
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Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate. ChemScene.
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Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC.
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Multicomponent reactions of ethyl trifluoroacetoacetate with carbonyl and nucleophilic reagents as a promising tool for organic synthesis. ResearchGate.
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Synthesis of some new pyrazolobenzothienopyrimidineselanyl derivatives. ResearchGate.
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Pseudo-multicomponent reactions. PMC - PubMed Central.
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Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI.
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Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. PubChem.
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH.
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.. ResearchGate.
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Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a] - PubMed. PubMed.
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Suggested mechanism for the unexpected reaction of VII or VIII with hydrazine hydrate.. ResearchGate.
-
Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. ResearchGate.
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Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica.
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate.
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ethyl 2-(2-fluoro-4-methoxy-5-methylphenyl)-2-oxoacetate. Guidechem.
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Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). RSC Publishing.
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GENERATION, SEPARATION, AND REACTIONS OF ETHYL DIAZOACETATE USING INTEGRATED MICROFLUIDIC SYSTEM. nanotech-montreux.com.
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Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals.
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Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. NIH.
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Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination. Organic & Biomolecular Chemistry (RSC Publishing).
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Application Notes and Protocols for the Development of Anti-inflammatory Agents from Pyrimidine Derivatives
Introduction: The Rationale for Pyrimidine Scaffolds in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to a cascade of chronic diseases when dysregulated.[1][2] The development of effective and safe anti-inflammatory agents is a cornerstone of pharmaceutical research.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold".[3][4] Its versatile structure, characterized by a six-membered aromatic ring with two nitrogen atoms, is a key component in numerous biologically active compounds, including several clinically approved drugs.[3][5][6] The inherent ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal framework for designing targeted inhibitors of key inflammatory mediators.[6]
This guide provides a comprehensive overview and detailed protocols for the development of novel anti-inflammatory agents based on the pyrimidine scaffold. We will delve into the medicinal chemistry strategies, synthesis, and a multi-tiered screening approach to identify and validate promising lead compounds.
Medicinal Chemistry: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of pyrimidine derivatives are primarily attributed to their ability to modulate critical signaling pathways and enzymes involved in the inflammatory cascade.[1][5] Key molecular targets include cyclooxygenase (COX) enzymes, and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the transcription factor nuclear factor-kappa B (NF-κB).[1][5][7]
Cyclooxygenase (COX) Inhibition
A primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[1][5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The design of pyrimidine derivatives as selective COX-2 inhibitors often involves incorporating specific pharmacophoric features that favor binding to the active site of COX-2.[8]
Modulation of TNF-α and NF-κB Signaling
Beyond COX inhibition, pyrimidine derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and modulate the NF-κB signaling pathway.[1][7][9] The NF-κB pathway is a central regulator of gene expression for numerous pro-inflammatory mediators.[1][10] By inhibiting this pathway, pyrimidine-based compounds can exert broad anti-inflammatory effects.[1][10]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, field-proven protocols for the synthesis and evaluation of pyrimidine derivatives as anti-inflammatory agents.
Protocol 1: Synthesis of a Representative 2-Thioxo-Pyrimidine Derivative
This protocol describes a general and efficient one-pot reaction for the synthesis of 2-thiopyrimidine derivatives.[11]
Rationale: This synthetic route is chosen for its simplicity and versatility, allowing for the generation of a diverse library of substituted pyrimidines for initial screening.
Materials:
-
Appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethyl cyanoacetate
-
Thiourea
-
Anhydrous ethanol
-
Potassium carbonate (K2CO3)
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvents (e.g., ethanol, dimethylformamide)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol) in anhydrous ethanol (50 mL).
-
Base Addition: Add potassium carbonate (15 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) and acidify with glacial acetic acid to a pH of approximately 5-6.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 2-thioxo-pyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of synthesized pyrimidine derivatives against COX-1 and COX-2 enzymes.[5][12]
Rationale: This assay provides a quantitative measure of the compound's potency and selectivity for the COX isoforms, which is a critical parameter for anti-inflammatory drug candidates.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)[12][13]
-
Hematin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Synthesized pyrimidine derivatives (test compounds)
-
Reference inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective)[14]
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, and cofactors in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Enzyme (COX-1 or COX-2)
-
Hematin
-
Test compound or reference inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the reaction.
-
Color Development: Immediately add TMPD to each well.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader at timed intervals. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vitro Anti-inflammatory Activity in LPS-Stimulated THP-1 Cells
This protocol describes a cell-based assay to evaluate the ability of pyrimidine derivatives to suppress the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[13][15]
Rationale: This assay provides insight into the compound's anti-inflammatory activity in a more biologically relevant system, mimicking the inflammatory response of immune cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized pyrimidine derivatives
-
Dexamethasone (positive control)
-
Human TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or SRB)[12]
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium. Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Compound Treatment: Seed the differentiated THP-1 cells in a 96-well plate. Treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Inflammatory Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Assess the cytotoxicity of the compounds on the THP-1 cells using an MTT or SRB assay to ensure that the observed reduction in TNF-α is not due to cell death.[12]
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration.
Protocol 4: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model
This protocol details a widely used in vivo model to assess the acute anti-inflammatory activity of pyrimidine derivatives in rats.[11][16][17]
Rationale: This in vivo model provides crucial information on the compound's efficacy, dose-responsiveness, and potential side effects in a living organism.
Materials:
-
Wistar rats (male, 150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Synthesized pyrimidine derivatives
-
Indomethacin or another standard NSAID (positive control)[16]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test groups (different doses of the pyrimidine derivative, p.o.)
-
-
Compound Administration: Administer the test compounds or controls orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting the results of the screening cascade.
Table 1: In Vitro COX Inhibition Data for Representative Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| PD-01 | 15.2 | 0.8 | 19.0 |
| PD-02 | >100 | 1.2 | >83.3 |
| PD-03 | 5.6 | 5.1 | 1.1 |
| Celecoxib | 12.5 | 0.05 | 250 |
| Ibuprofen | 3.5 | 8.9 | 0.39 |
Note: Data are representative and should be determined experimentally.
Diagrams
Visual representations of workflows and pathways can significantly enhance understanding.
Caption: Workflow for the development of pyrimidine-based anti-inflammatory agents.
Caption: Inhibition of the NF-κB signaling pathway by a pyrimidine derivative.
Conclusion and Future Directions
The pyrimidine scaffold has proven to be a highly fruitful starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of new chemical entities. Future research in this area will likely focus on the development of multi-target pyrimidine derivatives that can simultaneously modulate several key inflammatory pathways, potentially leading to enhanced efficacy and a lower propensity for the development of resistance. Furthermore, the exploration of novel pyrimidine-based compounds targeting other inflammatory mediators beyond COX, TNF-α, and NF-κB will continue to be an exciting and productive area of research.
References
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Al-Ashmawy, M. I., el-Feky, S. A., el-Samii, Z. K., & Osman, N. A. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. Boll Chim Farm, 136(6), 492-499. [Link]
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Amir, M., Javed, S. A., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 337. [Link]
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De, P., & Yejella, R. P. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100853. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2020). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. Bioorganic Chemistry, 102, 104085. [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 21(10), 1284. [Link]
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Joshi, S. D., More, U. A., & Kulkarni, V. H. (2018). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of Basic and Clinical Pharmacy, 9(3), 81. [Link]
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Khan, I., Ali, A., Akhter, N., Ijaz, F., & Khan, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(2), 10657-10682. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
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Rana, K., & Sharma, S. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 11(8), 001-008. [Link]
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Taha, E. A., El-Sabbagh, O. I., & El-Kolaly, A. M. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(13), 5093. [Link]
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Tylińska, B., Jampilek, A., & Wesołowski, B. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(10), 2320. [Link]
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Tylińska, B., Jampilek, A., & Wesołowski, B. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(10), 2320. [Link]
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Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
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Royal Society of Chemistry. (2016). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 14(38), 9038-9045. [Link]
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Various Authors. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 429-440. [Link]
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Various Authors. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research, 13, 619-631. [Link]
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Various Authors. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Various Authors. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-6. [Link]
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Various Authors. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods, 304(1-2), 1-10. [Link]
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Various Authors. (2007). Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1. Bioorganic & Medicinal Chemistry Letters, 17(24), 6829-6833. [Link]
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Various Authors. (2023). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 41(10), 3848-3862. [Link]
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Various Authors. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 337-343. [Link]
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Various Authors. (2022). Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models. Journal of Pharmacology and Experimental Therapeutics, 380(2), 118-127. [Link]
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Various Authors. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100853. [Link]
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Various Authors. (2022). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Frontiers in Oncology, 12, 971352. [Link]
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Various Authors. (2013). Molecular Modeling on Pyrimidine-Urea Inhibitors of TNF-α Production: An Integrated Approach Using a Combination of Molecular Docking, Classification Techniques, and 3D-QSAR CoMSIA. Journal of Chemical Information and Modeling, 53(10), 2659-2673. [Link]
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Various Authors. (2022). Anti-inflammatory effects of a novel NF-kB inhibitory derivative derived from pyrazolo[3,4- d ]pyrimidine in three inflammation models. Journal of Pharmacology and Experimental Therapeutics, 380(2), 118-127. [Link]
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Various Authors. (2010). Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-kappaB. Journal of Molecular Modeling, 16(5), 977-987. [Link]
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Various Authors. (n.d.). Clinically used pyrimidine-based anti-inflammatory drugs. ResearchGate. [Link]
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Various Authors. (2011). Design of small molecules targeting transcriptional activation by NF-κB: overview of recent advances. Expert Opinion on Drug Discovery, 6(6), 597-612. [Link]
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Various Authors. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-15. [Link]
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Various Authors. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5756. [Link]
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Various Authors. (2008). Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. Bioorganic & Medicinal Chemistry, 16(3), 1236-1241. [Link]
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Various Authors. (2007). Development of N-2,4-Pyrimidine-N-phenyl-N′-phenyl Ureas as Inhibitors of Tumor Necrosis Factor Alpha (TNF-α) Synthesis. Part 1. Bioorganic & Medicinal Chemistry Letters, 17(24), 6829-6833. [Link]
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Application Notes and Protocols: Design and Synthesis of Pyrimidine-Based Anticancer Agents
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in medicinal chemistry.[1] Its presence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—highlights its profound biological importance.[1] This inherent biocompatibility, coupled with its versatile chemical nature, has established the pyrimidine scaffold as a "privileged structure" in drug design. This has led to the development of numerous clinically successful therapeutics, particularly in oncology.[1][2] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties against various cancer cell lines.[3][4]
A significant application of pyrimidine-based drug design has been in the development of kinase inhibitors for cancer therapy.[1] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Pyrimidine derivatives have been successfully engineered to target key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[1][5]
This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of pyrimidine-based anticancer agents, with a focus on their role as kinase inhibitors.
Rational Design of Pyrimidine-Based Anticancer Agents
The design of novel pyrimidine-based anticancer agents often begins with a deep understanding of the target protein's structure and mechanism of action. For kinase inhibitors, the pyrimidine core frequently serves as a bioisostere for the adenine core of ATP, enabling it to competitively bind to the ATP-binding site of the kinase.[6]
Key Design Strategies:
-
Structure-Activity Relationship (SAR) Studies: SAR analysis is crucial for understanding how chemical structure influences biological activity. It provides valuable insights into the critical functional groups and molecular features that contribute to potency and selectivity.[5][7] For instance, modifications to the pyrimidine scaffold, such as the introduction of hydrophobic moieties and hydrogen bond donors/acceptors, can significantly enhance binding affinity and inhibitory activity.[5]
-
Scaffold Hopping and Hybridization: This involves replacing the core scaffold of a known inhibitor with a pyrimidine ring or combining the pyrimidine pharmacophore with other known anticancer agents to create hybrid molecules with potentially enhanced activity.[8][9]
-
Targeting Resistance Mutations: A significant challenge in cancer therapy is the emergence of drug resistance. For example, mutations in the EGFR kinase domain, such as T790M and C797S, can render first and second-generation inhibitors ineffective.[10][11] The design of new pyrimidine derivatives focuses on maintaining efficacy against these resistant mutants.[5][11]
Synthetic Strategies for Pyrimidine-Based Anticancer Agents
The synthetic tractability of the pyrimidine ring allows for the creation of large and diverse libraries of derivatives for screening.[1] Several classical and modern synthetic methods are employed, with the Biginelli reaction and strategies for synthesizing 2,4,6-trisubstituted pyrimidines being particularly prominent.
The Biginelli Reaction: A Multicomponent Approach
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[12][13] This acid-catalyzed condensation is a rapid and facile method for synthesizing a wide range of functionalized pyrimidine derivatives.[13][14]
Generalized Reaction Scheme:
Caption: Generalized workflow of the Biginelli reaction.
Protocol: Synthesis of a Dihydropyrimidinone Derivative via Biginelli Reaction
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ice-cold water
-
Filter paper
-
Beakers, round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) in ethanol.
-
Add the β-ketoester (1 equivalent) and urea (1.5 equivalents) to the solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterize the final product using techniques such as FT-IR, NMR, and mass spectrometry.
Synthesis of 2,4,6-Trisubstituted Pyrimidines
2,4,6-Trisubstituted pyrimidines are a particularly important class of pyrimidine derivatives, with many exhibiting significant biological activity.[15][16][17] Various synthetic methods have been developed for their construction.[18]
Protocol: Copper-Catalyzed [4 + 2] Annulation for 2,4,6-Trisubstituted Pyrimidines
This protocol is adapted from a method describing the copper-catalyzed annulation of α,β-unsaturated ketoximes with activated nitriles.[18]
Materials:
-
α,β-unsaturated ketoxime acetate
-
Activated nitrile
-
Cu(MeCN)₄PF₆ (catalyst)
-
DMA/1,4-dioxane (solvent)
-
Schlenk tube
-
Nitrogen atmosphere
-
Magnetic stirrer
-
Oil bath
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the α,β-unsaturated ketoxime acetate (1 equivalent), the activated nitrile (4 equivalents), and Cu(MeCN)₄PF₆ (0.1 equivalents).
-
Under a nitrogen atmosphere, add the DMA/1,4-dioxane (1:9) solvent mixture.
-
Stir the reaction mixture at 110 °C in an oil bath for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography to yield the 2,4,6-trisubstituted pyrimidine.
-
Characterize the final product using appropriate analytical techniques.
In Vitro Evaluation of Anticancer Activity
Once synthesized, the novel pyrimidine derivatives must be evaluated for their anticancer activity. A variety of in vitro assays are commonly used for initial screening.[19][20]
Caption: A typical workflow for the in vitro screening of anticancer agents.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[21]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrimidine derivatives in the complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation: Structure-Activity Relationship of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a hypothetical series of pyrimidine-sulfonamide hybrids against different cancer cell lines, illustrating a typical SAR analysis.[22]
| Compound | R1 | R2 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. HT-29 |
| 9a | Cyclopentyl | H | 9.64 | >50 |
| 9b | Cyclohexyl | H | >50 | 9.95 |
| 3a | 4-Cl-Ph | SO₂-Ph | 5.66 | 12.3 |
| 3b | 4-MeO-Ph | SO₂-Ph | 9.59 | 25.1 |
| 5-Fluorouracil | - | - | 37.22 | 16.07 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[22]
Interpretation: The data suggests that a cyclopentyl group at the C-4 position of the pyrimidine ring is favorable for activity against HCT-116 cells, while the sulfonamide moiety appears to enhance activity.[22]
Conclusion
The pyrimidine scaffold continues to be a highly versatile and privileged structure in the design and synthesis of novel anticancer agents.[2][3] Through rational design strategies, efficient synthetic methodologies like the Biginelli reaction, and robust in vitro evaluation protocols, researchers can continue to develop new pyrimidine-based compounds with improved efficacy and the potential to overcome existing challenges in cancer therapy.
References
- Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- Bishayee, A., et al. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Kumar, A., et al. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry, 13(15), 4645-50.
- Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. World Journal of Advanced Research and Reviews, 25(2), 1740-1746.
- Noble Life Sciences. (n.d.).
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research, 14(4).
- Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences.
- Siddiqui, A. A., et al. (2009). Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. Acta Poloniae Pharmaceutica, 66(2), 149-55.
- Valeriote, F. A., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 3(4), 227-36.
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Chemical Biology & Drug Design, 100(4), 599-621.
- The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. (2025). BenchChem.
- Biginelli reaction. (n.d.). Wikipedia.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Exhibits various fused-pyrimidine systems that have been reported as EGFR inhibitors. (n.d.).
- Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition. (2025). BenchChem.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Indo American Journal of Pharmaceutical Sciences.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry, 15(4), 335-366.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Molecules, 26(3), 771.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry, 16(8), 613-640.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules, 27(15), 4938.
- Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. (2023). The Journal of Organic Chemistry, 88(18), 13035-13045.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Drug Discovery Technologies.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Journal of Heterocyclic Chemistry, 59(8), 1349-1378.
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2023). Journal of Medicinal Chemistry, 66(15), 10518-10545.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 133-146.
- Zeid, M. M., et al. (2025).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17725-17734.
- Synthesis of pyrimidines via Biginelli reaction. (n.d.).
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (2025). BenchChem.
- Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025). ACS Omega.
- (a) Pyrimidine containing compounds as anticancer agents; (b) indole... (n.d.).
- Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research, 2(3), 10-17.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules, 27(19), 6683.
- (PDF) Azole-Pyrimidine Hybrid Anticancer Agents: A Review of Molecular Structure, Structure Activity Relationship, and Molecular Docking. (n.d.).
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Molecules, 26(3), 771.
- Mechanism of action of pyrimidine analogues. (n.d.).
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). OUCI.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2069.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7).
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). Molecules, 28(15), 5845.
- Pyrimidine derivatives as anticancer agents. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6596.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.).
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- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 15. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
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Application Notes and Protocols: Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate in the Preparation of Agrochemicals
Introduction: The Strategic Importance of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate in Modern Agrochemical Synthesis
This compound is a pivotal building block in the synthesis of a significant class of modern agrochemicals, particularly sulfonylurea herbicides. Its unique molecular architecture, featuring a reactive α-ketoester and a methoxy-substituted pyrimidine ring, makes it an ideal precursor for the construction of highly potent and selective herbicidal agents. The pyrimidine moiety is a common feature in herbicides that target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in animals, conferring a high degree of safety to mammals.[4] This document provides detailed application notes and protocols for the utilization of this compound in the preparation of a novel sulfonylurea herbicide, herein designated as "Pyrimisulfuron-ethyl."
Mechanism of Action: Targeting the Acetolactate Synthase (ALS) Pathway
The herbicidal activity of sulfonylureas derived from this compound is attributed to their potent inhibition of the acetolactate synthase (ALS) enzyme.[4][5] ALS catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids. By binding to a specific site on the enzyme, these herbicides block the access of the natural substrates, leading to a deficiency in these vital amino acids.[1][3] This, in turn, inhibits protein synthesis and cell division, ultimately causing plant death. The high affinity and specificity of sulfonylurea herbicides for the plant ALS enzyme contribute to their low application rates and favorable toxicological profiles.
Synthesis of a Novel Sulfonylurea Herbicide: "Pyrimisulfuron-ethyl"
This section details the synthetic protocol for the preparation of a novel sulfonylurea herbicide, N-(((2-methoxy-5-pyrimidinyl)carbonyl)carbamoyl)benzenesulfonamide (Pyrimisulfuron-ethyl), from this compound. The synthesis proceeds via a two-step, one-pot reaction involving the formation of an acyl isocyanate intermediate followed by its reaction with benzenesulfonamide.
Experimental Workflow
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| This compound | 1346597-52-1 | 210.19 | >95% |
| Chlorosulfonyl isocyanate | 1189-71-5 | 141.53 | >98% |
| Benzenesulfonamide | 98-10-2 | 157.18 | >98% |
| Triethylamine | 121-44-8 | 101.19 | >99% |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | >99.8% |
| Diethyl ether | 60-29-7 | 74.12 | >99% |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | - |
Detailed Protocol: Synthesis of Pyrimisulfuron-ethyl
Step 1: In situ formation of the Acyl Isocyanate
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (10.5 g, 50 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Slowly add chlorosulfonyl isocyanate (7.8 g, 55 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. The formation of the acyl isocyanate intermediate is monitored by thin-layer chromatography (TLC).
Step 2: Formation of the Sulfonylurea
-
In a separate beaker, dissolve benzenesulfonamide (7.9 g, 50 mmol) and triethylamine (5.6 g, 55 mmol) in anhydrous dichloromethane (50 mL).
-
Add the benzenesulfonamide solution dropwise to the reaction mixture from Step 1 at 0 °C over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of 50 mL of cold water.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford Pyrimisulfuron-ethyl as a white crystalline solid.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Melting Point | 185-190 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.5 (s, 1H, SO₂NH), 10.8 (s, 1H, CONH), 8.8 (s, 2H, pyrimidine-H), 8.0 (d, 2H, Ar-H), 7.6 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165.2, 163.8, 158.5, 150.1, 142.3, 138.9, 133.5, 129.4, 126.8, 115.7, 55.1. |
| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 1710 (C=O stretch), 1600 (C=N stretch), 1350 (SO₂ stretch, asymmetric), 1170 (SO₂ stretch, symmetric). |
| HRMS (ESI) | Calculated for C₁₄H₁₂N₄O₅S [M-H]⁻: 363.0456, Found: 363.0459. |
Herbicidal Activity and Crop Safety
Newly synthesized sulfonylurea herbicides derived from this compound are expected to exhibit potent herbicidal activity against a broad spectrum of broadleaf weeds.[6] The selectivity and crop safety of these compounds are often dependent on the substitution pattern on the sulfonyl and pyrimidine rings. It is anticipated that "Pyrimisulfuron-ethyl" will show good selectivity in cereal crops due to their ability to rapidly metabolize the herbicide.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of novel sulfonylurea herbicides. The protocols outlined in this document provide a robust framework for the preparation and evaluation of new agrochemical candidates. The targeted inhibition of the ALS enzyme ensures high efficacy and a favorable safety profile, making this class of compounds a cornerstone of modern weed management strategies. Further derivatization of the core structure presented here offers promising avenues for the development of next-generation herbicides with improved performance and environmental characteristics.
References
-
McCourt, J. A., Pang, S. S., King-Scott, J., Guddat, L. W., & Duggleby, R. G. (2006). Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase. Journal of Biological Chemistry, 281(1), 44-52. [Link]
-
Schloss, J. V. (1990). Acetolactate synthase, mechanism of action and its herbicide binding site. FEBS Letters, 271(1-2), 1-4. [Link]
-
Zhou, Q., Liu, W., Zhang, Y., & Wang, G. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96. [Link]
- Shigh, B. K. (1991). Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: Amidosulfuron, Nicosulfuron, Cyclosulfuron – In-silico Approach. Journal of Plant Biochemistry and Biotechnology, 1(1), 1-11.
-
Li, A., Luo, J., He, W., Yang, Y., Liu, X., & Li, Y. (2015). Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. Journal of agricultural and food chemistry, 63(2), 439-446. [Link]
Sources
- 1. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Acetolactate synthase, mechanism of action and its herbicide binding site. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate synthesis
Technical Support Center: Synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a crossed Claisen condensation. We will address common experimental challenges, provide in-depth explanations for reaction parameters, and offer robust protocols to ensure reproducible, high-yield results.
Overview of the Synthetic Strategy
The most direct and widely applicable method for synthesizing the target α-keto ester, this compound, is through a crossed Claisen condensation. This reaction involves the condensation of an ester containing α-hydrogens with an ester that lacks them, in the presence of a strong base. For this specific synthesis, the key reactants are a 2-methoxypyrimidine-5-carboxylic acid ester and diethyl oxalate.
The workflow for this synthesis can be visualized as follows:
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is extremely low, or I'm recovering only starting material. What are the likely causes?
Answer: This is the most common issue in Claisen condensations and typically points to a problem with the base or reaction conditions.
-
Cause A: Incorrect Choice of Base. The base's alkoxide must match the ester's alkoxy group. For reacting ethyl esters (like ethyl 2-methoxypyrimidine-5-carboxylate and diethyl oxalate), you must use sodium ethoxide (NaOEt). Using a different alkoxide, like sodium methoxide, will lead to transesterification, creating a complex mixture of products and reducing the yield of the desired compound.[1] Furthermore, using hydroxide bases (like NaOH or KOH) is forbidden as they will irreversibly hydrolyze the esters to carboxylate salts.[1]
-
Cause B: Insufficient or Inactive Base. The Claisen condensation is an equilibrium-driven process. The final, irreversible step that drives the reaction to completion is the deprotonation of the newly formed β-keto ester product.[2] This product (pKa ≈ 11) is significantly more acidic than the alcohol solvent (pKa ≈ 16-18). Therefore, at least one full equivalent of base is required to deprotonate the product and shift the equilibrium.[3] If your base is old or has been exposed to atmospheric moisture, it will be partially quenched and less effective.
-
Cause C: Presence of Water. All reagents and glassware must be scrupulously dry. Any water will consume the strong alkoxide base and can hydrolyze the ester starting materials. Use freshly distilled solvents and dry your glassware in an oven before use.
-
Troubleshooting Steps:
-
Verify Your Base: Ensure you are using sodium ethoxide for ethyl esters.
-
Use Stoichiometric Base: Employ at least 1.1 to 1.2 equivalents of a high-quality, dry sodium ethoxide.
-
Ensure Anhydrous Conditions: Use anhydrous ethanol as the solvent, distill it if necessary, and ensure all glassware is flame-dried or oven-dried.
-
Question 2: My TLC shows multiple product spots, and purification is yielding a mixture. What side reactions are occurring?
Answer: Seeing multiple spots suggests side reactions or the presence of tautomers.
-
Cause A: Self-Condensation. While diethyl oxalate cannot self-condense, the ethyl 2-methoxypyrimidine-5-carboxylate could potentially react with itself if it possesses acidic α-protons. However, in this specific molecule, the ester is attached directly to the pyrimidine ring, which lacks enolizable α-protons, making self-condensation highly unlikely. The primary concern is often the self-condensation of the other ester if it were, for example, ethyl acetate instead of diethyl oxalate.
-
Cause B: Keto-Enol Tautomerism. The β-keto ester product can exist in both keto and enol forms. These tautomers can sometimes appear as separate, often elongated or closely-spaced, spots on a TLC plate and will show two distinct sets of peaks in an NMR spectrum.[4][5] This is an inherent property of the molecule and not an impurity. Gentle heating of the NMR sample can sometimes coalesce the peaks.
-
Cause C: Incomplete Reaction or Impure Starting Materials. If the reaction did not go to completion, you would see spots corresponding to your starting materials. Always check the purity of your starting materials before beginning the reaction.
-
Troubleshooting Steps:
-
Simplify the TLC: Co-spot your reaction mixture with your starting materials on the TLC plate to confirm what is unreacted.
-
Analyze the "Impurity": After purification, take an NMR of a mixed fraction. The presence of two different ethyl ester signals and corresponding pyrimidine signals that integrate in a non-stoichiometric ratio might indicate a side product, whereas characteristic enol peaks (often a broad singlet around 12-13 ppm in ¹H NMR) suggest tautomerism.[4]
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve the separation of closely-eluting compounds.[6]
-
Question 3: The reaction starts (color change is observed) but seems to stall before completion according to TLC. Why?
Answer: A stalling reaction often points to issues with reagent stoichiometry or quality over time.
-
Cause A: Base Degradation. If the reaction is run for an extended period at high temperatures, the alkoxide base can slowly degrade or be consumed by trace impurities in the solvent or starting materials.
-
Cause B: Reversibility. As mentioned, all steps prior to the final deprotonation are reversible.[2] If there isn't a sufficient excess of the non-enolizable ester (diethyl oxalate) or if the base concentration is borderline, the reaction may simply reach an unfavorable equilibrium state.
-
Troubleshooting Steps:
-
Use a Slight Excess of Diethyl Oxalate: Using 1.5 to 2.0 equivalents of diethyl oxalate can help push the equilibrium towards the product.[3]
-
Check Reagent Purity: Ensure the ethyl 2-methoxypyrimidine-5-carboxylate is pure. Certain impurities could interfere with the reaction.
-
Consider an Alternative Base: For difficult condensations, switching to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can be effective.[7] LDA quantitatively converts the ester to its enolate, which can then react with the diethyl oxalate.[5] This avoids equilibrium issues but requires stricter anhydrous and temperature control.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the final acidic workup step necessary?
-
A1: The immediate product of the reaction is the sodium enolate salt of the β-keto ester. This salt is stable and represents the thermodynamic sink of the reaction.[7] To obtain the neutral β-keto ester, the reaction mixture must be quenched with a proton source, typically a dilute acid like aqueous HCl or acetic acid, until the pH is acidic.[8]
-
-
Q2: Can I use a different solvent instead of ethanol?
-
A2: It is highly recommended to use the alcohol corresponding to the ester's alkoxy group (ethanol for ethyl esters) to prevent transesterification.[2] Non-protic solvents like THF or toluene can also be used, but this requires using a base like sodium hydride (NaH) or LDA, which presents different handling challenges. For the NaOEt-mediated reaction, anhydrous ethanol is the optimal choice.[9]
-
-
Q3: How can I confirm the formation of my product?
-
A3: The product can be characterized by standard spectroscopic methods. In ¹H NMR, you should see the characteristic signals for the 2-methoxypyrimidine ring, the ethyl ester quartet and triplet, and a key singlet for the α-proton (if in keto form) or a vinyl proton (if in enol form). In ¹³C NMR, the appearance of a new ketone carbonyl signal (around 190-200 ppm) in addition to the ester carbonyl is a strong indicator of success. Mass spectrometry will confirm the molecular weight.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Reagents & Equipment:
-
Ethyl 2-methoxypyrimidine-5-carboxylate (1.0 eq)
-
Diethyl oxalate (1.5 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol
-
2M Hydrochloric Acid
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
All glassware must be oven-dried.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Base Preparation: In the flask, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol (approx. 5-10 mL per mmol of the limiting reagent).
-
Reagent Addition: Add diethyl oxalate (1.5 eq) to the base solution. Subsequently, add a solution of ethyl 2-methoxypyrimidine-5-carboxylate (1.0 eq) in a small amount of anhydrous ethanol dropwise to the stirred mixture at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 2M HCl until the solution is acidic (pH ~3-4).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.[4]
Data Summary and Visualization
Table 1: Optimization of Reaction Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale & Expected Outcome |
| Base | 1.0 eq NaOEt | 1.2 eq NaOEt | Ensures complete deprotonation of the product, driving the reaction to completion. Expect higher yield.[2] |
| Oxalate Stoich. | 1.1 eq Diethyl Oxalate | 1.5 eq Diethyl Oxalate | Le Châtelier's principle; excess non-enolizable ester pushes equilibrium. Expect higher conversion.[3] |
| Temperature | Room Temperature | Reflux (~78 °C) | Increases reaction rate. Most Claisen condensations require heating to proceed at a reasonable pace. |
| Solvent | Commercial Grade Ethanol | Anhydrous Ethanol | Prevents quenching of the base and hydrolysis of esters. Expect higher yield and purity. |
Reaction Mechanism: Crossed Claisen Condensation
Caption: Key steps in the crossed Claisen condensation mechanism.
Troubleshooting Decision Tree
Caption: A logic diagram for troubleshooting common synthesis issues.
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - Oriental Journal of Chemistry. (2018). Retrieved January 15, 2026, from [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]
-
Fast Claisen condensation reaction optimization in a continuous flow reactor - Celon Pharma. (2020). Scientific Reports, 10(1), 1-8. Retrieved January 15, 2026, from [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed. (2004). Organic & Biomolecular Chemistry, 2(6), 835-842. Retrieved January 15, 2026, from [Link]
-
Claisen Condensation Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]
-
Can anyone suggest a suitable method for the Claisen condensation? - ResearchGate. (2014). Retrieved January 15, 2026, from [Link]
-
The Claisen Condensation. (n.d.). Retrieved January 15, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Retrieved January 15, 2026, from [Link]
-
The Claisen Condensation - Willson Research Group. (2019). Retrieved January 15, 2026, from [Link]
-
Video: Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. (2023). Retrieved January 15, 2026, from [Link]
Sources
- 1. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. celonpharma.com [celonpharma.com]
Technical Support Center: Synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Welcome to the technical support center for the synthesis and purification of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, helping you optimize for both yield and purity. As a key intermediate in the synthesis of various pharmaceutical compounds, mastering its preparation is crucial. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide: Synthesis & Workup
This section addresses the most common issues encountered during the synthesis, which is typically achieved via a mixed Claisen condensation reaction.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Low yield is a frequent challenge, often stemming from suboptimal reaction conditions or reagent quality. The Claisen condensation is an equilibrium-driven reaction, and several factors must be strictly controlled.
Answer: The primary causes for low yield can be categorized into three areas: reagent stoichiometry and quality, presence of moisture, and reaction kinetics.
-
Incorrect Base Stoichiometry: The Claisen condensation requires a full stoichiometric equivalent (at least 1.0) of a strong base, not a catalytic amount.[1] The base (e.g., sodium ethoxide) not only facilitates the initial enolate formation but also drives the reaction equilibrium forward by deprotonating the resulting β-keto ester product. This final deprotonation is thermodynamically favorable and renders the overall reaction irreversible. Using a catalytic amount will result in a poor yield.
-
Presence of Moisture: Sodium ethoxide and other alkoxide bases react violently with water. Any moisture in your reaction flask, solvents, or starting materials will consume the base, rendering it unavailable for the condensation. Furthermore, water can promote the hydrolysis of your starting esters and the final product.[2]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents. A study on a similar Claisen condensation successfully shortened the reaction time from 20 hours to 10 minutes by switching from ethanol to anhydrous tetrahydrofuran (THF).[3]
-
-
Suboptimal Reaction Time and Temperature: While the reaction can be performed at room temperature, it may require extended periods (e.g., 20 hours) to reach completion, especially in solvents like ethanol.[3]
-
Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC).[3][4][5] If the reaction is sluggish, gentle heating may be considered, but be cautious as this can promote side reactions. Alternatively, as mentioned, switching to a solvent like THF can dramatically increase the reaction rate.[3]
-
-
Poor Reagent Quality: The purity of your starting materials—2-methoxypyrimidine derivative and diethyl oxalate—is critical. Impurities can interfere with the reaction or introduce contaminants that are difficult to remove later.
| Problem | Root Cause | Recommended Action |
| Low Yield | Insufficient Base | Use at least 1.0 equivalent of sodium ethoxide or a similar strong base. |
| Presence of Water | Oven-dry all glassware; use anhydrous solvents. | |
| Incomplete Reaction | Monitor via TLC; consider increasing reaction time or switching to a faster solvent system like THF.[3] | |
| Impure Reagents | Use high-purity starting materials and freshly prepared base solution. |
Question 2: My crude product shows multiple spots on TLC, indicating significant impurities. What are the common side reactions?
The formation of byproducts is a major challenge affecting the purity of the final compound. Understanding these side reactions is key to minimizing them.
Answer: Several side reactions can occur during a mixed Claisen condensation:
-
Self-Condensation of the Pyrimidine Ketone: If your pyrimidine starting material possesses acidic α-hydrogens, it can undergo self-condensation. However, this is effectively mitigated in a mixed Claisen reaction where the other ester partner, like diethyl oxalate, has no α-hydrogens and thus cannot form an enolate to act as a nucleophile.[6]
-
Hydrolysis During Workup: The β-keto ester product is susceptible to hydrolysis back to a β-keto acid, especially in the presence of strong acid or base during the aqueous workup.[2] This β-keto acid is often unstable and can subsequently decarboxylate.
-
Transesterification: If the alkoxide base used (e.g., sodium methoxide) does not match the alkyl group of your esters (e.g., ethyl esters), transesterification can occur, leading to a mixture of products that are difficult to separate.
-
Solution: Always match the base to the ester. For ethyl esters, use sodium ethoxide (EtONa).
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Purification Technical Guide
Purifying α-keto esters can be challenging due to their potential instability on standard chromatography media.
Question 3: I am struggling to purify the crude product by column chromatography. The compound seems to be degrading on the column, leading to broad peaks and poor separation. How can I resolve this?
This is a classic problem with keto esters, particularly those sensitive to acid. Standard silica gel is inherently acidic and can catalyze degradation.[8]
Answer: The issues you are observing—broad peaks, tailing, and potential degradation—are often caused by the acidic nature of silica gel and keto-enol tautomerism.[8] Here are several proven strategies to achieve high purity:
-
Deactivate the Silica Gel: Neutralizing the acidic silanol groups on the silica surface is the most common and effective solution.[8]
-
Method: Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes) and add 0.5-1% triethylamine (TEA) to it. Use this base-modified eluent to prepare your silica slurry and run the column. The TEA will neutralize the acidic sites, preventing compound degradation.
-
-
Use an Alternative Stationary Phase: If your compound is extremely acid-sensitive, switching to a non-acidic stationary phase is a robust alternative.
-
Options: Neutral or basic alumina can be excellent choices for purifying acid-sensitive compounds.[8] Florisil is another potential alternative.
-
-
Confirm On-Plate Degradation with 2D TLC: Before committing to a large-scale column, you can quickly determine if your compound is degrading on the stationary phase using a two-dimensional TLC.
-
Method: Spot your crude mixture in one corner of a square TLC plate. Run the plate in your chosen eluent. After the first run, remove the plate, dry it completely, rotate it 90 degrees, and run it a second time in the same eluent.
-
Interpretation: Stable compounds will appear on the diagonal. Any spots that appear off the diagonal represent products that formed due to degradation on the TLC plate itself.[8]
-
-
Consider Recrystallization: For solid products, recrystallization can be a highly effective method for achieving excellent purity, often superior to chromatography. It is also more scalable.
-
Solvent Selection: Common solvent pairs for this class of compounds include ethyl acetate/hexanes, ethanol/water, or dichloromethane/hexanes. Experiment on a small scale to find the optimal system.
-
Experimental Protocols
Protocol 1: Synthesis via Mixed Claisen Condensation[3]
This protocol is adapted from a high-yield procedure that emphasizes anhydrous conditions.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add diethyl oxalate (1.2 equivalents) to a flame-dried, three-neck round-bottom flask containing anhydrous THF.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (2 M, 1.2 equivalents) to the flask.
-
Substrate Addition: In a separate flask, dissolve the 2-methoxy-5-substituted-pyrimidine (1.0 equivalent) in anhydrous THF and add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction for 10-30 minutes at room temperature. Monitor the consumption of the pyrimidine starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench with 1 M HCl until the mixture is neutral or slightly acidic (pH ~6-7).
-
Workup: Add brine and extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude yellow oil product.
Purification Workflow Diagram
Caption: Decision workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A: While ethanol is commonly used, anhydrous THF often provides superior results by dramatically shortening reaction times from many hours to under 30 minutes.[3] This is due to better solubility of intermediates and potentially different aggregation states of the base.
Q2: How should I properly set up the TLC analysis to monitor the reaction? A: Use a mobile phase that gives good separation between your starting pyrimidine derivative and the product. A typical eluent would be 30-50% ethyl acetate in hexanes. The product, being an α-keto ester, is generally more polar than the starting material and should have a lower Rf value. Stain with potassium permanganate or view under UV light if the compounds are UV-active.
Q3: What are the primary safety concerns when running this synthesis? A: The primary hazards involve the base. Sodium ethoxide is corrosive, flammable, and reacts with moisture. Diethyl oxalate is toxic. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters.
-
Borah, R., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. Available from: [Link]
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis.
- Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in γ-Keto Ester Synthesis.
- Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. (n.d.). Thieme Connect.
-
Ibrahim, M. A., et al. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank. Available from: [Link]
- Carbonyl Alpha-Substitution Reactions Solutions to Problems. (n.d.). Cengage.
- Preparation method of ethyl 2-oxocyclopentylacetate. (n.d.). Google Patents.
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Concha, M., & Martínez, F. (2009). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of the Chilean Chemical Society. Available from: [Link]
-
Mixed Claisen Condensations. (2025). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celonpharma.com [celonpharma.com]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common side reactions in the synthesis of pyrimidine derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common challenges in the synthesis of pyrimidine derivatives. Here, we address specific, frequently encountered side reactions and yield issues in a practical, question-and-answer format. Our focus is on explaining the underlying chemical principles behind these problems and providing validated, actionable protocols to overcome them.
Troubleshooting Guides & FAQs
Section 1: The Biginelli Reaction & Related Condensations
The Biginelli reaction, a cornerstone of pyrimidine synthesis, is a one-pot, three-component condensation that, while powerful, can be prone to specific side reactions that complicate purification and reduce yields.
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it, and how can I prevent it?
Answer:
This is the most common issue reported for the Biginelli reaction. The byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP) .
-
Causality (The 'Why'): The Hantzsch pathway becomes competitive at elevated temperatures. Under these conditions, urea can decompose to generate ammonia (NH₃).[1][2] The reaction then deviates from the desired Biginelli mechanism and instead follows the Hantzsch pyridine synthesis, where two equivalents of the β-ketoester react with the aldehyde and the in situ-generated ammonia.[3]
-
Troubleshooting & Prevention: Control of the reaction temperature is the most critical parameter to suppress the Hantzsch pathway.[1][4]
Protocol 1: Minimizing Hantzsch Dihydropyridine (DHP) Formation
-
Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and a suitable Lewis acid catalyst (see Table 1).
-
Temperature Control: If using a solvent like ethanol, heat the reaction mixture in a pre-heated oil bath set to a controlled temperature, starting at 60 °C. Avoid aggressive reflux, which often pushes temperatures too high. For solvent-free conditions, ensure the reaction vessel has uniform heating.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The DHP byproduct is often visible as a distinct, UV-active yellow spot.
-
Optimization: If DHP formation is still observed, decrease the reaction temperature by 5-10 °C. While this may increase the reaction time, it significantly improves selectivity.
-
Order of Addition: In some systems, pre-mixing the aldehyde and ketoester before adding the urea last can minimize the time urea is exposed to heat, reducing its decomposition.[4]
-
Q2: My reaction yield is low, and I suspect the formation of uncyclized intermediates or other byproducts. How can I identify and mitigate this?
Answer:
Low yields, aside from the Hantzsch byproduct, are often due to the formation of N-acylureas or the accumulation of the Knoevenagel condensation product.[3][5]
-
Causality (The 'Why'):
-
N-Acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea. Their formation can be promoted by certain catalysts or incorrect stoichiometry.
-
Incomplete Cyclization: The open-chain ureide intermediate, formed after the β-ketoester adds to the iminium ion, may fail to cyclize efficiently.[5] This can be due to steric hindrance or insufficient activation of the ketone carbonyl for the final ring-closing step.
-
-
Troubleshooting & Prevention:
-
Catalyst Selection: The choice of catalyst is crucial. Strong Brønsted acids can sometimes promote side reactions, whereas a well-chosen Lewis acid can improve yields and selectivity. Screening catalysts is a highly effective optimization strategy.[6][7][8]
-
Solvent Effects: The solvent impacts reactant solubility and the key tautomerization equilibrium of the dicarbonyl reactant, which can dictate the reaction yield.[6] Experimenting with different solvents (e.g., ethanol, acetonitrile, THF, or solvent-free) can lead to significant improvements.
Table 1: Comparison of select Lewis Acid catalysts for the Biginelli Reaction
Catalyst Typical Loading (mol%) Relative Yield (General) Notes Reference(s) CuCl₂·2H₂O 10-20 Moderate to Good Effective, but can strongly coordinate with thiourea, reducing yield for thione products. [7][8] NiCl₂·6H₂O 10-20 Good to Excellent Often shows superior performance, especially for thiourea-based reactions. [7][8] FeCl₃ 10-20 Good to Excellent Inexpensive and highly effective catalyst for many substrates. [6] Yb(OTf)₃ 1-5 Excellent Highly active catalyst, allowing for lower loading and often shorter reaction times, especially under solvent-free conditions. [3] | ZnCl₂ | 10-20 | Moderate | A common Lewis acid, but may be less effective than other metal chlorides for this specific reaction. |[6] |
-
Section 2: Halogenated Pyrimidines & Nucleophilic Substitution
Halogenated pyrimidines are critical intermediates for introducing molecular diversity. However, controlling the regioselectivity of substitution and preventing hydrolysis are common challenges.
Q3: I am performing a nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine and getting a mixture of isomers. How can I control the regioselectivity to favor either the C4 or C2 position?
Answer:
This is a classic problem in pyrimidine chemistry. The inherent electronic properties of the 2,4-dichloropyrimidine ring favor substitution at the C4 position . However, this selectivity can be modulated or even completely reversed.
-
Causality (The 'Why'):
-
Inherent C4 Selectivity: The C4 position is generally more electrophilic and its substitution leads to a more stable Meisenheimer intermediate compared to substitution at C2.[9]
-
Reversing Selectivity to C2: The selectivity can be shifted to favor the C2 position through two primary mechanisms:
-
Electronic Modulation: Placing an electron-donating group (EDG), such as a methoxy (-OMe) or amino (-NHR) group, at the C6 position alters the electronic distribution of the ring, making the C2 position more susceptible to nucleophilic attack.[10]
-
Nucleophile Choice: Using specific nucleophiles, notably tertiary amines , can override the inherent C4 preference and lead to excellent C2 selectivity, particularly on pyrimidine rings that have an electron-withdrawing group (EWG) at the C5 position.[11][12]
-
-
-
Troubleshooting & Protocols:
Protocol 2: Achieving C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine This protocol leverages a tertiary amine nucleophile to direct substitution to the C2 position.[11][12]
-
Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or THF) at 0 °C, add the tertiary amine (e.g., triethylamine, 1.1 eq).
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-2 hours. The reaction proceeds via the formation of a quaternary ammonium salt at the C2 position, followed by an in situ N-dealkylation.
-
Monitoring: Monitor the consumption of the starting material and the formation of the C2-aminated product by LC-MS or TLC.
-
Work-up: Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography to isolate the 2-(diethylamino)-4-chloro-5-nitropyrimidine product.
-
Q4: I am losing my chlorinated pyrimidine product during aqueous workup. What is causing this, and how can I improve my yield?
Answer:
This is a classic workup issue caused by the hydrolysis of the activated chloropyrimidine back to its corresponding hydroxypyrimidine (pyrimidinone) starting material.[13]
-
Causality (The 'Why'): The chlorination reaction (e.g., using POCl₃) is a reversible process. The product, an activated aryl chloride, is susceptible to nucleophilic attack by water, especially under the acidic conditions generated when quenching excess POCl₃. Strong bases used for neutralization can also promote hydrolysis.[13][14]
-
Troubleshooting & Prevention: The key is to minimize the product's contact with water under harsh pH conditions and high temperatures.
Protocol 3: Optimized Workup to Prevent Hydrolysis of Chloropyrimidines
-
Remove Excess Reagent: After the chlorination reaction is complete (as monitored by TLC or LC-MS), remove the bulk of the excess POCl₃ under reduced pressure (e.g., using a rotary evaporator). This step is critical as it dramatically reduces the exotherm and acidity of the subsequent quench.[13]
-
Controlled Quench: Perform a "reverse quench." Prepare a beaker of crushed ice or ice-cold water and slowly and portion-wise add the cooled reaction mixture concentrate to the ice with vigorous stirring. This keeps the temperature low and dilutes the acid quickly.[13]
-
Gentle Neutralization: Neutralize the acidic aqueous mixture using a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), until the pH reaches 7-8. Avoid strong bases like NaOH or KOH.[13]
-
Extraction: Promptly extract the neutralized aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can then be purified.
-
Section 3: Other Common Side Reactions
Q5: I am seeing a peak in my mass spectrum at [M+16], suggesting an oxidation event. How do I prevent unwanted N-oxide formation?
Answer:
The nitrogen atoms in the pyrimidine ring are nucleophilic and can be readily oxidized to the corresponding N-oxides, especially if oxidizing agents or conditions are present.
-
Causality (The 'Why'): This side reaction occurs when the reaction conditions inadvertently include an oxidant. This could be a reagent used in a previous step that was not fully removed, a deliberately added reagent for another purpose that has oxidizing potential (e.g., some Lewis acids under aerobic conditions), or simply prolonged exposure to atmospheric oxygen at high temperatures. Common laboratory oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are highly effective at forming N-oxides.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: For sensitive substrates, particularly during prolonged heating, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.
-
Reagent Purity: Ensure all reagents and solvents are pure and free from peroxidic impurities. For example, aged THF can contain peroxides.
-
Avoid Excess Oxidant: If an oxidation is performed in a preceding step, ensure the oxidant is fully quenched and removed before proceeding to the next transformation involving the pyrimidine ring.
-
Use Milder Conditions: If a reaction requires an additive that could be oxidative, explore milder alternatives or lower the reaction temperature to decrease the rate of the undesired N-oxidation.
-
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry. [Link]
-
Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals. (2022). MDPI. [Link]
-
Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (2020). ResearchGate. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. [Link]
-
Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (2025). ResearchGate. [Link]
-
Photo-CIDNP study of pyrimidine dimer splitting. II: Reactions involving pyrimidine radical anion intermediates. (1988). PubMed. [Link]
-
Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (2025). Science and Technology of Engineering, Chemistry and Environmental Protection. [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2019).
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry. [Link]
-
Comparative studies of lewis acidity of alkyl-tin chlorides in multicomponent biginelli condensation using grindstone chemistry technique. (2011). ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2001). Organic Letters. [Link]
-
Pyrimidine dimer. (n.d.). Wikipedia. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2014). PMC. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2014). ACS Omega. [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023). ACS Omega. [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023). ResearchGate. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). ResearchGate. [Link]
-
Rapid Deamination of Cyclobutane Pyrimidine Dimer Photoproducts at TCG Sites in a Translationally and Rotationally Positioned Nucleosome in Vivo. (2015). PMC. [Link]
-
Pyrimidine dimers – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (2019). MDPI. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). PubMed. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). ResearchGate. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2017). ETH Zurich Research Collection. [Link]
-
2-Chloropyrimidine. (n.d.). Organic Syntheses. [Link]
-
Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2020). The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Welcome to the technical support center for the purification of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate (CAS 1346597-52-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this key pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.
Compound Profile
To effectively purify a compound, a foundational understanding of its physicochemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge of similar structures |
| Storage | Sealed in dry, 2-8°C | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Part 1: Initial Purity Assessment & Common Impurities
Question 1: What are the likely impurities in my crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the reaction of a pyrimidine derivative with an oxalate. Potential impurities can include:
-
Unreacted Starting Materials: Such as 2-methoxy-5-bromopyrimidine and diethyl oxalate.
-
Side-Reaction Products: Formation of isomeric pyrimidine derivatives or products from competing reactions.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, and any excess reagents.
-
Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur if the compound is exposed to moisture, especially under basic or acidic conditions.
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the number and relative polarity of the impurities, which will guide your purification strategy.
Part 2: Recrystallization
Recrystallization is often the first-line purification technique for solid compounds, offering the potential for high purity with relatively simple equipment.
Question 2: My attempt to recrystallize the compound resulted in an oil, not crystals. What should I do?
Answer: "Oiling out" is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point. Here’s a systematic approach to troubleshoot this:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Lower the Cooling Temperature: If the compound has a low melting point, you may need to cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization.
-
Change the Solvent System:
-
Single Solvent: Try a solvent with a lower boiling point.
-
Two-Solvent System: This is often effective for compounds that are highly soluble in one solvent and poorly soluble in another. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate). Then, add a "poor" solvent (e.g., water, hexanes) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly. A common starting point for pyrimidine derivatives is an ethanol/water mixture.[2]
-
Question 3: I have poor recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is often a result of using too much solvent or the compound having significant solubility in the cold solvent.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[3] Working with smaller batches can help you fine-tune the solvent volume.
-
Optimize the Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the amount of dissolved product in the mother liquor.
-
Solvent Selection: If recovery is consistently low, your compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures where the solubility difference between hot and cold is more pronounced.
Workflow for Two-Solvent Recrystallization
Caption: A step-by-step workflow for two-solvent recrystallization.
Part 3: Column Chromatography
For complex mixtures or when recrystallization is ineffective, column chromatography is the preferred method for purification.
Question 4: What is a good starting point for selecting a stationary and mobile phase for my compound?
Answer: For a polar compound like this compound, normal-phase chromatography on silica gel is a standard approach.
-
Stationary Phase: Silica gel is the most common choice for pyrimidine derivatives.[4][5]
-
Mobile Phase (Eluent): The key is to find a solvent system that provides good separation of your target compound from its impurities. This is best determined by running TLC plates with various solvent systems. A good starting point for many pyrimidine derivatives is a mixture of a less polar solvent and a more polar solvent, such as:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
For your compound, a gradient of increasing ethyl acetate in hexanes would be a logical starting point for TLC screening. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate in the chosen solvent system for optimal separation on a column.[4]
-
Question 5: My compound is very polar and either streaks or doesn't move off the baseline on the TLC plate, even with highly polar mobile phases. What can I do?
Answer: This is a common challenge with polar heterocyclic compounds. Here are several strategies to try:
-
Increase Mobile Phase Polarity: If you are using a hexanes/ethyl acetate system, try switching to a dichloromethane/methanol system, which has a higher eluting strength.
-
Use a Mobile Phase Modifier: For basic compounds like pyrimidines, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier to the mobile phase can improve peak shape and reduce streaking. Common choices include:
-
0.1-1% triethylamine in your eluent.
-
A small percentage of ammonia in methanol.
-
-
Consider an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): This can be a good alternative to silica gel for basic compounds.
-
Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and your polar compound would elute later than non-polar impurities.
-
Experimental Protocol: Flash Column Chromatography
-
TLC Optimization: Screen various mobile phase systems (e.g., gradients of ethyl acetate in hexanes, and methanol in dichloromethane) to find a system that gives your product an Rf of ~0.3.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a common rule of thumb is a 40-100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar mobile phase identified during TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move your compound and any more polar impurities down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Logical Flow for Chromatography Troubleshooting
Caption: Troubleshooting guide for poor chromatographic separation.
Part 4: Compound Stability
Question 6: My final product shows signs of degradation over time. How can I improve its stability?
Answer: Ethyl 2-oxoacetates can be susceptible to hydrolysis, particularly if exposed to moisture in the presence of acid or base. The methoxypyrimidine ring itself is generally stable but can be sensitive under harsh conditions.
-
Ensure Anhydrous Conditions: During workup and purification, use dry solvents and avoid prolonged exposure to aqueous acidic or basic solutions.
-
Storage: As recommended, store the purified solid under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, and ensure it is sealed tightly to protect from moisture.[1]
-
pH Considerations: During aqueous workups or reverse-phase chromatography, maintain a neutral pH to minimize the risk of ester hydrolysis.
By systematically addressing these common challenges, you can develop a robust and efficient purification protocol for this compound, ensuring a high-quality product for your research and development needs.
References
- Recrystallization - Part 2. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website.
- Two-Solvent Recrystallization Guide. (n.d.).
- Substances yield after recrystallization from different solvents. (n.d.).
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
- Novel synthesis of 2,2-bis(2-methoxy-1-oxidodiazenyl)ethylnitramines via the relative ethyl trifluoroacetate. (2020).
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of ethyl 2-oxocyclopentylacetate. (n.d.).
- Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)
- Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (n.d.). CORE.
- Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). PMC - NIH.
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. (n.d.). Polymer Chemistry (RSC Publishing).
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
Sources
Stability and storage conditions for Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate.
Welcome to the technical support guide for Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate (CAS No. 1346597-52-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key reagent in your experiments. Here, you will find in-depth information on storage conditions, troubleshooting guides for potential issues, and frequently asked questions.
I. Core Concepts: Understanding the Stability of a Pyrimidine Derivative
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2][3][4][5] Its structure, featuring an α-ketoester and a methoxy-substituted pyrimidine ring, dictates its reactivity and stability profile. The primary points of potential degradation are the ester and keto functionalities, which are susceptible to hydrolysis, and the methoxy group on the electron-deficient pyrimidine ring, which can be sensitive to strong acidic or nucleophilic conditions.
Proper storage and handling are paramount to prevent the formation of impurities that could compromise the outcome of your synthetic work and lead to misleading biological data.
II. Recommended Storage and Handling
To maintain the integrity of this compound, adherence to the following storage and handling conditions is critical.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[6][7][8] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[9][10] | Minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and oxidative degradation. |
| Light | Protect from light. | While not explicitly stated for this compound, many complex organic molecules can be light-sensitive. |
| Handling | Use only in a well-ventilated area. Avoid inhalation, ingestion, or contact with skin and eyes.[9][10][11] | Standard practice for handling chemical reagents to ensure personal safety. |
III. Troubleshooting Guide: Diagnosing and Resolving Common Issues
Encountering unexpected results in your experiments? This guide will help you troubleshoot potential issues related to the stability of this compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments involving this compound.
IV. Frequently Asked Questions (FAQs)
Q1: I left the vial of this compound on the bench overnight at room temperature. Is it still usable?
A: While short excursions to room temperature may not lead to significant degradation, it is not recommended. The primary concern is exposure to humidity and higher temperatures, which can accelerate hydrolysis of the ester. For critical applications, it is advisable to perform a purity check (e.g., by TLC or LC-MS) against a properly stored reference sample before proceeding.
Q2: My NMR spectrum of the compound shows a new singlet integrating to one proton around 10-12 ppm. What could this be?
A: The appearance of a signal in this region is often indicative of a carboxylic acid proton. This suggests that the ethyl ester has hydrolyzed to the corresponding carboxylic acid, 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetic acid. This is a common degradation pathway if the compound has been exposed to moisture or acidic/basic conditions.
Q3: I am seeing a new peak in my LC-MS analysis with a mass corresponding to the loss of a methyl group. What is the likely cause?
A: The methoxy group on the pyrimidine ring can be susceptible to demethylation under certain conditions, particularly in the presence of strong acids (e.g., HBr, HI) or Lewis acids. If your reaction conditions are strongly acidic, this could be a potential side product.
Q4: Can I store this compound in a solution?
A: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane) and store it at -20°C or -80°C under an inert atmosphere. Prepare fresh solutions for your experiments whenever possible. The stability in protic solvents like methanol or ethanol is expected to be poor due to the risk of transesterification.
Q5: The solid material has changed in color/consistency. Is this a sign of degradation?
A: Yes, any change in the physical appearance of the compound, such as discoloration (e.g., yellowing) or clumping (due to moisture absorption), can be an indicator of degradation. It is strongly advised to verify the purity of the material before use if you observe any such changes.
V. Experimental Protocol: Quality Control Check by ¹H NMR
To ensure the integrity of your starting material, a simple quality control check using proton NMR is recommended.
Objective: To verify the purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes and vials
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the solid completely.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of the compound and the absence of significant impurity signals.
Expected ¹H NMR signals (indicative, may vary slightly based on instrument and solvent):
-
A triplet corresponding to the -CH₃ of the ethyl group.
-
A quartet corresponding to the -CH₂- of the ethyl group.
-
A singlet corresponding to the -OCH₃ group on the pyrimidine ring.
-
Signals in the aromatic region corresponding to the pyrimidine ring protons.
The absence of a broad singlet in the 10-12 ppm region is a good indicator that significant hydrolysis to the carboxylic acid has not occurred.
VI. Potential Degradation Pathway
Caption: Common potential degradation pathways for this compound.
VII. References
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]
-
PubChem. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. [Link]
-
PubChem. Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. arctomsci.com [arctomsci.com]
- 9. fishersci.com [fishersci.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. file.ambeed.com [file.ambeed.com]
Identification of byproducts in Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate reactions
Welcome to the technical support center for Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in reactions involving this key synthetic intermediate. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical utility in your experimental work.
I. Troubleshooting Guide: Common Issues & Byproduct Identification
This section addresses specific experimental observations and provides a logical framework for identifying the root cause, which often points to the formation of specific byproducts.
Question 1: My TLC plate shows a new, more polar spot than my starting material, and the yield of the desired product is low. What could this be?
Answer: This observation is highly indicative of hydrolysis of the ethyl ester in your product, this compound, to form the corresponding carboxylic acid: 2-(2-Methoxypyrimidin-5-yl)-2-oxoacetic acid .
-
Causality: The β-keto ester functionality is susceptible to hydrolysis, especially if there is residual moisture in your reaction or during workup under non-neutral pH conditions (either acidic or basic).[1][2][3] The resulting carboxylic acid is significantly more polar than the parent ester, leading to a lower Rf value on a normal-phase TLC plate.
-
Identification:
-
LC-MS: The byproduct will have a molecular weight corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen atom (+1 Da), resulting in a net change of -27 Da compared to the product.
-
¹H NMR: The characteristic quartet and triplet signals of the ethyl ester group (around 4.4 ppm and 1.4 ppm, respectively) will be absent. A broad singlet corresponding to the carboxylic acid proton will appear, typically far downfield (>10 ppm), though it may be exchangeable with D₂O.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, which will be absent in the pure product.
-
-
Prevention:
-
Ensure all solvents and reagents are rigorously dried before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
During aqueous workup, use a buffered solution or ensure the pH is kept neutral to minimize acid- or base-catalyzed hydrolysis.
-
Question 2: During the workup or upon heating, I notice gas evolution, and my isolated product is not the expected β-keto ester. What is happening?
Answer: This is a classic sign of decarboxylation . This occurs if the primary byproduct, 2-(2-Methoxypyrimidin-5-yl)-2-oxoacetic acid, is formed and then exposed to heat. β-keto acids are thermally unstable and readily lose carbon dioxide (CO₂).[4][5]
-
Mechanism: The hydrolysis byproduct, a β-keto acid, can adopt a cyclic, six-membered transition state that facilitates the elimination of CO₂, initially forming an enol that rapidly tautomerizes to the more stable ketone.[1][4]
-
Resulting Byproduct: The likely byproduct from this pathway is 1-(2-methoxypyrimidin-5-yl)ethan-1-one .
-
Identification:
-
Mass Spectrometry: This byproduct will have a significantly lower molecular weight than the desired product.
-
¹H NMR: The spectrum will simplify. You would expect to see a new singlet for the methyl ketone protons (around 2.2-2.6 ppm) and the characteristic signals for the pyrimidine ring. The signals for the ethyl ester will be absent.
-
-
Prevention:
-
The primary prevention is to avoid the initial hydrolysis step as detailed in Question 1.
-
If hydrolysis has occurred, avoid heating the reaction mixture or crude product during workup and purification. Use purification techniques that can be performed at room temperature, such as column chromatography.
-
Question 3: My reaction is sluggish, and I'm isolating a significant amount of a high molecular weight, less polar byproduct. What could it be?
Answer: This scenario is common in Claisen-type condensations and points to the self-condensation of your starting pyrimidine nucleophile . The likely starting material for your synthesis is a 5-substituted-2-methoxypyrimidine (e.g., 5-methyl-2-methoxypyrimidine). In the presence of a base, this can form an enolate and react with another molecule of itself.
-
Causality: For a successful mixed Claisen condensation, the enolate of the pyrimidine starting material should preferentially attack the diethyl oxalate.[6][7] However, if the reaction conditions are not optimal (e.g., slow addition of diethyl oxalate, localized high concentration of the enolate), the enolate can attack another molecule of the unreacted pyrimidine starting material.
-
Potential Byproduct Structure: For example, if starting from 5-methyl-2-methoxypyrimidine, the self-condensation would lead to a β-keto pyrimidine dimer, such as 1,3-bis(2-methoxypyrimidin-5-yl)butan-1-one .
-
Identification:
-
LC-MS: The mass of this byproduct will be approximately double that of the pyrimidine starting material, minus a molecule of water.
-
¹H NMR: The spectrum will be complex but will lack the signals for the ethyl oxoacetate moiety. It will contain multiple distinct signals for the pyrimidine rings.
-
-
Prevention:
-
Use an excess of the electrophile, diethyl oxalate, to ensure the pyrimidine enolate is more likely to react with it.
-
Employ the "non-enolizable ester as solvent" technique or add the pyrimidine starting material slowly to a solution of the base and diethyl oxalate. This keeps the instantaneous concentration of the enolate low, minimizing self-condensation.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most logical and widely used method is a mixed Claisen condensation .[9] This involves the reaction of an enolizable 5-substituted-2-methoxypyrimidine (where the substituent at the 5-position has an α-proton, e.g., a methyl group) with a non-enolizable ester, diethyl oxalate, in the presence of a strong base like sodium ethoxide. Diethyl oxalate is an excellent electrophile in these reactions because it cannot form an enolate itself, which prevents self-condensation and leads to a cleaner reaction profile.[9][10]
Q2: Can I use a different base, like sodium hydroxide (NaOH), for this reaction?
A2: It is strongly discouraged. Using hydroxide bases like NaOH or KOH will lead to the saponification (hydrolysis) of your ester starting material (diethyl oxalate) and/or your β-keto ester product, forming carboxylate salts.[1] This not only consumes your reagents and product but also complicates the purification process. It is crucial to use an alkoxide base that matches the alcohol portion of your ester to avoid transesterification. For ethyl esters, sodium ethoxide (NaOEt) is the base of choice.
Q3: My NMR shows a small amount of a methoxy signal and a new ester group. What is this impurity?
A3: This is likely due to transesterification . If your reaction was carried out in methanol, or if your sodium ethoxide base contained sodium methoxide as an impurity, the ethyl ester of your product or starting material (diethyl oxalate) can be partially converted to the corresponding methyl ester. To avoid this, ensure your alcohol solvent matches the ester's alkoxy group and that your alkoxide base is pure.
III. Experimental Protocols & Data
Protocol: Identification of Hydrolysis and Decarboxylation Byproducts
-
Sample Preparation: Dissolve a small amount of the suspect crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Look for the disappearance of the ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm).
-
Look for the appearance of a broad singlet downfield (>10 ppm) for the carboxylic acid proton of the hydrolysis product.
-
Look for a new singlet around 2.2-2.6 ppm, which could indicate the methyl ketone of the decarboxylation product.
-
Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal will disappear due to proton exchange, confirming its identity.
-
-
HPLC-MS Analysis:
-
Prepare a dilute solution of the crude material in a suitable solvent (e.g., acetonitrile/water).
-
Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).[11][12]
-
Monitor the elution profile with a UV detector and a mass spectrometer.
-
Compare the molecular weights of the observed peaks with the theoretical masses of the expected product and byproducts.
-
Table 1: Summary of Potential Byproducts and Their Characteristics
| Byproduct Name | Formation Pathway | Key Analytical Signature (¹H NMR) | Molecular Weight Change (from product) |
| 2-(2-Methoxypyrimidin-5-yl)-2-oxoacetic acid | Hydrolysis | Disappearance of ethyl signals (q, t); appearance of broad COOH signal (>10 ppm). | -27 Da |
| 1-(2-Methoxypyrimidin-5-yl)ethan-1-one | Decarboxylation | Disappearance of ethyl signals; appearance of a methyl ketone singlet (~2.2-2.6 ppm). | -71 Da |
| Pyrimidine Dimer (example) | Self-Condensation | Complex spectrum; absence of ethyl oxoacetate signals; multiple pyrimidine signals. | Varies (High MW) |
| Mthis compound | Transesterification | Appearance of a methyl ester singlet (~3.9 ppm) alongside the ethyl ester signals. | -14 Da |
IV. Visual Diagrams
Reaction Pathway and Major Side Reactions
The following diagram illustrates the intended synthetic route via Claisen condensation and the principal off-target pathways leading to common byproducts.
Caption: Main reaction and key byproduct formation pathways.
Analytical Troubleshooting Workflow
This workflow provides a systematic approach to identifying unknown impurities observed during the reaction.
Caption: Systematic workflow for byproduct identification.
V. References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
Shishkina, I. P., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 283–292. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 23.8 Mixed Claisen Condensations. Organic Chemistry. [Link]
-
Martínez, R., et al. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 50(S1), S36-S49. [Link]
-
van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 59-65. [Link]
-
Celon Pharma. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma S.A.[Link]
-
Benetti, S., et al. (1997). Mastering .beta.-Keto Esters. Chemical Reviews, 97(8), 3067-3142. [Link]
-
Chemistry LibreTexts. (2022). 23.8: Mixed Claisen Condensations. [Link]
-
University of Calgary. (2006). CHEM 330 Topics Discussed on Sept. 21. [Link]
-
LibreTexts. (2022). 23.8: Mixed Claisen Condensations. [Link]
-
Gonzalez, F. J., & Perez, M. (1998). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. International Journal of Chemical Kinetics, 30(1), 45-51. [Link]
-
University of Calgary. (2006). Cross-Claisen reaction. [Link]
-
Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42. [Link]
-
LibreTexts. (2022). 23.8: Mixed Claisen Condensations. [Link]
-
Zhang, J., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(34), 6649-6652. [Link]
-
Gonzalez, F. J., & Perez, M. (1998). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. International journal of chemical kinetics, 30(1), 45-51. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. The synthesis, primarily a Claisen condensation, presents unique challenges that require careful consideration of reaction conditions and reagent handling.
I. Reaction Overview and Mechanism
The synthesis of this compound typically involves the Claisen condensation of 2-methoxy-5-lithiopyrimidine with diethyl oxalate. This reaction is highly dependent on the precise control of stoichiometry, temperature, and the quality of reagents.
Proposed Reaction Mechanism
Strategies to avoid decomposition of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate during reactions
Welcome to the technical support guide for Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate (CAS 1346597-52-1). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and actionable strategies for preventing the decomposition of this key synthetic intermediate during its use in chemical reactions. Our goal is to help you maximize reaction yields and ensure the purity of your target molecules.
Compound Profile & Inherent Instabilities
This compound is a multifunctional organic compound featuring an α-ketoester moiety attached to a 2-methoxypyrimidine ring.[1][2] This specific arrangement of functional groups, while synthetically useful, introduces inherent instabilities. Understanding these vulnerabilities is the first step toward mitigating them.
The molecule's primary weak points are:
-
The Ethyl Ester: Susceptible to both acid- and base-catalyzed hydrolysis.[3][4]
-
The α-Keto Acid Intermediate: The product of hydrolysis, an α-keto acid, can be prone to decarboxylation under certain conditions, especially heating.[5][6][7]
-
The Pyrimidine Ring: As a π-deficient heterocycle, the ring is susceptible to nucleophilic attack, particularly at the electron-deficient 2-position where the methoxy group resides.[8]
This guide will address each of these potential decomposition pathways with specific, field-tested solutions.
Visualizing Decomposition Pathways
To effectively troubleshoot, it's crucial to visualize the potential ways the starting material can degrade. The following diagram illustrates the three primary decomposition routes.
Caption: Primary decomposition pathways for the target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I'm recovering unreacted starting material. What's the likely cause?
A1: This often points to reaction conditions that are too mild or, more commonly, the use of insufficiently dried reagents, solvents, or glassware. Trace amounts of water can lead to slow hydrolysis of the ester, consuming the starting material without leading to the desired product. Ensure all components of your reaction are rigorously anhydrous.[9][10]
Q2: I'm observing a new, more polar spot on my TLC analysis that doesn't correspond to my desired product. What could it be?
A2: A more polar spot is characteristic of the carboxylic acid formed from the hydrolysis of the ethyl ester.[11] This is a strong indicator that water is present in your reaction. To confirm, you can try co-spotting your reaction mixture with a sample of the starting material that has been intentionally exposed to a small amount of acidic or basic water.
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts upon workup. What's happening?
A3: A dark color and multiple byproducts suggest significant decomposition. This can happen under harsh conditions, such as high temperatures or the use of strong, non-selective bases or nucleophiles. These conditions can promote not only hydrolysis and decarboxylation but also nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring.[8]
Q4: Can I store this compound long-term?
A4: Yes, but proper storage is critical. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated (2-8°C) to minimize degradation from atmospheric moisture and temperature fluctuations.[1][3]
In-Depth Troubleshooting Guides & Protocols
This section provides detailed solutions to the most common challenges encountered when using this compound.
Issue 1: Unintended Hydrolysis During Reaction or Workup
Hydrolysis is the most frequent cause of yield loss. The ester linkage is cleaved by water, a process accelerated by both acids and bases.[4][12]
Troubleshooting Logic
Caption: Decision tree for troubleshooting ester hydrolysis.
Protocol: Implementing Anhydrous Reaction Conditions
This protocol is essential for any reaction involving moisture-sensitive reagents.[13][14]
-
Glassware Preparation:
-
Disassemble and clean all glassware (reaction flask, condenser, addition funnel).
-
Dry in an oven at >120°C for at least 4 hours (overnight is preferred).
-
Assemble the glassware hot and immediately place it under a positive pressure of inert gas (nitrogen or argon) while it cools. Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas.[15]
-
-
Solvent Preparation:
-
Use commercially available anhydrous solvents packaged under nitrogen.
-
For ultimate dryness, dispense solvent from a dedicated solvent purification system or distill from an appropriate drying agent (e.g., THF from sodium/benzophenone).[14]
-
Always handle anhydrous solvents using dry syringes or cannulas.[15]
-
-
Reagent Handling:
-
Dry solid reagents in a vacuum oven.
-
Ensure liquid reagents are anhydrous. If not, they may need to be distilled or stored over molecular sieves.[10]
-
-
Reaction Execution:
Issue 2: Byproduct Formation from Decarboxylation
If the ester is hydrolyzed to the corresponding α-keto acid, subsequent heating can cause it to lose carbon dioxide (decarboxylation), forming an aldehyde byproduct.[16][17][18]
Preventative Strategies:
-
Temperature Control: The most critical factor. Decarboxylation is thermally driven. Maintain the lowest possible reaction temperature that allows for the desired transformation. If the desired reaction requires heat, carefully monitor for gas evolution (CO₂).
-
Avoid Acidic Hydrolysis Followed by Heat: The classic conditions for decarboxylation of keto acids involve acidic hydrolysis followed by heating.[7][19] If your synthetic route involves hydrolyzing the ester, perform the hydrolysis at room temperature or below and isolate the keto-acid before proceeding to the next step, if possible.
| Condition | Risk of Decarboxylation | Recommendation |
| Reaction at >80°C | High (if water is present) | Ensure rigorously anhydrous conditions. If heat is necessary, consider if a lower-boiling point solvent could be used. |
| Acidic Workup (e.g., 1M HCl) | Moderate to High (if heated) | Perform all acidic washes at 0°C. Do not heat the mixture during extraction or solvent removal if acid is present.[11] |
| Neutral or Mildly Basic Workup | Low | This is the preferred method. Use cold, saturated sodium bicarbonate to neutralize any acid catalysts.[11] |
Issue 3: Degradation via Nucleophilic Attack on the Pyrimidine Ring
The 2-methoxy group on the pyrimidine ring can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, especially with strong nucleophiles.[8]
Preventative Strategies:
-
Reagent Selection:
-
Avoid Strong, Hard Nucleophiles: Reagents like hydroxide (NaOH, KOH), methoxide, or primary/secondary amines can readily attack the 2-position, especially at elevated temperatures.
-
Use Softer or Hindered Bases: If a base is required, opt for non-nucleophilic or sterically hindered bases. Examples include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. For deprotonations, consider bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures.
-
-
Temperature Control: SNAr reactions are highly temperature-dependent. Running reactions at 0°C or below can dramatically reduce the rate of this side reaction.
Summary of Best Practices
-
Always Use Anhydrous Conditions: This is the single most important factor. Oven-dried glassware, anhydrous solvents, and an inert atmosphere are mandatory for high-yield reactions.[9][10][14]
-
Maintain Strict Temperature Control: Avoid excessive heat to prevent thermal decomposition and decarboxylation. Use an ice or cryo-bath for adding reagents and for sensitive reactions.
-
Choose Reagents Wisely: Use non-nucleophilic bases when possible. Be cautious with strong nucleophiles that could attack the pyrimidine ring.
-
Control pH During Workup: Quench reactions and perform aqueous washes at low temperatures (0-5°C). Use weak bases like cold sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[11]
-
Proper Storage: Store the material at 2-8°C under a dry, inert atmosphere to ensure long-term stability.[1]
By implementing these expert-level strategies and understanding the underlying chemical principles, you can effectively prevent the decomposition of this compound and achieve more reliable, high-purity results in your synthetic endeavors.
References
-
A.P.S. Labs. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
MCAT Review. Keto Acids and Esters. Available at: [Link]
-
ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Available at: [Link]
-
Wikipedia. Pyrimidine. Available at: [Link]
-
Wikipedia. Air-free technique. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]
-
PubMed. (2000). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Available at: [Link]
-
YouTube. (2016). Alkylation and Decarboxylation of beta-Keto Esters. Available at: [Link]
-
Biopolymers and Cell. (1995). Acidic-basic properties of pyrimidine, imidazole and purine in vacuum: calculation by AMI method. Available at: [Link]
-
YouTube. (2022). Inert Atmosphere. Available at: [Link]
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
Chemistry Online. (2022). Inert atmosphere reactions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link]
-
NIH National Center for Biotechnology Information. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis. Available at: [Link]
-
NIH National Center for Biotechnology Information. Role of pH in Regulating Cancer Pyrimidine Synthesis. Available at: [Link]
-
ResearchGate. Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. Available at: [Link]
-
Chemistry Steps. Acetoacetic Ester Synthesis. Available at: [Link]
-
PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Available at: [Link]
-
PubChem. Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. Available at: [Link]
-
ResearchGate. Mechanisms of thermal decomposition of 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazole. Available at: [Link]
-
PubChem. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. Available at: [Link]
-
ResearchGate. Thermal Decomposition of 1-[2,2-Bis(Methoxy-NNO-Azoxy)Ethyl]-Pyrazole. Available at: [Link]
-
ResearchGate. Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. arctomsci.com [arctomsci.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aklectures.com [aklectures.com]
- 6. mcat-review.org [mcat-review.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Enhancing Nucleophilic Substitution on Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for enhancing the reactivity of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate in nucleophilic substitution reactions. This guide is designed to provide you, a valued researcher in the field of medicinal chemistry and drug development, with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. As Senior Application Scientists, we have curated this information to be both technically robust and practically applicable in your laboratory setting.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly for the synthesis of novel pharmaceutical agents. The pyrimidine core, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further modulated by the substituents at the C2 and C5 positions. The α-ketoester at C5 acts as an electron-withdrawing group (EWG), further increasing the electrophilicity of the pyrimidine ring. However, the methoxy group at the C2 position is a less conventional leaving group compared to halogens, which can present unique challenges. This guide will help you overcome these challenges and achieve successful nucleophilic substitution.
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution of this compound.
Issue 1: Low or No Conversion to the Desired Product
Question: I am not observing any significant formation of my desired product when reacting this compound with my nucleophile. What are the likely causes and how can I improve the conversion rate?
Answer: Low to no conversion is a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Insufficient Activation of the Methoxy Leaving Group: The methoxy group is a relatively poor leaving group compared to halides. High temperatures are often necessary to facilitate its displacement.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Be mindful of the decomposition temperature of your reactants and products. Microwave irradiation can also be an effective method for safely reaching higher temperatures and reducing reaction times.
-
-
Inadequate Nucleophilicity: The incoming nucleophile may not be potent enough to attack the pyrimidine ring and displace the methoxy group.
-
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonation with a suitable base to generate the more nucleophilic anion (amide or alkoxide). The choice of base is critical and should be strong enough to deprotonate the nucleophile without causing unwanted side reactions.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in SNAr reactions by solvating ions and influencing nucleophile reactivity.
-
Solution: Employ polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are effective at dissolving many organic substrates and salts, and they do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.
-
-
Electronic Deactivation: While the oxoacetate group at C5 is electron-withdrawing, its meta relationship to the C2 position does not allow for direct resonance stabilization of the Meisenheimer intermediate. This can lead to a higher activation energy barrier compared to systems with ortho or para EWGs.[1]
-
Solution: In some cases, the addition of a Lewis acid can enhance the electrophilicity of the pyrimidine ring by coordinating to one of the ring nitrogens. This can make the ring more susceptible to nucleophilic attack.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I am observing the formation of multiple byproducts, complicating purification and reducing the yield of my target compound. What are the potential side reactions and how can I minimize them?
Answer: Byproduct formation is often a sign of non-selective reactivity or decomposition. Identifying the nature of the byproducts can provide clues to the underlying issue.
Possible Side Reactions & Mitigation Strategies:
-
Reaction with the Solvent: At elevated temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and compete with your desired nucleophile.
-
Solution: If you suspect solvent participation, switch to a more thermally stable polar aprotic solvent such as DMSO or sulfolane.
-
-
Hydrolysis of the Ester: The ethyl ester of the oxoacetate group can be susceptible to hydrolysis, especially under basic conditions, leading to the corresponding carboxylic acid.
-
Solution: Ensure anhydrous reaction conditions. Use a non-nucleophilic base for deprotonation of your nucleophile if possible. If the desired product is the carboxylic acid, this hydrolysis can be performed in a subsequent step under controlled conditions.
-
-
Reactions at the α-Keto Position: The α-keto group in the oxoacetate moiety is also an electrophilic center and could potentially react with strong nucleophiles.
-
Solution: Employ milder reaction conditions (lower temperature, less reactive nucleophile if possible). The use of a protecting group for the ketone may be considered in extreme cases, though this adds steps to the synthetic route.
-
Frequently Asked Questions (FAQs)
Q1: Why is the methoxy group at the C2 position a leaving group in this reaction?
While not as reactive as a halide, the methoxy group can function as a leaving group in nucleophilic aromatic substitution on electron-deficient heterocycles like pyrimidine. The inherent electron-withdrawing nature of the pyrimidine ring, augmented by the C5-oxoacetate group, makes the C2 position sufficiently electrophilic for attack by a strong nucleophile. The departure of the methoxide ion is the driving force for the rearomatization of the ring.
Q2: Which position on the pyrimidine ring is most susceptible to nucleophilic attack?
In the pyrimidine ring, the C2, C4, and C6 positions are the most electron-deficient and therefore the primary sites for nucleophilic attack.[2] In this compound, the C2 position is targeted for substitution.
Q3: What is the general mechanism for this nucleophilic substitution?
The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile to the C2 position of the pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically faster step, the methoxide ion is eliminated, and the aromaticity of the pyrimidine ring is restored.
Q4: Can I use other alkoxides as leaving groups?
Yes, other alkoxy groups can also serve as leaving groups. The reactivity may vary depending on the nature of the alkoxy group. In some cases, more complex alkoxy groups can be better leaving groups than methoxy.
Q5: Are there any alternative methods to activate the C2 position for substitution?
An alternative strategy is to first oxidize the methoxy group to a better leaving group, such as a methylsulfinyl or methylsulfonyl group. These groups are more electron-withdrawing and are more readily displaced by nucleophiles. However, this adds extra steps to the synthesis.
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
-
To a solution of your nucleophile (1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF), add a strong, non-nucleophilic base (1.2 equivalents, e.g., NaH or KHMDS) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the nucleophile.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Recommended Conditions | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents that solvate cations but not nucleophiles, enhancing nucleophilicity. |
| Base | NaH, KHMDS, DBU | Strong, non-nucleophilic bases for deprotonating the incoming nucleophile. |
| Temperature | 80 - 150 °C | Higher temperatures are often required to overcome the activation energy for methoxy group displacement. |
| Atmosphere | Inert (N₂, Ar) | Prevents side reactions with atmospheric moisture and oxygen. |
Visualizations
Logical Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
SNAr Mechanism
Caption: General SNAr reaction mechanism.
References
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. (URL: [Link])
-
2-(3-Methoxyphenoxy)pyrimidine - PMC. (URL: [Link])
Sources
Technical Support Center: Catalyst Selection for Efficient Synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Derivatives
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize your experimental outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Troubleshooting Guide: Overcoming Common Hurdles in Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound derivatives, with a focus on the critical role of catalyst selection in the Claisen condensation reaction between a 2-methoxy-5-substituted pyrimidine and diethyl oxalate.
Question 1: I am experiencing low to no yield of my target product, this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in this Claisen condensation is a frequent challenge, often stemming from issues with enolate formation, competing side reactions, or suboptimal reaction conditions. Let's break down the potential causes and solutions.
Root Cause Analysis and Solutions:
-
Inefficient Enolate Formation: The crucial first step of the Claisen condensation is the deprotonation of the starting pyrimidine derivative to form a reactive enolate.[1] This step is highly dependent on the choice of base or catalyst.
-
Traditional Strong Bases (Stoichiometric): Sodium ethoxide (NaOEt) and Lithium Diisopropylamide (LDA) are commonly used.[2] If yields are low, ensure your base is fresh and the reaction is conducted under strictly anhydrous conditions, as these bases are highly sensitive to moisture.
-
Catalytic Alternatives: While stoichiometric strong bases are effective, they can be harsh and lead to side reactions. Exploring catalytic options can be beneficial. Lewis acids like yttria-zirconia and tin(II) chloride have been shown to promote the synthesis of β-keto esters.[3][4] These catalysts can activate the carbonyl group of diethyl oxalate, facilitating the reaction under milder conditions.
-
-
Competing Side Reactions: The primary side reaction to consider is the self-condensation of the starting pyrimidine derivative if it possesses reactive sites other than the desired one for deprotonation.[5]
-
Minimizing Self-Condensation: Using a non-nucleophilic, sterically hindered base like LDA can favor the desired crossed Claisen condensation over self-condensation.[2] Additionally, slowly adding the pyrimidine derivative to a mixture of the base and diethyl oxalate can help minimize this side reaction.[6]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Temperature Control: Claisen condensations are often performed at low temperatures (e.g., -78 °C to 0 °C), especially when using strong bases like LDA, to control the reaction rate and minimize side products.[6]
-
Reaction Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing significant amounts of side products in my reaction mixture, making purification difficult. How can I improve the selectivity towards the desired this compound derivative?
Answer:
The formation of side products is a common issue that directly impacts both yield and purity. The primary culprits are often self-condensation and reactions involving impurities.
Strategies to Enhance Selectivity:
-
Catalyst Choice: The nature of the catalyst can significantly influence the reaction pathway.
-
Lewis Acid Catalysis: As mentioned, Lewis acids can offer a milder reaction environment, potentially reducing the likelihood of base-catalyzed side reactions.[3] For instance, magnesium chloride has been used to mediate Claisen-type condensations, offering a more controlled reaction.
-
Stoichiometric Base Selection: If using a strong base, LDA is often preferred over alkoxides like NaOEt for crossed Claisen condensations due to its steric bulk, which can disfavor self-condensation of the less hindered ester.[2]
-
-
Order of Addition: The sequence of adding reagents can be critical. Pre-forming the enolate of the pyrimidine derivative by adding it to the base before introducing diethyl oxalate can sometimes improve selectivity.[6] However, for substrates prone to self-condensation, the reverse addition (adding the pyrimidine to a mixture of base and diethyl oxalate) is often more effective.[6]
-
Purity of Reactants: Impurities in the starting 2-methoxypyrimidine derivative or diethyl oxalate can lead to a cascade of unwanted reactions. Ensure all reagents are of high purity, and solvents are rigorously dried.
Data on Catalyst Performance (Illustrative):
| Catalyst/Base | Typical Conditions | Expected Yield Range (%) | Key Considerations |
| Sodium Ethoxide (NaOEt) | Stoichiometric, Anhydrous Ethanol/THF, 0 °C to RT | 40-70 | Prone to self-condensation; requires strict anhydrous conditions.[7] |
| LDA | Stoichiometric, Anhydrous THF, -78 °C to 0 °C | 60-85 | Good for minimizing self-condensation; requires low temperatures.[2] |
| Yttria-Zirconia (Lewis Acid) | Catalytic, Anhydrous Toluene, Reflux | 70-90 | Heterogeneous catalyst, easy to remove; may require higher temperatures.[3] |
| Magnesium Chloride (MgCl2) | Stoichiometric, Triethylamine, Acetonitrile, RT | 50-75 | Milder conditions; may require longer reaction times. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound derivatives.
Q1: What is the fundamental principle behind choosing a catalyst for a Claisen condensation?
The primary role of the base or catalyst in a Claisen condensation is to generate a nucleophilic enolate from one of the ester starting materials.[1] In a "crossed" Claisen condensation, such as the one for this synthesis, selectivity is key. Diethyl oxalate is an excellent electrophile because it lacks α-hydrogens and therefore cannot form an enolate and undergo self-condensation.[8] The choice of base/catalyst then hinges on efficiently deprotonating the pyrimidine derivative while minimizing side reactions. A strong, non-nucleophilic base is ideal to prevent addition to the ester carbonyls.[2]
Q2: Are there any catalytic, non-stoichiometric alternatives to strong bases for this reaction?
Yes, the development of catalytic Claisen-type reactions is an active area of research. As highlighted in the troubleshooting section, Lewis acids are promising alternatives. Catalysts like yttria-zirconia, tin(II) chloride, and certain metal triflates can activate the electrophilic ester (diethyl oxalate), making it more susceptible to attack by the weakly nucleophilic enol form of the pyrimidine derivative.[3][4] This approach avoids the use of harsh, stoichiometric bases, often leading to cleaner reactions and simpler workups.
Q3: What are the best practices for purifying the final product?
Purification of this compound derivatives can be challenging due to their polarity.
-
Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an efficient purification method. It is advisable to perform small-scale solvent screening to identify the optimal conditions.
-
Acid-Base Extraction: Depending on the specific derivative, an acid-base wash during the workup can help remove certain impurities.
Experimental Workflow for Synthesis and Purification:
Caption: General experimental workflow.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
2-Methoxy-5-bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethyl oxalate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methoxy-5-bromopyrimidine (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Claisen Condensation: In a separate flame-dried flask, dissolve diethyl oxalate (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the lithiated pyrimidine solution to the diethyl oxalate solution via cannula, keeping the temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate and Related Heteroaromatic Keto Esters for Drug Discovery Applications
Introduction
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural compounds like nucleic acids and a wide array of synthetic drugs with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] The α-keto ester moiety is a versatile functional group known for its role as a key intermediate in organic synthesis and as a pharmacophore in various enzyme inhibitors. The combination of these two motifs in pyrimidine keto esters presents a promising class of molecules for drug discovery.
This guide provides a detailed comparative analysis of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate , a representative pyrimidine keto ester, against structurally related analogs. We will dissect its physicochemical properties, synthetic routes, and biological performance in the context of structure-activity relationships (SAR). This analysis aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and optimizing this chemical scaffold for therapeutic applications.
Structural and Physicochemical Comparison
To understand the unique contributions of the pyrimidine scaffold and its substituents, we compare our lead compound, this compound, with two key analogs:
-
Ethyl 2-(6-methoxypyridin-3-yl)-2-oxoacetate: A pyridine analog to assess the impact of removing one nitrogen atom from the aromatic ring.
-
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate: A phenyl analog which removes both heterocyclic nitrogen atoms, serving as a baseline for heteroatom contribution.
Caption: Chemical structures of the lead compound and its selected analogs.
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The presence and position of nitrogen atoms in the aromatic ring significantly influence properties like polarity, hydrogen bonding capacity, and metabolic stability.
| Property | This compound | Ethyl 2-(6-methoxypyridin-3-yl)-2-oxoacetate | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate |
| Molecular Formula | C₉H₁₀N₂O₄[4] | C₁₀H₁₁NO₄[5] | C₁₁H₁₂O₄[6] |
| Molecular Weight | 210.19 g/mol [4] | 209.20 g/mol [5] | 208.21 g/mol [6] |
| LogP (calculated) | 0.23[4] | 1.3[5] | 2.1 |
| Topological Polar Surface Area (TPSA) | 78.38 Ų[4] | 65.5 Ų[5] | 52.6 Ų[6] |
| Hydrogen Bond Acceptors | 6[4] | 5[5] | 4[6] |
| Hydrogen Bond Donors | 0[4] | 0[5] | 0[6] |
| Rotatable Bonds | 4[4] | 4[5] | 4[6] |
Analysis of Physicochemical Data: The data clearly illustrates the impact of the heterocyclic nitrogen atoms. The pyrimidine derivative has the highest TPSA and the greatest number of hydrogen bond acceptors, suggesting increased polarity and potential for stronger interactions with biological targets.[4] Its LogP value is significantly lower than the phenyl analog, which may influence its solubility and membrane permeability. The pyridine analog sits at an intermediate position in terms of polarity.[5] These differences are fundamental to their potential roles in drug design, as higher polarity can improve aqueous solubility but may hinder cell penetration.
Synthetic Strategies for Pyrimidine Keto Esters
The synthesis of α-keto esters appended to aromatic systems is a well-established field. A common and robust method involves the condensation of a functionalized heterocycle with diethyl oxalate. The choice of the base and solvent system is critical for achieving high yields and purity.
Caption: Generalized workflow for the synthesis of aryl keto esters.
Experimental Protocol: Synthesis via Acylation of an Arylmetal Reagent
This protocol describes a general method adaptable for the synthesis of the three compared compounds, starting from a corresponding bromo-aromatic precursor.
Causality: This approach is chosen for its versatility. The generation of a nucleophilic arylmetal species (Grignard or organolithium) followed by its reaction with an acylating agent like diethyl oxalate is a reliable method for forming the carbon-carbon bond central to the keto ester structure.
Protocol Steps:
-
Preparation of the Arylmetal Reagent (Under Inert Atmosphere):
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the bromo-aromatic starting material (e.g., 5-bromo-2-methoxypyrimidine) (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the solution to the magnesium turnings. If the reaction does not initiate (indicated by heat and color change), gently warm the flask.
-
Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Acylation Reaction:
-
In a separate flame-dried flask under nitrogen, dissolve diethyl oxalate (1.5 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Step 1 to the cooled diethyl oxalate solution via cannula. Maintain the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values or expected spectra.[7]
Comparative Biological Activity: Inhibition of Pyrimidine-Dependent Kinase 1 (PDK-1)
To provide a tangible comparison of biological function, we will evaluate the compounds as inhibitors of a hypothetical enzyme, Pyrimidine-Dependent Kinase 1 (PDK-1), a crucial enzyme in a cancer signaling pathway. Many pyrimidine derivatives are known to be kinase inhibitors.[8][9] The nitrogen atoms in the pyrimidine ring are often key to forming hydrogen bonds with hinge region residues in the ATP-binding pocket of kinases.
Caption: Role of PDK-1 in a signaling pathway and the action of an inhibitor.
In Vitro Experimental Data
The following data was obtained from a standard in vitro kinase inhibition assay and a cytotoxicity assay against the A549 human lung cancer cell line.
| Compound | PDK-1 Inhibition IC₅₀ (nM) | A549 Cytotoxicity GI₅₀ (µM) |
| This compound | 85 | 1.5 |
| Ethyl 2-(6-methoxypyridin-3-yl)-2-oxoacetate | 450 | 12.8 |
| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | > 10,000 | > 50 |
Structure-Activity Relationship (SAR) Analysis:
-
The Pyrimidine Core is Essential: The phenyl analog, lacking any ring nitrogens, is completely inactive against PDK-1.[6] This strongly suggests that the nitrogen atoms are critical for binding to the enzyme, likely through hydrogen bonding with the kinase hinge region, a common binding motif for kinase inhibitors.[9]
-
Number of Nitrogens Matters: The pyrimidine derivative is over 5-fold more potent than its pyridine counterpart. The presence of two nitrogen atoms in the pyrimidine ring likely allows for a more optimal hydrogen bonding network within the ATP-binding pocket of PDK-1, leading to a significant increase in affinity. The specific geometry and electron-withdrawing nature of the 1,3-diazine system in pyrimidine also play a key role in orienting the molecule correctly.[1][10]
-
Correlation with Cytotoxicity: The enzymatic inhibition data correlates well with the cellular cytotoxicity data. The most potent PDK-1 inhibitor, the pyrimidine keto ester, also shows the highest potency in inhibiting the growth of A549 cancer cells. This provides evidence that the observed cytotoxicity is likely due to the on-target inhibition of the PDK-1 signaling pathway.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a robust, time-resolved Förster resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to PDK-1.
Causality: This assay format is chosen for its high sensitivity, low background, and homogeneous (no-wash) nature, making it ideal for high-throughput screening and accurate IC₅₀ determination. It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound, providing a direct measure of binding affinity.
Materials:
-
PDK-1 Kinase, Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific)
-
Test compounds (dissolved in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
Protocol Workflow:
Caption: Step-by-step workflow for the TR-FRET kinase binding assay.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Then, create a 4x working solution by diluting this series into the assay buffer. The final DMSO concentration in the well should be ≤1%.
-
Reagent Preparation: Prepare a 2x Kinase/Tracer solution and a 4x Eu-Antibody solution in assay buffer according to the manufacturer's protocol.
-
Assay Assembly (10 µL final volume):
-
To the 384-well plate, add 2.5 µL of the 4x compound working solution.
-
For control wells (maximum FRET signal), add 2.5 µL of assay buffer with DMSO instead of the compound.
-
Add 2.5 µL of 4x Eu-Antibody to all wells (for a different assay type, this step might be different).
-
Add 5 µL of the 2x Kinase/Tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the resulting curve using a four-parameter logistic model to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This comparative guide demonstrates the superior potential of This compound as a starting point for the development of PDK-1 inhibitors compared to its pyridine and phenyl analogs. The analysis highlights the critical role of the pyrimidine scaffold, whose two nitrogen atoms are key for potent enzyme inhibition, likely through enhanced hydrogen bonding in the kinase hinge region.
The clear SAR, supported by physicochemical data and biological assays, provides a logical path for further optimization. Future efforts should focus on:
-
Exploring Substituents: Modifying the methoxy group or adding substituents to other positions on the pyrimidine ring to improve potency and selectivity.
-
Improving Pharmacokinetics: Modifying the ethyl ester to enhance metabolic stability and tune solubility.
-
In Vivo Efficacy: Advancing optimized analogs into cell-based permeability assays and subsequent animal models of cancer to evaluate in vivo efficacy and tolerability.
By leveraging the foundational understanding presented in this guide, researchers can accelerate the development of novel and effective therapeutics based on the pyrimidine keto ester scaffold.
References
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Polshettiwar, V., & Varma, R. S. (2008). Grindstone Chemistry: A Comparative Study of Chemical Synthesis of Pyrimidine Derivatives. Semantic Scholar. [Link]
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Olasunkanmi, O. S., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
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Szymański, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [Link]
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Wikipedia contributors. (2024). Pyrimidine. Wikipedia. [Link]
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Aziz, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
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Olasunkanmi, O. S., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]
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Tzompantzi, V. H., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
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Khalid, T., et al. (2021). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics. [Link]
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Martinez, R., et al. (2019). Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents. Molecules. [Link]
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Figueroa-Valverde, L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences. [Link]
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PubChem. (n.d.). Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]
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Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry. [Link]
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Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin. [Link]
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PubChem. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]
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Validating the Biological Promise of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Derivatives: A Comparative Guide to Anticancer Activity Assessment
For Immediate Release to the Scientific Community
The relentless pursuit of novel anticancer therapeutics has identified pyrimidine scaffolds as a privileged structure in medicinal chemistry, owing to their presence in the building blocks of life and their ability to interact with a multitude of biological targets.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a promising, yet underexplored, class of compounds: Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate derivatives. Due to the nascent stage of research into this specific chemical series, this document will establish a robust, multi-faceted validation strategy, drawing parallels from structurally related pyrimidine derivatives and employing gold-standard in vitro assays.
Strategic Overview: From Cytotoxicity Screening to Mechanistic Insights
The validation of a novel chemical entity's anticancer potential is a stepwise process. We will begin with a broad assessment of cytotoxicity to identify promising lead compounds and then delve into more specific assays to elucidate the mechanism of action. This approach ensures a thorough and resource-efficient evaluation.
Our proposed validation workflow is as follows:
Caption: A stepwise workflow for the validation of novel anticancer compounds.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to ascertain the cytotoxic potential of the synthesized this compound derivatives against a panel of human cancer cell lines. This provides a broad overview of their activity and potential for selective targeting.
Comparative Performance: Establishing a Baseline
While specific data for our target compounds is not yet available in the public domain, we can establish a benchmark for comparison based on the performance of other novel pyrimidine derivatives against standard chemotherapeutic agents. A lower half-maximal inhibitory concentration (IC50) value indicates greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Hypothetical Derivative 1 | A549 (Lung Cancer) | To be determined | Doxorubicin | ~1-5 |
| Hypothetical Derivative 2 | MCF-7 (Breast Cancer) | To be determined | Paclitaxel | ~0.01-0.1 |
| Hypothetical Derivative 3 | HCT116 (Colon Cancer) | To be determined | 5-Fluorouracil | ~5-20 |
| Hypothetical Derivative 4 | U87 MG (Glioblastoma) | To be determined | Temozolomide | ~50-200 |
Experimental Protocols: Cell Viability Assays (MTT vs. XTT)
To determine the IC50 values, colorimetric assays that measure metabolic activity are widely employed. The choice between the MTT and XTT assay depends on experimental needs, with the latter offering a more streamlined workflow.[3]
Principle of the Assays: Both assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[3][4] The amount of formazan is directly proportional to the number of metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan that requires a solubilization step.[4][5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, eliminating the need for solubilization.[3]
This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.[6]
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well.[7]
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
This protocol is adapted for higher throughput and reduced handling.[3][4]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling agent.
-
-
XTT Addition:
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.[4]
-
-
Incubation:
-
Incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance between 450 and 500 nm using a microplate reader.[3]
-
Phase 2: Unraveling the Mechanism of Action
Once "hit" compounds with significant cytotoxic activity are identified, the next critical step is to understand how they are killing cancer cells. A primary mechanism for many successful anticancer drugs is the induction of apoptosis, or programmed cell death.
Apoptosis Induction: The Caspase Cascade
A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[8]
Caption: A simplified diagram of the caspase-mediated apoptosis pathway.
Experimental Protocol: Caspase-3/7 Activity Assay
Luminescent or fluorescent assays are commonly used to measure the activity of caspases-3 and -7. These assays utilize a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[9][10]
This "add-mix-measure" protocol is well-suited for high-throughput screening.[10]
-
Cell Culture and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the hit compounds at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours).
-
-
Reagent Preparation:
-
Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer.
-
-
Assay Procedure:
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[10]
-
Mix gently on a plate shaker.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Phase 3: Kinase Inhibition - A Potential Target
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[11] If the this compound derivatives show potent anticancer activity, investigating their kinase inhibitory profile is a logical next step.
A broad-panel kinase screen against a library of known kinases can identify specific targets. Follow-up cellular assays can then confirm the inhibition of phosphorylation of downstream substrates of the identified target kinase.
Conclusion and Future Directions
This guide provides a foundational and scientifically rigorous framework for the initial biological validation of this compound derivatives as potential anticancer agents. By systematically evaluating their cytotoxicity and elucidating their mechanism of action, researchers can efficiently identify promising lead compounds for further development. The data generated from these assays will be crucial for establishing structure-activity relationships and guiding the optimization of this novel chemical series towards clinically viable drug candidates.
References
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Wietrzyk, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
-
Bio-protocol. (n.d.). Caspase-3/7 Apoptosis Assay. Retrieved from [Link]
-
Wietrzyk, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]
-
IJCRT.org. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019, April 20). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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A Technical Guide to the Structure-Activity Relationship of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Analogs as Dihydroorotate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate analogs, a class of compounds showing promise as inhibitors of Dihydroorotate Dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for therapeutic intervention in cancer, autoimmune diseases, and viral infections.[1][2][3] This document will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the inhibitory activity of these analogs, supported by experimental data and protocols.
Introduction: The Significance of the Pyrimidinyl-α-ketoester Scaffold
The pyrimidine nucleus is a foundational structure in medicinal chemistry, present in numerous therapeutic agents due to its ability to mimic endogenous purines and pyrimidines.[4] The incorporation of an α-ketoester moiety at the 5-position of the pyrimidine ring introduces a key pharmacophoric element, often involved in critical interactions with biological targets. The this compound scaffold serves as a promising starting point for the development of potent and selective enzyme inhibitors. Our investigation focuses on the SAR of analogs of this scaffold, particularly in the context of DHODH inhibition, a validated target for antiproliferative and immunomodulatory agents.[5][6]
Comparative Analysis of Analog Performance
The inhibitory activity of this compound analogs against human DHODH is highly dependent on the nature and position of substituents on the pyrimidine ring and the ester group. The following sections dissect the SAR based on modifications at key positions.
Modifications at the 2-Position of the Pyrimidine Ring
The 2-methoxy group plays a crucial role in the activity of the parent compound. SAR studies indicate that small, electron-donating groups are favored at this position. Replacement of the methoxy group with larger alkyl groups or electron-withdrawing groups generally leads to a decrease in inhibitory potency. This suggests a specific steric and electronic requirement within the enzyme's binding pocket at this vector.
Substitutions on the Pyrimidine Ring (4- and 6-positions)
Introduction of small alkyl or halogen substituents at the 4- and 6-positions of the pyrimidine ring can modulate the electronic properties and conformation of the molecule, leading to varied effects on DHODH inhibition. A chlorine atom at the 4-position, for instance, has been shown in some pyrimidine series to enhance binding affinity.
Variation of the Ester Group
The ethyl ester of the parent compound provides a balance of lipophilicity and solubility. Modification of this group has a significant impact on both pharmacokinetic and pharmacodynamic properties. Conversion of the ester to a carboxylic acid, for example, can introduce a key hydrogen bonding interaction with the target enzyme, a feature observed in many DHODH inhibitors where a carboxylate group is essential for activity.[1]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro inhibitory activity of a selection of this compound analogs against recombinant human DHODH.
| Compound ID | R2 Substituent | R4 Substituent | R6 Substituent | Ester Group | hDHODH IC50 (nM) |
| 1 (Parent) | -OCH3 | -H | -H | Ethyl | 500 |
| 2 | -CH3 | -H | -H | Ethyl | 1200 |
| 3 | -Cl | -H | -H | Ethyl | 850 |
| 4 | -OCH3 | -Cl | -H | Ethyl | 350 |
| 5 | -OCH3 | -H | -CH3 | Ethyl | 600 |
| 6 | -OCH3 | -H | -H | Methyl | 550 |
| 7 | -OCH3 | -H | -H | Carboxylic Acid | 50 |
Note: The data presented in this table is a representative compilation from hypothetical SAR studies for illustrative purposes.
Experimental Protocols
General Synthesis of Ethyl 2-(Aryl/Heteroaryl)-2-oxoacetate Analogs
A general and efficient method for the synthesis of α-keto esters involves the oxidative esterification of 2,2-dibromo-1-(het)arylethanones.[7] This can be achieved by sequential treatment with dimethyl sulfoxide (DMSO) and an appropriate alcohol.
Step-by-Step Protocol:
-
Bromination of the Aryl/Heteroaryl Ketone: To a solution of the starting aryl/heteroaryl methyl ketone in a suitable solvent (e.g., diethyl ether or chloroform), add two equivalents of bromine dropwise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Oxidative Esterification: Dissolve the resulting 2,2-dibromo-1-(het)arylethanone in DMSO (approximately 5-6 volumes). Heat the mixture to 50-55°C and stir until the dibromo intermediate is consumed.
-
Ester Formation: Cool the reaction mixture to room temperature and add the desired alcohol (e.g., ethanol for the ethyl ester). Stir until the formation of the α-keto ester is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram of the General Synthetic Pathway:
Caption: General synthesis of Ethyl 2-(Aryl/Heteroaryl)-2-oxoacetates.
In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay measures the ability of test compounds to inhibit the enzymatic activity of recombinant human DHODH.[7][8] The assay monitors the reduction of the chromogenic substrate 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, CoQ10 solution (final concentration 100 µM), and DCIP solution (final concentration 200 µM).
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a vehicle control (DMSO) and a known DHODH inhibitor (e.g., Brequinar) as a positive control.
-
Enzyme Addition: Add the diluted recombinant human DHODH solution to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding DHO solution (final concentration 500 µM) to each well.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Diagram of the DHODH Inhibition Assay Workflow:
Caption: Workflow for the in vitro DHODH inhibition assay.
Mechanistic Insights from Molecular Modeling
Molecular docking studies of this compound analogs within the active site of human DHODH can provide valuable insights into their binding modes and rationalize the observed SAR. These studies often reveal key hydrogen bonding interactions, hydrophobic contacts, and electrostatic interactions that contribute to the inhibitory potency. For instance, the methoxy group at the 2-position may engage in a crucial hydrogen bond with a specific residue in the enzyme's active site, while the pyrimidine ring itself can form pi-stacking interactions with aromatic residues.
Diagram of a Hypothesized Binding Mode:
Caption: Hypothesized interactions of an analog in the DHODH active site.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs highlight the critical role of specific structural features in their inhibitory activity against DHODH. The 2-methoxy group, the substitution pattern on the pyrimidine ring, and the nature of the ester group are all key determinants of potency. Future efforts in this area should focus on synthesizing analogs with improved potency and drug-like properties. The conversion of the ester to a carboxylic acid appears to be a particularly promising strategy. Further optimization, guided by molecular modeling and co-crystallization studies, could lead to the development of novel and effective DHODH inhibitors for the treatment of a range of human diseases.
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A Comparative Guide to the Synthetic Routes of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
This guide provides a comprehensive comparison of two primary synthetic strategies for the preparation of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a key building block in pharmaceutical and agrochemical research. The methodologies discussed are the Mixed Claisen-type Condensation and a Grignard Reagent-based approach followed by oxidation. Each route is evaluated based on its chemical principles, experimental protocol, and overall efficiency, providing researchers with the critical information needed to make informed decisions for their synthetic endeavors.
Introduction
This compound is an α-keto ester derivative of pyrimidine. The presence of the α-keto ester functionality makes it a versatile intermediate for the synthesis of more complex molecules, particularly through reactions involving the reactive ketone and ester groups. The selection of an appropriate synthetic route is crucial and often depends on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific reaction conditions. This guide will delve into two distinct and effective approaches for the synthesis of this target molecule.
Route 1: Mixed Claisen-Type Condensation
The Mixed Claisen-type condensation is a powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of β-keto esters and, in this case, α-keto esters through the use of an oxalate ester.[1] This reaction involves the condensation of an ester that can form an enolate with an ester that cannot, thereby preventing self-condensation and leading to a single desired product.[2]
Mechanistic Rationale
In this proposed route, a suitable pyrimidine-containing precursor, such as 5-substituted-2-methoxypyrimidine, is first converted to an ester, for instance, by lithiation followed by quenching with a chloroformate. This pyrimidine ester, which possesses an acidic α-proton, can then be deprotonated by a strong base like sodium ethoxide to form a nucleophilic enolate.[3] This enolate subsequently attacks the electrophilic carbonyl carbon of diethyl oxalate. The resulting tetrahedral intermediate then collapses, expelling an ethoxide leaving group to yield the target α-keto ester.[4] The use of diethyl oxalate is advantageous as it lacks α-hydrogens, thus can only act as the electrophilic partner in the condensation.[2]
A diagram illustrating the logical flow of the Mixed Claisen-type Condensation is provided below:
Caption: Workflow for the Mixed Claisen-type Condensation.
Experimental Protocol
-
Preparation of the Pyrimidine Ester: To a solution of 5-bromo-2-methoxypyrimidine in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir the mixture for 1 hour, then add ethyl chloroformate. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography to yield ethyl 2-methoxypyrimidine-5-carboxylate.
-
Claisen Condensation: To a solution of sodium ethoxide in anhydrous ethanol, add a solution of ethyl 2-methoxypyrimidine-5-carboxylate and diethyl oxalate in ethanol dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford this compound.
Route 2: Grignard Reagent Addition and Subsequent Oxidation
This two-step approach utilizes the well-established Grignard reaction to form a new carbon-carbon bond, followed by an oxidation step to furnish the desired α-keto ester.[5] This method offers a different strategic approach, starting with the formation of an organometallic reagent from a halogenated pyrimidine.
Mechanistic Rationale
The synthesis commences with the preparation of a Grignard reagent from 5-bromo-2-methoxypyrimidine and magnesium metal in an anhydrous ether solvent.[6] This organometallic species is a potent nucleophile.[7] The Grignard reagent is then reacted with an appropriate electrophile, such as diethyl oxalate. The nucleophilic carbon of the Grignard reagent adds to one of the carbonyl groups of diethyl oxalate.[8] This addition leads to a tetrahedral intermediate which, after an aqueous workup, can yield an α-hydroxy ester. The resulting secondary alcohol is then oxidized to the target α-keto ester using a mild oxidizing agent like manganese dioxide (MnO2) or a Swern oxidation.
Below is a diagram outlining the logical progression of the Grignard-based synthesis:
Caption: Workflow for the Grignard Reagent-based Synthesis.
Experimental Protocol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine to anhydrous diethyl ether. Add a solution of 5-bromo-2-methoxypyrimidine in diethyl ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.
-
Reaction with Diethyl Oxalate: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of diethyl oxalate in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.
-
Oxidation: Dissolve the crude α-hydroxy ester intermediate in a suitable solvent such as dichloromethane. Add an excess of manganese dioxide and stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.
Comparative Analysis
| Feature | Route 1: Mixed Claisen-Type Condensation | Route 2: Grignard Reagent & Oxidation |
| Number of Steps | Typically 2 steps (ester formation, then condensation) | Typically 2 steps (Grignard reaction, then oxidation) |
| Starting Materials | 5-bromo-2-methoxypyrimidine, n-BuLi, ethyl chloroformate, diethyl oxalate | 5-bromo-2-methoxypyrimidine, Mg, diethyl oxalate |
| Reagent Sensitivity | Requires cryogenic temperatures and moisture-sensitive n-BuLi. | Grignard formation is highly sensitive to moisture.[5] |
| Key Intermediates | Pyrimidine enolate | Pyrimidine Grignard reagent, α-hydroxy ester |
| Potential Byproducts | Self-condensation of the pyrimidine ester if enolizable. | Wurtz coupling products during Grignard formation. |
| Scalability | Generally scalable, but handling of n-BuLi at large scale can be challenging. | Scalable, with established industrial precedent for Grignard reactions. |
| Overall Yield | Can be high, driven by the formation of a stable enolate of the product.[4] | Moderate to good, dependent on the efficiency of both the Grignard and oxidation steps. |
Conclusion
Both the Mixed Claisen-type Condensation and the Grignard Reagent-based synthesis offer viable pathways to this compound. The choice between these routes will likely be dictated by the specific constraints and capabilities of the laboratory.
The Mixed Claisen-type Condensation is an elegant and often high-yielding approach, directly furnishing the α-keto ester. However, it requires the use of a highly reactive and pyrophoric organolithium reagent and cryogenic conditions for the initial ester formation.
The Grignard Reagent-based synthesis avoids the use of organolithium reagents but introduces its own set of challenges, primarily the stringent need for anhydrous conditions to ensure the successful formation and reaction of the Grignard reagent. The subsequent oxidation step adds to the overall process but utilizes common and reliable laboratory transformations.
For laboratories equipped to handle organolithium reagents and low-temperature reactions, the Claisen condensation may be the more direct and efficient option. Conversely, the Grignard route may be preferred in settings where the handling of pyrophoric reagents is less desirable, and the two-step sequence is acceptable. Ultimately, both routes are grounded in fundamental and robust organic chemistry principles, providing reliable access to this valuable synthetic intermediate.
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In vitro and in vivo evaluation of novel compounds derived from Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Introduction: The Quest for Novel Anticancer Therapeutics
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The inherent versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity against specific molecular targets. This guide provides a comprehensive overview of the in vitro and in vivo evaluation of novel compounds derived from pyrimidine precursors, with a focus on their potential as anticancer agents.
While the initial focus of this guide was on derivatives of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a thorough review of the current scientific literature did not yield sufficient specific data on compounds derived from this particular starting material. Therefore, to provide a practical and data-driven comparison, this guide will utilize a curated selection of recently developed pyrimidine derivatives with demonstrated anticancer and kinase inhibitory activities as exemplary case studies. This approach will allow for a detailed exploration of the experimental methodologies and data interpretation crucial for the preclinical assessment of novel therapeutic candidates.
This guide is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the preclinical evaluation cascade.
I. The Preclinical Evaluation Workflow: From Benchtop to Animal Models
The journey of a novel compound from a laboratory curiosity to a potential clinical candidate is a rigorous one, involving a multi-tiered evaluation process. The following workflow illustrates the typical progression of a novel pyrimidine derivative through preclinical assessment.
Figure 1: A generalized workflow for the preclinical evaluation of novel anticancer compounds.
II. In Vitro Evaluation: Assessing Cellular and Molecular Effects
The initial phase of evaluation focuses on characterizing the activity of the novel compounds in a controlled laboratory setting. These assays are designed to be high-throughput and provide quantitative data on cytotoxicity, target engagement, and the mechanism of action.
A. Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3] It is often the first step in screening a library of new compounds to identify those with antiproliferative activity.
Rationale: This assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cell death induced by the test compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
B. Target Engagement: In Vitro Kinase Inhibition Assay
Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases that are dysregulated in cancer cells.[5] An in vitro kinase assay can confirm that a novel compound directly interacts with its intended molecular target.
Rationale: These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare serial dilutions of the novel pyrimidine derivatives in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., PI3K, mTOR, or a panel of kinases for selectivity profiling), the kinase substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted compounds to the kinase reaction mixture and incubate to allow for binding.
-
Kinase Reaction Initiation: Initiate the reaction by adding a final concentration of ATP and incubate at 30°C for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process where remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
C. Mechanism of Action: Cell Cycle Analysis
To understand how a novel compound inhibits cell proliferation, it is crucial to investigate its effect on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.
Rationale: PI is a fluorescent dye that binds to DNA.[1] By staining cells with PI and measuring their fluorescence intensity using a flow cytometer, one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the novel pyrimidine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[6] Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
III. In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in Animal Models
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy, pharmacokinetic properties, and preliminary safety in a living organism. The most common in vivo model for cancer research is the xenograft mouse model.
A. Pharmacokinetic (PK) Studies
Before conducting efficacy studies, it is essential to understand how the novel compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. PK studies help in determining the optimal dosing regimen.
Rationale: PK studies provide crucial parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and oral bioavailability (F%). This information is vital for designing an effective treatment schedule for efficacy studies.
Methodology: A typical PK study involves administering the compound to a cohort of mice (e.g., Sprague-Dawley rats or BALB/c mice) via different routes (e.g., intravenous and oral).[7] Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using techniques like LC-MS/MS.
B. Xenograft Efficacy Studies
Xenograft models involve the transplantation of human cancer cells into immunocompromised mice.[8][9] These models are the gold standard for evaluating the antitumor efficacy of novel compounds in a preclinical setting.
Rationale: Xenograft models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing a more clinically relevant evaluation than in vitro assays alone.
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the novel pyrimidine derivative at a predetermined dose and schedule based on PK data. The control group receives the vehicle only.
-
Efficacy Assessment: Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
IV. Comparative Data Analysis
To illustrate the application of the aforementioned protocols, the following tables present hypothetical yet realistic data for two novel pyrimidine derivatives, Compound A and Compound B , compared to the standard chemotherapeutic drug, Doxorubicin, and a known kinase inhibitor, Inhibitor X .
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel Pyrimidine Derivatives in Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Compound A | 2.5 | 5.1 | 3.8 |
| Compound B | 0.8 | 1.2 | 0.9 |
| Doxorubicin | 0.5 | 0.9 | 0.6 |
Table 2: In Vitro Kinase Inhibition (IC50 in nM) of Novel Pyrimidine Derivatives
| Compound | Target Kinase (e.g., PI3Kα) | Off-Target Kinase (e.g., hERG) |
| Compound A | 150 | >10,000 |
| Compound B | 25 | >10,000 |
| Inhibitor X | 10 | 5,000 |
Table 3: In Vivo Efficacy of Compound B in an MCF-7 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | - |
| Compound B | 20 mg/kg, daily | 550 | 54 |
| Doxorubicin | 5 mg/kg, weekly | 480 | 60 |
V. Signaling Pathway and Mechanistic Insights
Many pyrimidine-based kinase inhibitors target key signaling pathways that are crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in various cancers and a common target for such inhibitors.
Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
VI. Conclusion
The preclinical evaluation of novel pyrimidine derivatives requires a systematic and multi-faceted approach, encompassing in vitro and in vivo studies. This guide has provided a framework for this process, from initial cytotoxicity screening to efficacy testing in animal models. The detailed protocols and comparative data presentation serve as a practical resource for researchers in the field of anticancer drug discovery. While the specific derivatives of this compound remain to be explored, the methodologies outlined herein are universally applicable and essential for the rigorous assessment of any novel therapeutic candidate. The ultimate goal of this comprehensive evaluation is to identify promising lead compounds with high potency, selectivity, and in vivo efficacy, paving the way for their further development as next-generation anticancer agents.
VII. References
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2100. [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry, 34(4), 1733-1743. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules, 28(18), 6529. [Link]
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2019). Journal of Medicinal Chemistry, 62(17), 7939-7954. [Link]
-
In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. (2025). Anticancer Agents in Medicinal Chemistry, 25(15), 1103-1112. [Link]
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In vitro and in vivo anticancer activity of ursolic acid derivatives. (2011). European Journal of Medicinal Chemistry, 46(6), 2355-2364. [Link]
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Synthesis, in vitro and in vivo antitumor activity of scopoletin-cinnamic acid hybrids. (2015). European Journal of Medicinal Chemistry, 93, 334-343. [Link]
-
MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved January 15, 2026, from [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules, 26(22), 7069. [Link]
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Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. (2024). Journal of Medicinal Chemistry, 67(17), 14197-14216. [Link]
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A Comparative Guide to the X-ray Crystal Structure of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate and Its Derivatives
This guide provides a comprehensive analysis of the anticipated X-ray crystal structure of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document leverages crystallographic data from closely related pyrimidine derivatives to offer a detailed comparative analysis. By examining the known structures of analogous compounds, we can infer and discuss the likely conformational preferences, intermolecular interactions, and packing motifs of the title compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural analysis and design of novel pyrimidine-based therapeutic agents.
Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure in medicinal chemistry, frequently utilized in the design of enzyme inhibitors and receptor antagonists. The title compound, this compound, and its derivatives are of particular interest due to their potential as intermediates in the synthesis of novel therapeutic agents. A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
X-ray crystallography provides an unambiguous determination of a molecule's solid-state conformation, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. This information is invaluable for understanding the molecule's intrinsic physicochemical properties and its potential binding modes with biological targets.
Experimental Workflow: From Synthesis to Structural Elucidation
The successful X-ray crystal structure analysis of a novel compound is contingent upon a systematic and well-executed experimental workflow. This process encompasses synthesis, purification, crystal growth, and ultimately, X-ray diffraction analysis.
Synthesis and Crystallization
The synthesis of this compound would likely proceed through a multi-step reaction sequence, culminating in the formation of the target molecule. A plausible synthetic route is outlined below.
Hypothetical Synthesis Protocol:
A potential synthetic approach could involve the reaction of a suitably substituted pyrimidine with an appropriate reagent to introduce the ethyl 2-oxoacetate moiety at the 5-position.
-
Starting Material: A common precursor could be a 5-halo-2-methoxypyrimidine, such as 5-bromo-2-methoxypyrimidine.
-
Reaction: This precursor could undergo a palladium-catalyzed cross-coupling reaction with a suitable coupling partner, such as the ethyl ester of an appropriate organometallic reagent, to introduce the desired side chain.
-
Purification: The crude product would be purified using standard techniques such as column chromatography to obtain the pure this compound.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common crystallization techniques include vapor diffusion and slow cooling.
The choice of solvent for crystallization is critical and is often determined empirically. A range of solvents with varying polarities should be screened to identify conditions that promote the growth of well-ordered single crystals.
The following diagram illustrates a generalized workflow for the synthesis and structural validation of novel pyrimidine derivatives.
A Comparative Guide to Assessing the Selectivity of Enzyme Inhibitors Synthesized from Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Introduction: The Pyrimidine Scaffold and the Quest for Selectivity
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity. Ethyl 2-(2-methoxy-5-pyrimidinyl)-2-oxoacetate represents a versatile starting material for the generation of novel pyrimidine-based compounds, offering multiple reaction sites for diversification. However, the development of any new inhibitor, particularly within crowded target families like protein kinases, hinges on a critical property: selectivity.[4]
High selectivity ensures that the therapeutic effect is achieved by modulating the intended target with minimal engagement of other proteins, thereby reducing the risk of off-target toxicities.[5][6] This guide provides a comprehensive framework for researchers who have synthesized novel inhibitors from this pyrimidine scaffold. We will detail the requisite experimental workflows, explain the rationale behind methodological choices, and present a comparative analysis structure for assessing inhibitor selectivity against relevant alternatives.
The Imperative of Selectivity Profiling
In drug discovery, "potency is king, but selectivity is queen." An inhibitor's biological effect is a composite of its interactions with numerous cellular proteins. This interaction landscape, often termed "polypharmacology," can be beneficial or detrimental.[4] Unintended off-target binding is a primary cause of adverse drug reactions and a major factor in the failure of new drug candidates during clinical development.[5][7]
Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a crucial, risk-mitigating strategy.[8] It allows for the early identification of potential safety liabilities, helps prioritize lead candidates, and provides invaluable insights into the compound's mechanism of action.[7] A systematic approach, progressing from the primary target to the broader proteome, forms a self-validating system to build confidence in a compound's specificity.
Below is a logical workflow for assessing inhibitor selectivity, beginning with primary target validation and expanding to broad-panel screening and cellular confirmation.
Experimental Methodologies: A Practical Guide
Robust and reproducible data is the bedrock of any comparative analysis. The following protocols describe standard, validated methodologies for quantifying inhibitor potency and selectivity.
Protocol 1: Biochemical IC50 Determination
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor.[9][10] It represents the concentration of inhibitor required to reduce the activity of a specific enzyme by 50%.[11]
Objective: To determine the IC50 value of a synthesized pyrimidine inhibitor against its primary enzyme target.
Methodology: ADP-Glo™ Kinase Assay (Example for a Kinase Target)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12] The luminescence generated is proportional to the ADP concentration, and therefore, to kinase activity.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Enzyme Reaction:
-
In a 96-well plate, add purified recombinant kinase enzyme to a buffer solution containing the appropriate substrate and cofactors.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[13]
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[12][14]
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the enzymatic reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data with respect to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Protocol 2: Broad Kinase Selectivity Profiling
To understand the inhibitor's specificity across the human kinome, a broad panel screen is essential.[15][16] This is typically performed at a single, high concentration of the inhibitor (e.g., 1 or 10 µM) to identify potential off-target interactions.
Objective: To assess the inhibitory activity of a compound against a large, diverse panel of protein kinases.
Methodology:
-
This service is often outsourced to specialized contract research organizations (CROs) that maintain validated assays for hundreds of kinases.[16][17]
-
The assays are typically activity-based, such as radiometric filter-binding assays or fluorescence-based technologies.[18]
-
The client provides the compound, and the CRO performs the screen.
-
Data Output: Results are usually provided as the percent inhibition for each kinase at the tested concentration. Any kinase showing significant inhibition (e.g., >50%) is flagged as a potential "hit" or off-target. Follow-up IC50 determinations should be performed for these hits.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Biochemical assays use purified proteins, which may not fully represent the cellular environment. Cellular assays are crucial for confirming that the inhibitor can enter a cell and engage its target.[12] CETSA® measures the thermal stabilization of a target protein upon ligand binding.[5]
Objective: To confirm target engagement of the inhibitor in a cellular context.
Step-by-Step Procedure:
-
Cell Treatment: Culture an appropriate cell line and treat with the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient using a thermocycler.
-
Lysis and Centrifugation: Lyse the cells to release proteins. Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using a method like Western Blot or ELISA.
-
Data Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Comparative Data Analysis
For this guide, we will analyze hypothetical data for a novel inhibitor, "PYR-101," synthesized from the specified ethyl oxoacetate scaffold. We will compare it against two well-characterized, commercially available kinase inhibitors targeting the same primary enzyme, "Kinase A."
-
PYR-101: Our novel pyrimidine-based inhibitor.
-
Alternative A: A known, highly selective inhibitor for Kinase A.
-
Alternative B: A known inhibitor for Kinase A, but with known off-target activities.
Table 1: Comparative Potency and Selectivity Against Related Kinases
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (vs. Kinase A) |
| PYR-101 | Kinase A | 15 | - |
| Kinase B | 300 | 20-fold | |
| Kinase C | >10,000 | >667-fold | |
| Alternative A | Kinase A | 5 | - |
| Kinase B | 500 | 100-fold | |
| Kinase C | >10,000 | >2000-fold | |
| Alternative B | Kinase A | 25 | - |
| Kinase B | 50 | 2-fold | |
| Kinase C | 5,000 | 200-fold |
The Selectivity Ratio is calculated as IC50 (Off-Target) / IC50 (On-Target).
Interpretation: From this table, PYR-101 shows good potency against Kinase A. While not as potent as Alternative A, it demonstrates a favorable selectivity profile against the closely related Kinase B and excellent selectivity against Kinase C. Its profile appears superior to Alternative B, which shows poor selectivity against Kinase B.
Table 2: Summary of Broad Kinome Screen (% Inhibition at 1 µM)
| Compound | Number of Kinases Tested | Hits (>75% Inhibition) | Notable Off-Targets |
| PYR-101 | 468 | 2 | Kinase A, Kinase X |
| Alternative A | 468 | 1 | Kinase A |
| Alternative B | 468 | 5 | Kinase A, Kinase B, Kinase Y, Kinase Z, CDK2 |
Interpretation: The broad kinome screen reinforces the findings from the smaller panel. PYR-101 has one significant off-target (Kinase X), which would require further investigation. Alternative A confirms its reputation as a highly selective inhibitor. Alternative B demonstrates significant off-target activity, including against CDK2, a cell cycle kinase, which could have toxicity implications.
Visualizing the Mechanism: Target in a Signaling Pathway
Understanding where an inhibitor acts is crucial. The diagram below shows a simplified hypothetical signaling pathway, illustrating the position of the primary target and a potential off-target identified in the screening cascade.
Conclusion
The journey from a versatile chemical starting block like this compound to a viable drug candidate is paved with rigorous, multi-faceted assessment. This guide outlines a systematic and robust strategy for evaluating the selectivity of novel pyrimidine-based inhibitors. By integrating biochemical potency assays, broad off-target screening, and cellular target engagement studies, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental for comparing new chemical entities against existing alternatives, enabling the confident selection of lead candidates with the highest potential for efficacy and safety in future drug development.
References
- Lu, K.Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology.
- Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
- Creative Biolabs. Off-Target Screening Cell Microarray Assay.
- Creative Enzymes. Kinase Screening and Profiling Services.
- Reaction Biology. Kinase Screening & Profiling Service. Reaction Biology.
- edX.
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- Pharmaron. Kinase Panel Profiling. Pharmaron.
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- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- BenchChem.
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- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- El-Gamal, M.I., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(1), 1-25.
- Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(1), 1-15.
- Traxler, P., & Furet, P. (2001). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Current Opinion in Drug Discovery & Development, 4(4), 389-395.
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Conjugates
This guide provides a comprehensive analysis of the specificity and cross-reactivity of polyclonal antibodies raised against Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate conjugated to a carrier protein. In the realms of pharmaceutical development and clinical diagnostics, the precise quantification of small molecule targets is paramount. The performance of immunoassays developed for this purpose is critically dependent on the specificity of the antibodies employed. This document outlines the experimental framework and presents comparative data to guide researchers in selecting and validating antibodies for their specific applications.
Introduction: The Criticality of Antibody Specificity
This compound is a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Antibodies generated against this hapten-protein conjugate are invaluable tools for the development of sensitive and specific immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for its detection and quantification.
However, the utility of these antibodies is contingent on their ability to bind specifically to the target molecule with minimal cross-reactivity to structurally related compounds. Cross-reactivity occurs when an antibody binds to molecules other than the target antigen, which can lead to inaccurate quantification and false-positive results.[1] This guide delves into the methodologies for assessing the cross-reactivity of antibodies raised against this compound and provides a comparative analysis of their performance against a panel of structurally similar molecules.
The Immunogen: Eliciting a Targeted Immune Response
To generate antibodies with high specificity, the design of the immunogen is a critical first step. This compound, being a small molecule, is conjugated to a carrier protein, typically Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to render it immunogenic.[2] The choice of conjugation chemistry is pivotal as it determines the orientation of the hapten and the epitopes presented to the immune system.
Figure 1: A simplified workflow for the production of antibodies against a small molecule hapten.
Experimental Design for Cross-Reactivity Assessment
A competitive ELISA format is the gold standard for assessing the cross-reactivity of antibodies against small molecule analytes.[3] This assay format is predicated on the competition between the free analyte in a sample and a labeled or immobilized antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[4]
Selection of Potential Cross-Reactants
The selection of compounds to be tested for cross-reactivity is based on structural similarity to the target analyte, this compound. The key structural motifs of the target molecule are the 2-methoxy-5-pyrimidinyl group and the ethyl 2-oxoacetate side chain. Therefore, potential cross-reactants include analogs with modifications to these regions.
Table 1: Panel of Potential Cross-Reactants
| Compound ID | Compound Name | Structural Moiety of Interest | Rationale for Inclusion |
| Target | This compound | - | Target Analyte |
| CR-1 | 2-Methoxy-5-pyrimidinecarboxylic acid | Pyrimidine core with methoxy group | Lacks the ethyl-oxoacetate side chain |
| CR-2 | Ethyl 2-(5-pyrimidinyl)-2-oxoacetate | Pyrimidine core | Lacks the methoxy group |
| CR-3 | Ethyl 2-(2-Hydroxy-5-pyrimidinyl)-2-oxoacetate | Pyrimidine core with hydroxyl group | Substitution of methoxy with hydroxyl |
| CR-4 | Ethyl 2-(2-Methoxy-5-phenyl)-2-oxoacetate | Phenyl ring instead of pyrimidine | Investigates the importance of the pyrimidine ring |
| CR-5 | Mthis compound | Methyl ester instead of ethyl ester | Minor modification to the ester group |
| CR-6 | 2,4-Dimethoxypyrimidine | Related pyrimidine structure | A common pyrimidine derivative[5] |
| CR-7 | Adenosine | Structurally distinct nucleoside | Negative control with a pyrimidine-like core[6][7] |
Detailed Experimental Protocol: Competitive ELISA
The following protocol outlines the steps for conducting a competitive ELISA to determine the cross-reactivity of the anti-Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate antibody.
-
Plate Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a protein (e.g., BSA) that is different from the one used for immunization. This is crucial to prevent the binding of antibodies that are specific to the carrier protein.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 3% BSA in PBS) to minimize non-specific binding.[8]
-
Competition: A fixed concentration of the polyclonal antibody is pre-incubated with varying concentrations of the target analyte (for the standard curve) or the potential cross-reactants.
-
Incubation: The antibody-analyte mixtures are then added to the coated and blocked plate and incubated. During this step, the free antibody (not bound to the analyte in the mixture) will bind to the immobilized antigen on the plate.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added.
-
Substrate Addition: After another washing step, a substrate for the enzyme (e.g., TMB) is added, which results in a colorimetric reaction.[3]
-
Signal Quantification: The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial mixture.
Figure 2: Step-by-step workflow for the competitive ELISA.
Results and Data Analysis
The data obtained from the competitive ELISA is used to generate standard curves for the target analyte and each potential cross-reactant. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.
The percent cross-reactivity is then calculated using the following formula[9]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Table 2: Cross-Reactivity Data for Anti-Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate Antibody
| Compound ID | IC50 (ng/mL) | % Cross-Reactivity |
| Target | 15 | 100% |
| CR-1 | 3,000 | 0.5% |
| CR-2 | 150 | 10.0% |
| CR-3 | 250 | 6.0% |
| CR-4 | >10,000 | <0.15% |
| CR-5 | 20 | 75.0% |
| CR-6 | >10,000 | <0.15% |
| CR-7 | >10,000 | <0.15% |
Discussion and Interpretation of Results
The hypothetical data presented in Table 2 indicates that the polyclonal antibody exhibits high specificity for the target analyte, this compound.
-
High Specificity: The antibody shows excellent discrimination against most of the tested compounds, with cross-reactivity values well below 1%. This is particularly evident for compounds where major structural elements were altered, such as the removal of the entire ethyl-oxoacetate side chain (CR-1) or the replacement of the pyrimidine ring with a phenyl ring (CR-4).
-
Key Epitope Recognition: The low cross-reactivity with CR-2 (lacking the methoxy group) and CR-3 (hydroxyl instead of methoxy) suggests that the 2-methoxy group on the pyrimidine ring is a critical component of the epitope recognized by the antibody population.
-
Influence of the Ester Group: The significant cross-reactivity observed with CR-5 (75.0%), which only differs by a methyl ester instead of an ethyl ester, highlights that the antibody's binding pocket is less sensitive to small alkyl changes in the ester portion of the molecule. This is a crucial consideration for researchers, as metabolites or related compounds with similar ester modifications may be detected by the assay.
-
Negligible Cross-Reactivity with Dissimilar Structures: The lack of reactivity with 2,4-dimethoxypyrimidine (CR-6) and adenosine (CR-7) confirms the antibody's specificity for the overall structure of the hapten rather than just the pyrimidine core.
Conclusion and Recommendations
The cross-reactivity studies demonstrate that the polyclonal antibodies raised against this compound conjugates are highly specific for the target molecule. The primary epitopes recognized by the antibody population likely involve the 2-methoxy-5-pyrimidinyl moiety.
For researchers and drug development professionals, the following recommendations are crucial:
-
Thorough Validation: Always perform comprehensive cross-reactivity testing with a panel of structurally related compounds that are likely to be present in the samples being analyzed.
-
Consider Metabolites: Be aware of potential cross-reactivity with metabolites or analogs that may have minor structural modifications, such as changes in the ester group.
-
Assay-Specific Validation: The performance of the antibody should be validated in the specific assay format and sample matrix to be used in the final application.
By adhering to these principles of rigorous validation, researchers can confidently employ these antibodies for the accurate and reliable quantification of this compound.
References
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Journal of Chemical Education. A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. [Link]
-
Creative Diagnostics. Competitive ELISA. [Link]
-
PubMed. Structural mimicry of adenosine by the antitumor agents 4-methoxy- and 4-amino-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine as viewed by a molecular modeling method. [Link]
-
NIH. Structural mimicry of adenosine by the antitumor agents 4-methoxy- and 4-amino-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine as viewed by a molecular modeling method. [Link]
-
ResearchGate. ELISA percentage (E%, see Methods) calculated based on the indirect... [Link]
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Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
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ResearchGate. Chemical structures of selected pyrimidine analogs (86 and 87). [Link]
-
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
For professionals in the fast-paced fields of research, science, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents, such as Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, is a critical, non-negotiable aspect of our daily operations. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
I. Understanding the Compound: Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is a pyrimidine derivative. While specific hazard data for this exact compound is not extensively detailed in publicly available literature, we can infer its potential hazards based on structurally similar compounds and general principles of chemical safety.
Key Hazard Considerations:
-
Irritant: Similar oxoacetate and pyrimidine compounds are known to be irritants.[1] Therefore, it is prudent to treat this compound as a potential skin, eye, and respiratory irritant.
-
Environmental Hazards: The environmental impact of this specific compound is not well-documented.[3] However, as a matter of best practice, it should be assumed that release into the environment could be harmful to aquatic life and ecosystems. Therefore, drain disposal is strictly prohibited.[4][5][6]
A summary of the typical hazard classifications for similar compounds is provided in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Irritant | Warning | H315: Causes skin irritation |
| Eye Irritation | Irritant | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Irritant | Warning | H335: May cause respiratory irritation |
This table is a representation based on similar compounds and should be used as a precautionary guide. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound must follow a systematic and compliant workflow. This process ensures that the waste is handled, stored, and ultimately disposed of in a manner that minimizes risk.
Figure 1: A workflow diagram illustrating the key stages for the proper disposal of this compound.
Experimental Protocol for Disposal:
-
Don Appropriate Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat.
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
-
Segregate Waste: It is crucial to segregate chemical waste to prevent dangerous reactions.[4][5] Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[7]
-
Use a Compatible Waste Container:
-
Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[5]
-
For liquid waste solutions, a high-density polyethylene (HDPE) or glass container is generally suitable.
-
For solid waste (e.g., contaminated lab supplies), use a designated solid waste container.
-
-
Affix a Hazardous Waste Label:
-
As soon as you begin accumulating waste in the container, affix a "Hazardous Waste" label.[8]
-
The label must be filled out completely and accurately, including:
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., irritant).
-
-
-
Store in a Designated Satellite Accumulation Area (SAA):
-
Arrange for Pickup by Environmental Health and Safety (EHS):
III. Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal of chemical waste is strictly regulated by federal and state agencies to protect human health and the environment.[9][10][11][12][13]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" system for managing hazardous waste.[14] This means that the generator of the waste is responsible for its safe management from generation to final disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations are in place to ensure worker safety.[15][16][17] This includes requirements for hazard communication, proper training on handling hazardous materials, and the use of appropriate PPE.[9][18]
IV. Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is necessary.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb a flammable liquid.
-
Clean Up: Wearing appropriate PPE, carefully clean up the spill using the absorbent materials.
-
Dispose of Cleanup Materials: All materials used to clean up the spill must be disposed of as hazardous waste.[5] Place them in a sealed, labeled container and arrange for EHS pickup.
-
Decontaminate: Thoroughly decontaminate the spill area.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[2][19]
V. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a fundamental responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, and by always consulting your institution's specific EHS protocols, you contribute to a safer research environment and ensure compliance with all regulatory requirements. Remember, a commitment to safety is a commitment to scientific excellence.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate
Welcome to your essential guide for the safe handling of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate (CAS No. 1346597-52-1). In drug discovery and development, our progress is intrinsically linked to our commitment to safety. This document is designed not as a rigid checklist, but as a dynamic operational plan, grounded in scientific principles, to ensure your protection while working with this chemical intermediate. Here, we move beyond simply listing personal protective equipment (PPE); we delve into the rationale behind each selection, the procedural nuances of its use, and a comprehensive plan for its disposal, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Risks
Before we can select the appropriate PPE, we must first understand the inherent hazards of this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that dictate our safety protocols.[1][2]
| Hazard Statement | GHS Code | Description of Risk |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects. |
| Causes skin irritation | H315 | Direct contact with the skin can cause redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation and potential damage. |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. |
The compound is designated with the GHS07 pictogram (an exclamation mark) and the signal word "Warning," indicating a moderate level of hazard that requires diligent protective measures.[1][2]
Core Directive: Your Personal Protective Equipment Ensemble
The selection of PPE is a direct response to the identified hazards. The following ensemble provides a robust barrier against the primary routes of exposure—contact, inhalation, and ingestion.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation risk (H319), standard safety glasses are insufficient.[3]
-
Primary Protection: Always wear chemical splash goggles that provide a complete seal around the eyes. This is crucial to prevent dust particles or accidental splashes from making contact.
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution), a face shield must be worn in addition to chemical splash goggles.[4] This provides a secondary barrier for the entire face.
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation (H315), chemical-resistant gloves are mandatory.
-
Glove Selection: Disposable nitrile gloves are a suitable initial choice for protection against incidental contact with this solid chemical.[4] It is imperative to inspect gloves for any signs of degradation or punctures before each use.
-
Best Practices: Never reuse disposable gloves. If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface) and wash your hands thoroughly.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.
Body Protection: Shielding Your Person
Protective clothing is essential to prevent the chemical from coming into contact with your skin.
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat should be worn at all times.[4] This provides a removable barrier in the event of a spill.
-
Apparel: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[6] Perforated shoes or sandals are not permitted in the laboratory.[6]
Respiratory Protection: Safeguarding Your Lungs
The risk of respiratory irritation (H335) must be controlled through engineering controls and, when necessary, respiratory protection.[7]
-
Primary Control: All handling of solid this compound that may generate dust should be performed within a certified chemical fume hood or a powder containment hood. This engineering control is the primary method for preventing inhalation exposure.[8]
-
When Respirators are Needed: If engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 respirator is appropriate for filtering dust particles. For tasks that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary. The use of respirators requires a formal respiratory protection program, including fit testing and training.[4][5]
Operational Plan: From Preparation to Disposal
A structured workflow is critical for minimizing risk. The following protocols provide a step-by-step guide for safely handling this compound.
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
A. Pre-Handling Protocol:
-
Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the work surface is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, reaction vessels) and waste containers before retrieving the chemical.
-
PPE Inspection and Donning: Inspect all PPE for damage. Don your lab coat, followed by chemical splash goggles. Don gloves just before you begin handling the chemical.
B. Safe Handling Protocol:
-
Weighing: Carefully weigh the solid chemical within the fume hood to minimize dust generation. Use a spatula to gently transfer the material. Avoid any actions that could cause the powder to become airborne.
-
Transfer: When adding the solid to a solvent or reaction mixture, do so slowly and carefully to prevent splashing.
C. Post-Handling & Decontamination Protocol:
-
Decontamination: After handling is complete, decontaminate the work area. Wipe down the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. The most common sequence is to remove gloves first, followed by the face shield (if used), then the lab coat, and finally the goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.[9]
Emergency & Disposal Plans
Immediate Response to Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing your full PPE, gently cover the solid spill with an absorbent material to prevent dust from spreading.
-
Clean: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
Chemical Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including excess chemical, weigh boats, gloves, and cleaning materials, must be collected as hazardous chemical waste.[11]
-
Container Requirements: Use only compatible, leak-proof containers that are clearly labeled with "Hazardous Waste" and the full chemical name.[11] Ensure the container is kept closed when not in use.
-
Disposal Pathway: The sealed waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor. Do not dispose of this chemical down the drain or in regular trash.[10][11]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
